molecular formula C9H9ClO2 B1585651 3-Methoxyphenylacetyl chloride CAS No. 6834-42-0

3-Methoxyphenylacetyl chloride

Cat. No.: B1585651
CAS No.: 6834-42-0
M. Wt: 184.62 g/mol
InChI Key: UZUYKYNVSJTWEH-UHFFFAOYSA-N
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Description

3-Methoxyphenylacetyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUYKYNVSJTWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369806
Record name 3-Methoxyphenylacetyl chloride
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6834-42-0
Record name 3-Methoxyphenylacetyl chloride
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Record name 3-Methoxyphenylacetyl chloride
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Foundational & Exploratory

3-Methoxyphenylacetyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: 3-Methoxyphenylacetyl Chloride (CAS No. 6834-42-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 6834-42-0, is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds.[1][2][3][4] Its unique structural features, comprising a methoxy-substituted phenyl ring and a reactive acyl chloride group, make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, synthesis, handling, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6834-42-0
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
Appearance Liquid
Boiling Point 120 °C at 2 mmHg
Density 1.184 g/mL at 25 °C
Refractive Index n20/D 1.5392
Flash Point 113 °C (235.4 °F) - closed cup

Spectroscopic Data: The structural integrity of this compound can be confirmed through various spectroscopic techniques. Key spectral data, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available from chemical suppliers and databases.[5] These data are crucial for quality control and reaction monitoring in synthetic processes.

Synthesis and Mechanism

The most common and industrially scalable method for the preparation of this compound involves the reaction of 3-methoxyphenylacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of the acyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous acyl chlorides.[6][7]

Materials:

  • 3-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or another inert solvent)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetic acid and anhydrous toluene.

  • Carefully add thionyl chloride to the mixture. A molar excess of thionyl chloride is typically used to ensure complete conversion.

  • Add a few drops of DMF to catalyze the reaction.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under vacuum to yield the pure product.[6][7]

Causality in Experimental Choices:

  • Inert Solvent: The use of an anhydrous inert solvent like toluene is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride product.

  • Catalyst: DMF accelerates the reaction by forming a highly reactive intermediate, which is more susceptible to nucleophilic attack by the carboxylic acid.

  • Vacuum Distillation: Purification by vacuum distillation is necessary to avoid the decomposition of the acyl chloride at its atmospheric boiling point.

Purification Insights

For applications requiring very high purity, residual catalysts or color impurities can be removed by treating the crude product with a hydrohalide of a carboxamide.[8] This process involves the formation of a separate phase containing the impurities, which can then be physically separated.[8]

Applications in Drug Development

This compound serves as a key precursor in the synthesis of various pharmacologically active molecules. Its ability to readily undergo acylation reactions with nucleophiles such as amines, alcohols, and phenols makes it a versatile tool for introducing the 3-methoxyphenylacetyl moiety into drug candidates.

This structural motif is found in compounds targeting a range of therapeutic areas. For instance, it is a component in the synthesis of benzothiadiazine derivatives, which have been investigated as inhibitors of kynurenine aminotransferase (KAT), an enzyme implicated in neurological disorders.[]

Workflow: Synthesis of a Hypothetical Amide-Based Drug Intermediate

The following workflow illustrates a typical application of this compound in the synthesis of a drug-like molecule.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products A This compound (Acylating Agent) D Nucleophilic Acyl Substitution A->D Electrophile B Primary/Secondary Amine (Nucleophile) B->D Nucleophile C Inert Solvent (e.g., DCM, THF) Triethylamine (Base) C->D Conditions E Amide-Based Drug Intermediate D->E Desired Product F Triethylammonium Chloride (Byproduct) D->F Salt Byproduct

Caption: Workflow for the synthesis of an amide using this compound.

Experimental Protocol: Amide Synthesis

  • Dissolve the primary or secondary amine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a stoichiometric amount of a non-nucleophilic base, typically triethylamine, to act as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylammonium chloride salt and any unreacted starting materials.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude amide product.

  • Further purification can be achieved by recrystallization or column chromatography.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[10][11][12]

Hazard Identification:

  • Causes severe skin burns and eye damage. [10][11][12]

  • May cause respiratory irritation. [10][11][12]

  • Reacts with water, releasing hydrogen chloride gas. [11]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[10][13]

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]

Handling and Storage:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[3][10]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][10]

  • Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[10]

First-Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][11]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly within the realm of drug discovery and development. Its well-defined reactivity, coupled with established synthetic and purification protocols, allows for the efficient incorporation of the 3-methoxyphenylacetyl scaffold into a diverse range of molecular architectures. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

3-Methoxyphenylacetyl chloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxyphenylacetyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound (3-MPAC) is a highly reactive acyl chloride that serves as a pivotal intermediate in synthetic organic chemistry. Its structural features—a reactive acid chloride functional group and a methoxy-substituted aromatic ring—make it a versatile building block for introducing the 3-methoxyphenylacetyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and purification, and insights into its applications, particularly within the realm of pharmaceutical research and drug development. As a Senior Application Scientist, the following content is curated to blend established chemical principles with practical, field-proven insights for researchers and developers.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and storage protocols. The core properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6834-42-0[1][2]
Molecular Formula C₉H₉ClO₂[3][4]
Linear Formula CH₃OC₆H₄CH₂COCl
Molecular Weight 184.62 g/mol [2][3]
Appearance Liquid; described as clear yellow to red-brown or amber[3][5]
Boiling Point 120 °C @ 2 mmHg[5]
Density 1.184 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.5392
Flash Point >110 °C (>230 °F); 113 °C (closed cup)[5][6]
Solubility Reacts violently with water and is incompatible with alcohols, amines, and bases.[5][7] Soluble in aprotic organic solvents.

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While raw spectral data should be acquired for each batch, the expected characteristics for this compound are as follows:

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically appearing at a high wavenumber, often in the range of 1785-1815 cm⁻¹. This high frequency, compared to a carboxylic acid or ester, is characteristic of the electron-withdrawing effect of the chlorine atom. Additional key peaks include C-O stretching from the methoxy group and C-H stretching from the aromatic and methylene groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a singlet for the benzylic methylene (-CH₂-) protons adjacent to the carbonyl group around 4.0-4.2 ppm, and a complex multiplet pattern for the four aromatic protons on the benzene ring between 6.8 and 7.3 ppm.[8]

    • ¹³C NMR : The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon around 170-172 ppm. Other expected signals include the methoxy carbon, the methylene carbon, and the aromatic carbons, with the carbon attached to the methoxy group showing a characteristic shift.[9]

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature is the isotopic pattern of chlorine, with two peaks at M⁺ and M+2 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[4][10]

Synthesis and Purification

The standard laboratory preparation of this compound involves the chlorination of its corresponding carboxylic acid, 3-methoxyphenylacetic acid.

Causality in Reagent Selection

The conversion of a carboxylic acid to an acyl chloride requires a potent chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice for several strategic reasons:

  • Efficacy : It readily converts both aliphatic and aromatic carboxylic acids into their corresponding acyl chlorides.

  • Byproduct Removal : The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[11][12] This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying the purification process.

  • Catalysis : A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more powerful and soluble acylating agent, thereby accelerating the reaction.[11]

Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of the analogous 4-methoxyphenylacetyl chloride and represents a standard, reliable method.[11][12]

  • Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add 3-methoxyphenylacetic acid (1 equivalent).

  • Reagent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents). A minimal, catalytic amount of DMF (1-2 drops) is then carefully added.

  • Reaction : The reaction mixture is gently heated to reflux (the boiling point of thionyl chloride is ~76 °C) and maintained for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure (rotary evaporation). It is crucial to use a vacuum trap cooled with dry ice/acetone to capture the volatile and corrosive SOCl₂.

Experimental Protocol: Purification

The crude this compound is purified by fractional vacuum distillation.[5]

  • Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

  • Distillation : The crude residue is distilled under high vacuum (e.g., 2 mmHg).

  • Collection : Collect the fraction boiling at approximately 120 °C. The resulting product should be a clear, yellowish liquid.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 1. Charge Reactor (3-Methoxyphenylacetic Acid) B 2. Add Reagents (Thionyl Chloride, cat. DMF) Under Inert Atmosphere A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool & Evaporate (Remove excess SOCl₂) C->D E 5. Setup Vacuum Distillation D->E Transfer Crude Product F 6. Distill Crude Product (~120°C @ 2 mmHg) E->F G 7. Collect Pure Fraction F->G H Pure this compound G->H

Caption: Synthesis and purification workflow for this compound.

Chemical Reactivity and Safe Handling

Core Reactivity

As a classic acyl chloride, 3-MPAC is a potent electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack. This high reactivity is the basis of its utility but also dictates its handling and storage requirements. Key reactions include:

  • Hydrolysis : Reacts rapidly, often violently, with water to form 3-methoxyphenylacetic acid. This is why it is classified as moisture-sensitive.[7]

  • Alcoholysis : Reacts with alcohols to form esters.

  • Aminolysis : Reacts with primary or secondary amines to form amides.

  • Friedel-Crafts Acylation : Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Reactivity Diagram

Reactivity cluster_reactants Nucleophiles cluster_products Products MPAC 3-Methoxyphenylacetyl Chloride Acid Carboxylic Acid MPAC->Acid Hydrolysis Ester Ester MPAC->Ester Alcoholysis Amide Amide MPAC->Amide Aminolysis H2O Water (H₂O) ROH Alcohol (R-OH) R2NH Amine (R₂NH)

Caption: Core reactions of this compound with common nucleophiles.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards : It is corrosive and causes severe skin burns and eye damage.[5][13] Inhalation may cause respiratory irritation.[5] It is also a lachrymator, a substance that irritates the eyes and causes tears.[7]

  • Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles along with a full face shield.[5]

  • Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6][7] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[5][6]

  • Spill & First Aid : In case of a spill, use an inert absorbent material for cleanup.[5] For skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][14] For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[5][14]

Applications in Research and Drug Development

The primary application of this compound is as a synthon for introducing the 3-methoxyphenylacetyl group. This moiety is present in various biologically active molecules.

  • Pharmaceutical Intermediates : It is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its ability to readily form ester and amide bonds is fundamental to its utility.

  • Drug Discovery : It has been used in the preparation of benzothiadiazine derivatives, which are being investigated as potential inhibitors of Kynurenine Aminotransferase (KAT), an enzyme implicated in neurological disorders.[] The versatility of intermediates like 3-methoxybenzyl chloride (a related compound) in creating diverse heterocyclic systems highlights the importance of such reagents in medicinal chemistry.[16][17]

Conclusion

This compound is a valuable yet hazardous chemical reagent. A thorough understanding of its physical properties is essential for its safe handling, effective use in synthesis, and appropriate purification. Its high reactivity, governed by the acyl chloride functional group, makes it an efficient tool for chemists in academic research and the pharmaceutical industry to construct complex molecular architectures. Adherence to rigorous safety protocols is paramount to harnessing its synthetic potential without incident.

References

An In-Depth Technical Guide to 3-Methoxyphenylacetyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-methoxyphenylacetyl chloride, a key reagent in organic synthesis. From its fundamental properties to its application in the synthesis of complex molecules, this document offers field-proven insights and detailed methodologies to support your research and development endeavors.

Introduction

This compound is a valuable acylating agent and building block in organic chemistry. Its unique electronic and steric properties, conferred by the meta-positioned methoxy group on the phenyl ring, make it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. This guide will delve into the essential aspects of this reagent, providing the technical depth necessary for its effective utilization in a laboratory setting.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
CAS Number 6834-42-0
Appearance Colorless to light yellow liquid
Boiling Point 120 °C at 2 mmHg
Density 1.184 g/mL at 25 °C

Synthesis and Characterization

The most common and efficient method for the preparation of this compound is the reaction of 3-methoxyphenylacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).

Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. The use of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can accelerate the reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other inert solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂), and a dropping funnel, place 3-methoxyphenylacetic acid.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a stirrable slurry. Add a catalytic amount (a few drops) of anhydrous DMF.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.2-1.5 molar equivalents) to the stirred mixture via the dropping funnel at room temperature. An exothermic reaction will occur, and the evolution of gas (HCl and SO₂) will be observed.

  • Reaction Progression: After the initial effervescence subsides, heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 70-80 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the solid carboxylic acid.

  • Removal of Excess Reagent and Solvent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 120 °C at 2 mmHg.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methoxy protons.

    • ¹³C NMR will show a signal for the carbonyl carbon in the range of 168-172 ppm.

Key Reactions and Applications in Drug Discovery

The high reactivity of the acyl chloride functional group makes this compound a versatile intermediate for the formation of various carbon-heteroatom and carbon-carbon bonds.

Amide Bond Formation

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active compounds.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve benzylamine in anhydrous DCM.

  • Add an equimolar amount of triethylamine to the solution to act as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture is then typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 3-methoxyphenylacetyl group onto an aromatic ring. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of aromatic ketones.

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound forms a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Deprotonation of the sigma complex restores the aromaticity of the ring and yields the acylated product. The methoxy group of the aromatic substrate is an activating, ortho-, para-directing group, which will influence the regioselectivity of the acylation.

Role in the Synthesis of Bioactive Molecules

The 3-methoxyphenylacetyl moiety is a structural feature in a number of compounds with interesting biological activities.

  • Isoquinoline Alkaloids: this compound is a precursor in the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines, which are key intermediates for a wide variety of isoquinoline alkaloids with diverse pharmacological properties.

  • Cardiovascular Drugs: The structural motif derived from 3-methoxyphenylacetic acid is found in some cardiovascular drugs. While direct synthesis from the acyl chloride may vary, its utility as a key building block is evident.

  • Enzyme Inhibitors: As a versatile chemical handle, it has been utilized in the synthesis of various enzyme inhibitors. For instance, it is a useful starting material for the preparation of benzothiadiazine derivatives which have been investigated as kynurenine aminotransferase (KAT) inhibitors, relevant in neurological disorders.[]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It reacts with water and other protic solvents to release corrosive hydrogen chloride gas. Therefore, all glassware and reagents used in its reactions should be thoroughly dried.

Conclusion

This compound is a reagent of significant utility in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined reactivity, and the prevalence of the 3-methoxyphenylacetyl scaffold in bioactive molecules make it an indispensable tool for the synthetic chemist. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a solid foundation for its application in the laboratory.

References

An In-depth Technical Guide to the Spectral Analysis of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 3-methoxyphenylacetyl chloride (CAS No: 6834-42-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] As a reactive acyl chloride, its structural integrity is paramount for downstream applications. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][3] Its structure comprises a meta-substituted benzene ring with a methoxy group and an acetyl chloride moiety. This specific arrangement of functional groups gives rise to a unique spectral fingerprint, which we will dissect in the following sections.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H)~6.8 - 7.3Multiplet4H
Methylene (-CH₂-)~4.1Singlet2H
Methoxy (-OCH₃)~3.8Singlet3H
  • Aromatic Protons (δ ~6.8 - 7.3 ppm): The four protons on the benzene ring appear as a complex multiplet due to their differing chemical environments and spin-spin coupling. The electron-donating methoxy group and the electron-withdrawing acetyl chloride group influence their precise chemical shifts.

  • Methylene Protons (δ ~4.1 ppm): The two protons of the methylene group adjacent to the carbonyl group are deshielded and appear as a singlet. The absence of adjacent protons results in no splitting.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are also deshielded by the adjacent oxygen atom and appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)~172
Aromatic (C-O)~160
Aromatic (C-H, C-C)~114 - 135
Methoxy (-OCH₃)~55
Methylene (-CH₂-)~52
  • Carbonyl Carbon (δ ~172 ppm): The carbonyl carbon of the acetyl chloride group is significantly deshielded and appears at a characteristic downfield shift.

  • Aromatic Carbons (δ ~114 - 160 ppm): The six aromatic carbons give rise to several signals in the aromatic region. The carbon attached to the methoxy group (C-O) is the most downfield of the ring carbons.

  • Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group appears at a typical upfield shift.

  • Methylene Carbon (δ ~52 ppm): The methylene carbon is also found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Frequency (cm⁻¹)
Carbonyl (C=O)Stretch~1800
Aromatic C=CStretch~1600, ~1480
C-O (ether)Stretch~1260, ~1040
C-ClStretch~780
  • Carbonyl Stretch (~1800 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption band corresponding to the carbonyl stretch of the acyl chloride. This frequency is higher than that of a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom.

  • Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • C-O Stretches (~1260, ~1040 cm⁻¹): These bands correspond to the asymmetric and symmetric stretching vibrations of the ether linkage.

  • C-Cl Stretch (~780 cm⁻¹): The carbon-chlorine stretch appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion m/z Identity
[M]⁺184/186Molecular Ion
[M-Cl]⁺149Loss of Chlorine
[M-COCl]⁺121Loss of Chloroformyl radical
  • Molecular Ion Peak ([M]⁺, m/z 184/186): The molecular ion peak is observed at m/z 184, corresponding to the ³⁵Cl isotope, and a smaller peak at m/z 186, corresponding to the ³⁷Cl isotope, in an approximate 3:1 ratio. This isotopic pattern is a definitive indicator of the presence of a chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical: This results in the formation of an acylium ion at m/z 149.

    • Loss of a chloroformyl radical: This leads to the formation of a benzyl-type cation at m/z 121.

Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₉H₉ClO₂]⁺˙ m/z 184/186 F1 [C₉H₉O₂]⁺ m/z 149 M->F1 - •Cl F2 [C₈H₉O]⁺ m/z 121 M->F2 - •COCl

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).[3]

  • Acquisition:

    • Acquire ¹H NMR spectra using a 300 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

  • Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum.

IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background correction and obtain the transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The key spectral features—the distinct proton and carbon signals in the NMR, the strong carbonyl absorption in the IR, and the characteristic molecular ion and fragmentation pattern in the MS—serve as a reliable analytical signature for this compound. This guide provides the foundational knowledge for researchers and professionals to confidently identify and assess the quality of this compound in their work.

References

Reactivity and chemical characteristics of 3-Methoxyphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Chemical Characteristics of 3-Methoxyphenylacetyl Chloride

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 6834-42-0) is a pivotal reagent in synthetic organic chemistry, valued for its role as a versatile building block in the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its core reactivity, chemical properties, and established applications, with a particular focus on its utility for professionals in research and drug development. We will dissect its fundamental reaction mechanisms, provide field-proven experimental protocols, and discuss the critical safety considerations necessary for its handling.

Compound Identification and Physicochemical Properties

This compound is a liquid acyl chloride characterized by a benzene ring substituted with a methoxy group at the meta position relative to an acetyl chloride moiety.[2] The presence of the electron-donating methoxy group and the highly electrophilic acyl chloride functional group dictates its chemical behavior.

Table 1: Physicochemical and Safety Data for this compound

Property Value Reference(s)
CAS Number 6834-42-0 [2]
Molecular Formula C₉H₉ClO₂ [1]
Molecular Weight 184.62 g/mol [1][2]
Appearance Colorless to light yellow liquid [3][4]
Density 1.184 g/mL at 25 °C [2]
Boiling Point 120 °C at 2 mmHg (3 hPa) [2][3]
Refractive Index n20/D 1.5392 [2]
Flash Point 113 °C (235.4 °F) - closed cup [2][3]
InChI Key UZUYKYNVSJTWEH-UHFFFAOYSA-N [2]

| Stability | Moisture sensitive; reacts with water |[5] |

Core Reactivity: The Electrophilic Nature of the Acyl Carbonyl

The reactivity of this compound is dominated by the properties of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This renders the molecule highly susceptible to attack by a wide range of nucleophiles.

The primary reaction mechanism is Nucleophilic Acyl Substitution . This is a two-step process involving the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.

Caption: General mechanism of Nucleophilic Acyl Substitution.

This fundamental reactivity makes it an excellent acylating agent for introducing the 3-methoxyphenylacetyl group into various molecules.

Key Synthetic Transformations

Amide Formation: Reaction with Amines

This compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation of the amine reactant.[6]

Field-Proven Protocol: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide

  • Preparation: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction.

  • Addition: Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes. The slight excess of the acyl chloride ensures full conversion of the limiting amine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 1N aqueous HCl. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Ester Formation: Reaction with Alcohols

In a similar fashion, alcohols react with this compound to yield esters. These reactions are typically slower than amidation and often require a base, such as pyridine, which can also act as a nucleophilic catalyst.

Causality Insight: The choice of base is critical. While triethylamine is a simple scavenger for HCl, pyridine can form a more reactive acylpyridinium intermediate, accelerating the rate of acylation, which is particularly useful for less reactive secondary or tertiary alcohols.

Hydrolysis

As a moisture-sensitive compound, this compound reacts vigorously with water.[5][7] This hydrolysis reaction is generally undesirable as it consumes the reagent to form the parent 3-methoxyphenylacetic acid and corrosive HCl gas.[5][8] This necessitates that all reactions be conducted under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

Friedel-Crafts Acylation

This compound can serve as the acylating agent in Friedel-Crafts reactions to form ketones.[9] This reaction involves the activation of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[10][11] This cation then undergoes electrophilic aromatic substitution with an electron-rich aromatic substrate.

Mechanism Insight: The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion, which is the key electrophile in the reaction.[9]

Synthesis of this compound

The most common laboratory and industrial synthesis involves the chlorination of the parent carboxylic acid, 3-methoxyphenylacetic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[12][13][14]

Synthesis_Workflow cluster_0 Synthesis of this compound start Charge Reactor: 3-Methoxyphenylacetic Acid Anhydrous Toluene add_socl2 Add Thionyl Chloride (SOCl₂) + Catalytic DMF start->add_socl2 Step 1 reflux Heat to Reflux (e.g., 65-75 °C) Monitor gas evolution (SO₂, HCl) add_socl2->reflux Step 2 distill Distill off excess SOCl₂ and Toluene reflux->distill Step 3 vac_distill Vacuum Distill Crude Product to yield pure acyl chloride distill->vac_distill Step 4

Caption: Workflow for the synthesis of this compound.

Protocol Insight: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is common practice. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and accelerates the reaction.[15]

Applications in Research and Drug Development

The 3-methoxyphenylacetyl moiety is a structural motif found in various biologically active molecules. The utility of this compound lies in its ability to introduce this fragment efficiently.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of complex heterocyclic systems. For example, it is useful in preparing benzothiadiazine derivatives, which have been investigated as potential inhibitors for kynurenine aminotransferase (KAT).[]

  • Scaffold Decoration: In medicinal chemistry, acyl chlorides are routinely used to acylate amine or alcohol groups on core scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methoxy group provides a point for potential metabolic activity or hydrogen bond acceptance, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

Safety, Handling, and Storage

Table 2: GHS Hazard and Precautionary Information

Category Codes and Statements Reference(s)
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark) [2]
Signal Word Danger [2][5]
Hazard Codes H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. [2][5]

| Precautionary Codes | P261, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310 |[2][7] |

Handling:

  • Work must be conducted in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[2][5]

  • Due to its reactivity with water, avoid all contact with moisture. Use an inert atmosphere for transfers and reactions.[5]

  • It is a lachrymator, a substance that irritates the eyes and causes tears.[7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[3][5]

  • The recommended storage class is 8A for combustible, corrosive hazardous materials.[2]

Spectroscopic Analysis

Confirmation of the identity and purity of this compound is typically achieved through spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet for the methoxy group protons (~3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl (~4.1 ppm, shifted downfield by the carbonyl and chlorine), and multiplets for the aromatic protons in the range of 6.8-7.3 ppm.

  • ¹³C NMR: Key signals include the carbonyl carbon (~172 ppm), carbons of the aromatic ring, the methoxy carbon (~55 ppm), and the methylene carbon (~52 ppm).[17]

  • IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected around 1780-1815 cm⁻¹.

References

3-Methoxyphenylacetyl chloride safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Methoxyphenylacetyl Chloride

For researchers, scientists, and professionals in drug development, the meticulous handling of reactive chemical intermediates is paramount. This compound (CAS No: 6834-42-0), a valuable acyl chloride in organic synthesis, demands a comprehensive understanding of its properties and associated hazards to ensure laboratory safety and experimental integrity. This guide provides a detailed examination of its safety profile and outlines rigorous handling protocols.

Understanding the Inherent Risks: A Hazard Analysis

This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity.[1] The principal dangers stem from its ability to cause severe skin burns and eye damage.[1][2] It is also known to cause respiratory irritation.[2][3] The underlying chemistry for this corrosivity is its vigorous and exothermic reaction with water, including moisture in the air or on tissues, which produces hydrochloric acid (HCl) and 3-methoxyphenylacetic acid.[4] This reactivity necessitates stringent measures to prevent contact.

Key Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Danger".[1][3] Inhalation of its vapors or mists can lead to severe irritation of the mucous membranes and upper respiratory tract, potentially causing symptoms like coughing, shortness of breath, and inflammation.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive for handling this compound is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

All work with this compound must be conducted in a well-ventilated area, with a chemical fume hood being the standard and essential piece of equipment.[1][4] The fume hood's consistent airflow is critical for containing and exhausting corrosive vapors and preventing inhalation.[6] Furthermore, an eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[1][7]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is non-negotiable when handling this reagent. The rationale for each component is directly linked to the chemical's hazardous properties.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[8] However, due to the severe and potentially irreversible eye damage this chemical can cause, the use of a full face shield in conjunction with goggles is strongly recommended.[3][9]

  • Skin Protection: A lab coat is standard, but a chemically resistant apron should be worn over it if there is a risk of splashing.[8] Protective gloves are essential. Chemically resistant gloves such as nitrile, butyl, or neoprene should be used.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors and acid gases) must be used.[3][5]

PPE_Workflow

Safe Handling and Storage Protocols

Adherence to strict operational protocols is critical to prevent accidents.

Handling Procedures
  • Always handle this compound within a certified chemical fume hood.[4]

  • Do not breathe the mist, vapors, or spray.[1]

  • Avoid contact with skin, eyes, and clothing.[10]

  • After handling, wash hands and any exposed skin thoroughly.[1]

  • Use non-sparking tools and ground equipment to prevent static discharge, as the compound is combustible.[11]

Storage Requirements

Proper storage is crucial due to the compound's sensitivity to moisture.[1][12]

  • Store in a cool, dry, and well-ventilated area.[5][12]

  • Keep containers tightly closed to prevent moisture from entering.[2][5] Storing under an inert atmosphere, such as nitrogen, is also recommended.[12]

  • The storage area should be designated for corrosive materials.[3]

  • Incompatible materials to avoid in storage include:

    • Water/Moisture[1]

    • Bases[1]

    • Strong oxidizing agents[1][5]

    • Alcohols[1]

    • Amines[1]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is vital.

First-Aid Measures

Immediate medical attention is required for any exposure.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1][12] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][13] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[1] Ingestion can cause severe damage and perforation of the stomach or esophagus.[12] Seek immediate medical attention.[1]

Spill Response Protocol

The response to a spill depends on its scale. For any major spill, or if you are unsure, evacuate the area and call emergency services.[8][14]

For Incidental (Minor) Spills:

  • Alert Personnel: Notify others in the immediate area.[14][15]

  • Ensure Protection: Don the appropriate PPE, including respiratory protection if necessary.[8]

  • Containment: Create a dike around the spill using an inert absorbent material like sand, silica gel, or a universal binder.[1][8] Do not use combustible materials like sawdust.[1]

  • Absorption: Carefully apply the absorbent material, working from the outside in to prevent spreading.[15]

  • Collection: Scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1][14]

  • Decontamination: Clean the spill area with soapy water, collecting the rinse water for disposal if the chemical is highly toxic.[14]

  • Ventilation: Ensure the area is well-ventilated before resuming work.[16]

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess MajorSpill Major Spill Assess->MajorSpill High Hazard MinorSpill Incidental (Minor) Spill Assess->MinorSpill Low Hazard & Trained Staff Call911 Call Emergency Services (911) MajorSpill->Call911 DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Absorb Absorb Material (Outside-In) Contain->Absorb Collect Collect into Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Restock Spill Kit & Report Incident Decontaminate->End

Disposal Considerations

Waste generated from handling this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[5] Disposal must be carried out through a licensed waste disposal company and in accordance with all federal, state, and local regulations.[12] Do not empty into drains.[2][5]

Physical and Chemical Properties Summary

A clear understanding of the substance's properties is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[17]
Molecular Weight 184.62 g/mol [3][17]
Appearance Colorless liquid[5]
Boiling Point 120 °C @ 2-3 hPa/mmHg[3][5]
Density 1.184 g/mL at 25 °C[3][5]
Flash Point 113 °C (235.4 °F) - closed cup[3][5]
Reactivity Moisture sensitive; reacts violently with water.[1][12]

Conclusion

This compound is a potent and useful reagent in chemical synthesis. Its safe and effective use hinges on a culture of safety, rigorous adherence to established protocols, and a thorough understanding of its inherent hazards. By implementing robust engineering controls, mandating correct PPE usage, and ensuring personnel are trained for both routine handling and emergency situations, researchers and drug development professionals can mitigate the risks and harness the synthetic utility of this compound responsibly.

References

An In-depth Technical Guide to the Storage and Stability of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of 3-Methoxyphenylacetyl chloride (CAS No: 6834-42-0).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reactivity of this vital chemical intermediate.

Executive Summary: The Imperative of Proper Stewardship

This compound is a highly reactive acyl chloride, prized in organic synthesis for its role in introducing the 3-methoxyphenylacetyl moiety into a wide array of molecules.[3][4] Its utility, however, is directly proportional to its chemical purity, which can be compromised by improper handling and storage. This guide elucidates the underlying chemical principles of its stability and provides actionable protocols to mitigate degradation, thereby ensuring experimental reproducibility and the safety of laboratory personnel.

Core Chemical Properties and Reactivity Profile

Understanding the inherent reactivity of this compound is fundamental to its preservation. As an acyl chloride, its chemistry is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₂[2][6]
Molecular Weight 184.62 g/mol
Appearance Colorless to light yellow liquid[7]
Boiling Point 120 °C @ 2 mmHg
Density 1.184 g/mL at 25 °C
Refractive Index n20/D 1.5392
Flash Point 113 °C (235.4 °F) - closed cup

The primary pathway for degradation is hydrolysis, a vigorous and highly exothermic reaction with water, yielding the corresponding carboxylic acid (3-Methoxyphenylacetic acid) and corrosive hydrogen chloride gas.[3][8][9] This reactivity extends to other nucleophiles, including alcohols (forming esters), and amines (forming amides).[8][10][11]

Diagram: Core Reactivity of Acyl Chlorides

This diagram illustrates the general susceptibility of the acyl chloride functional group to nucleophilic attack, which is central to understanding its instability.

G cluster_reactivity Nucleophilic Acyl Substitution AcylChloride R-COCl (Acyl Chloride) Product Product (Carboxylic Acid, Ester, Amide) AcylChloride->Product HCl HCl (Byproduct) AcylChloride->HCl Nucleophile Nucleophile (e.g., H₂O, ROH, RNH₂) Nucleophile->AcylChloride Attack at Carbonyl

Caption: General reaction pathway for acyl chlorides with nucleophiles.

Optimal Storage Conditions: A Multi-faceted Approach

The preservation of this compound hinges on the strict exclusion of atmospheric moisture and incompatible chemicals.[8][9] The following conditions are mandated for maintaining its integrity.

Temperature Control

Storage at refrigerated temperatures, specifically 2-8°C , is highly recommended.[7] The rationale is twofold:

  • Kinetic Slowing: Lower temperatures decrease the rate of potential degradation reactions, even in the presence of trace contaminants.

  • Vapor Pressure Reduction: Reduced temperature lowers the vapor pressure of the compound, minimizing its presence in the container's headspace and reducing the risk of personnel exposure upon opening.

Atmospheric Control: The Critical Role of Inert Gas

This compound is classified as moisture-sensitive.[8][9] Exposure to humid air will lead to rapid hydrolysis.[8][9]

  • Mandatory Inert Atmosphere: Storage under a dry, inert atmosphere such as nitrogen or argon is essential.[9] This displaces moist air from the container, creating a protective blanket over the liquid.

  • Container Integrity: Containers must be tightly sealed to prevent the ingress of air and moisture.[9] Use of containers with high-quality, chemically resistant liners is advised.

Chemical Segregation

Co-storage with incompatible materials poses a significant risk. The compound must be stored away from:

  • Bases: Reacts vigorously.

  • Strong Oxidizing Agents: Can lead to potentially hazardous reactions.[1][8]

  • Alcohols and Amines: These are nucleophiles that will react to form esters and amides, respectively, consuming the starting material.[8]

  • Water: Reacts violently.[8][9]

Table 2: Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows degradation kinetics; reduces vapor pressure.[7]
Atmosphere Dry Nitrogen or ArgonPrevents hydrolysis by excluding atmospheric moisture.[9]
Container Tightly sealed, corrosion-resistantPrevents moisture ingress and container degradation.[9]
Segregation Away from water, bases, alcohols, amines, and strong oxidizersPrevents violent reactions and chemical degradation.[8]

Stability Profile and Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. This process not only consumes the desired reagent but also generates corrosive byproducts that can catalyze further decomposition.

Diagram: Hydrolysis Degradation Pathway

G reactant This compound C₉H₉ClO₂ product1 3-Methoxyphenylacetic Acid C₉H₁₀O₃ reactant->product1 Hydrolysis product2 {Hydrogen Chloride | HCl} reactant->product2 Hydrolysis water {Water | H₂O} water->reactant Moisture Contact

Caption: The primary degradation pathway via hydrolysis.

Over time, improperly stored material will show a decrease in purity, an increase in acidity (due to HCl and carboxylic acid formation), and potentially a change in color.

Protocols for Handling and Stability Assessment

Adherence to strict handling protocols is non-negotiable to ensure both safety and the preservation of chemical quality.

Safe Handling Workflow

All manipulations must be performed in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

Diagram: Safe Handling and Dispensing Workflow

G cluster_workflow Handling Protocol Start Start: Retrieve from 2-8°C Storage Equilibrate Allow container to reach room temperature before opening Start->Equilibrate Prevents moisture condensation Inert_Setup Prepare inert gas (N₂/Ar) and dry glassware Equilibrate->Inert_Setup Dispense Dispense required amount under inert atmosphere Inert_Setup->Dispense Recap Recap, purge headspace with inert gas, and seal tightly Dispense->Recap Store Return to 2-8°C Storage Recap->Store

Caption: Workflow for safely handling moisture-sensitive acyl chlorides.

Experimental Protocol: Purity Assessment by Derivatization-HPLC

Direct analysis of acyl chlorides by HPLC can be challenging due to their reactivity.[12] A robust method involves derivatization to a stable ester, which can be easily quantified. This protocol allows for the assessment of purity and the extent of degradation (hydrolysis to the carboxylic acid).

Objective: To determine the purity of this compound by converting it to its methyl ester and analyzing the product mixture via HPLC.

Materials:

  • This compound sample

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (NEt₃) or Pyridine

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water with 0.1% Formic Acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: In a dry vial under an inert atmosphere, accurately weigh ~20 mg of the this compound sample.

  • Derivatization: a. Dissolve the sample in 1 mL of anhydrous DCM. b. Add 0.5 mL of anhydrous MeOH. c. Add 1.5 equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[5] d. Stir the reaction at room temperature for 30 minutes. The reaction converts the acyl chloride to the more stable methyl 2-(3-methoxyphenyl)acetate.

  • HPLC Sample Prep: a. Dilute a 100 µL aliquot of the reaction mixture into 900 µL of ACN/water (50:50). b. The sample is now ready for HPLC analysis.

  • HPLC Analysis: a. Column: C18, 4.6 x 150 mm, 5 µm b. Mobile Phase A: Water with 0.1% Formic Acid c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid d. Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. e. Flow Rate: 1.0 mL/min f. Detection: UV at 275 nm. g. Injection Volume: 10 µL.

  • Data Interpretation: The purity is calculated based on the relative peak area of the methyl ester product compared to the peak corresponding to the 3-methoxyphenylacetic acid (the hydrolysis product), which will also be present if the original sample was degraded.

Conclusion

The chemical integrity of this compound is directly contingent on rigorous adherence to proper storage and handling protocols. By controlling temperature, excluding atmospheric moisture via an inert atmosphere, and segregating it from incompatible materials, researchers can ensure its stability and reactivity for synthetic applications. Regular purity assessments provide a quantitative measure of its quality, safeguarding the reliability and success of critical drug development and research endeavors.

References

In-Depth Technical Guide: 3-Methoxyphenylacetyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetyl chloride (3-MPAC) is a reactive acyl chloride that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the methoxyphenyl moiety, which can be found in a variety of biologically active molecules. This guide provides a comprehensive overview of the key physical properties, reactivity, handling, and a detailed experimental protocol for a common synthetic application of this compound.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 6834-42-0[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
Boiling Point 120 °C at 2 mmHg[1][2]
Density 1.184 g/mL at 25 °C[1][2]
Appearance Liquid[1]
Refractive Index n20/D 1.5392[1]

Scientific Integrity and Logic: Reactivity and Handling

As a Senior Application Scientist, it is crucial to not only provide protocols but to also explain the underlying chemical principles that guide experimental choices.

Expertise & Experience: Understanding the Reactivity of Acyl Chlorides

This compound is a classic example of an acyl chloride, a class of compounds characterized by a carbonyl group bonded to a chlorine atom. The high electronegativity of both the oxygen and chlorine atoms induces a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility.

The primary reaction of acyl chlorides is nucleophilic acyl substitution . This proceeds via a two-step mechanism: addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[1][2][3][4] This mechanism is highly efficient and generally irreversible due to the excellent leaving group ability of the chloride ion.

Common nucleophiles that react readily with this compound include:

  • Amines: To form amides. The reaction is typically rapid and exothermic.[1][2]

  • Alcohols: To form esters.

  • Water: To form the corresponding carboxylic acid (3-methoxyphenylacetic acid). This reaction is often undesirable and highlights the need for anhydrous handling conditions.

Trustworthiness: Self-Validating Protocols through Proper Handling

The high reactivity of this compound, particularly its sensitivity to moisture, necessitates careful handling to ensure the integrity of the reagent and the success of the reaction. The presence of water will lead to hydrolysis, converting the acyl chloride to the less reactive carboxylic acid and generating corrosive hydrochloric acid.

Key Handling and Storage Recommendations:

  • Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents should be anhydrous grade.

  • Inert Atmosphere: Reactions involving this compound should be conducted under an inert atmosphere to exclude atmospheric moisture.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.

Experimental Protocol: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide

This protocol details the synthesis of an amide, a common transformation for acyl chlorides and a key linkage in many pharmaceutical compounds. The reaction of this compound with benzylamine serves as a representative example of its application in forming new carbon-nitrogen bonds.

Materials and Reagents:
  • This compound

  • Benzylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. The triethylamine acts as a scavenger for the HCl generated during the reaction.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-2-(3-methoxyphenyl)acetamide.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-MPAC 3-Methoxyphenylacetyl Chloride Reaction Reaction in Anhydrous DCM 3-MPAC->Reaction Benzylamine Benzylamine Benzylamine->Reaction Base Triethylamine (Base) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Extract Purification Purification Workup->Purification Dry & Concentrate Amide N-benzyl-2-(3-methoxyphenyl)acetamide Purification->Amide

Caption: Workflow for the synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide.

Mechanistic Insight: Amide Formation

The reaction between this compound and benzylamine follows the nucleophilic addition-elimination mechanism.

Caption: Mechanism of amide formation from an acyl chloride and an amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of this compound.[2]

  • Formation of Tetrahedral Intermediate: This addition step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: A base, such as triethylamine or another molecule of benzylamine, removes a proton from the nitrogen atom to yield the neutral amide product and triethylammonium chloride.

Conclusion

This compound is a versatile reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient formation of amide and ester linkages. A thorough understanding of its chemical properties and adherence to proper handling procedures under anhydrous conditions are paramount for achieving successful and reproducible synthetic outcomes. The provided protocol for the synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide exemplifies a standard and reliable application of this valuable chemical intermediate.

References

A-In-depth Technical Guide to 2-(3-Methoxyphenyl)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)acetyl chloride (CAS No. 6834-42-0), a key intermediate in pharmaceutical and fine chemical synthesis. It is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

The unequivocally correct IUPAC name for this compound is 2-(3-methoxyphenyl)acetyl chloride . It is also commonly referred to as 3-methoxyphenylacetyl chloride.

This compound is a liquid at room temperature, appearing colorless to light brown.[1] It is sensitive to moisture and will react with water.[1][2] Key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 6834-42-0[3]
Molecular Formula C9H9ClO2[3][4]
Molecular Weight 184.62 g/mol [3]
Boiling Point 120 °C at 2 mmHg[5]
Density 1.184 g/mL at 25 °C[5]
Refractive Index n20/D 1.5392[5]

Synthesis of 2-(3-Methoxyphenyl)acetyl Chloride

The most prevalent and industrially scalable method for the synthesis of 2-(3-methoxyphenyl)acetyl chloride is the chlorination of its corresponding carboxylic acid, 2-(3-methoxyphenyl)acetic acid. Thionyl chloride (SOCl2) is the reagent of choice for this transformation due to the clean reaction byproducts (SO2 and HCl), which are gaseous and easily removed.[6]

Synthesis of the Precursor: 2-(3-Methoxyphenyl)acetic Acid

The precursor, 2-(3-methoxyphenyl)acetic acid, can be synthesized through various routes. A common laboratory-scale preparation involves the hydrolysis of 3-methoxybenzyl cyanide.[7]

A detailed protocol for a related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, involves the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding the product in high purity after recrystallization.[8] While not the exact precursor, this illustrates a common synthetic strategy for substituted phenylacetic acids.

Conversion to the Acyl Chloride: A Step-by-Step Protocol

The conversion of 2-(3-methoxyphenyl)acetic acid to the acyl chloride is a standard procedure in organic synthesis. The following is a generalized, yet robust, protocol:

Materials:

  • 2-(3-methoxyphenyl)acetic acid

  • Thionyl chloride (SOCl2)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-methoxyphenyl)acetic acid in anhydrous DCM.

  • Slowly add thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

  • The crude 2-(3-methoxyphenyl)acetyl chloride can often be used directly in the next step. If higher purity is required, distillation under reduced pressure is the preferred method of purification.

Mechanistic Insights

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[9] The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group.[9][10] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[6][9][11]

G cluster_0 Synthesis Workflow Precursor 2-(3-Methoxyphenyl)acetic acid Reaction Chlorination in Inert Solvent Precursor->Reaction Reagent Thionyl Chloride (SOCl2) Reagent->Reaction Product 2-(3-Methoxyphenyl)acetyl chloride Reaction->Product Purification Distillation under Reduced Pressure Product->Purification

Caption: A simplified workflow for the synthesis of 2-(3-methoxyphenyl)acetyl chloride.

Applications in Drug Development and Chemical Synthesis

2-(3-Methoxyphenyl)acetyl chloride is a versatile building block in organic synthesis, primarily due to the reactivity of the acyl chloride functional group. It is a precursor for the synthesis of various amides, esters, and ketones.

Its utility is particularly noted in the preparation of benzothiadiazine derivatives, which have been investigated as potential kynurenine aminotransferase (KAT) inhibitors.[] KATs are enzymes involved in the kynurenine pathway, which is implicated in neurological disorders.

Spectroscopic Characterization

Confirmation of the identity and purity of 2-(3-methoxyphenyl)acetyl chloride is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C NMR spectrum is available for reference.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the acyl chloride, typically in the region of 1780-1815 cm⁻¹.[14]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[15]

Safety and Handling

2-(3-methoxyphenyl)acetyl chloride is a corrosive substance that causes severe skin burns and eye damage.[2][16] It may also cause respiratory irritation.[2][16] It is also a lachrymator, meaning it can cause tearing.[2][16]

Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.[2][17]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][17]

  • Avoid breathing vapors or mists.[2][17]

  • Keep away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[17]

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.[17]

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[17] Seek immediate medical attention.[17]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[16] Seek immediate medical attention.[16]

  • If swallowed: Do NOT induce vomiting.[17] Rinse mouth with water and seek immediate medical attention.[2]

G cluster_1 Safety Precautions Handling Handle in Fume Hood PPE Wear Gloves, Goggles, Lab Coat Handling->PPE Avoid Avoid Inhalation and Contact PPE->Avoid Storage Store in a Cool, Dry, Well-Ventilated Area Avoid->Storage

Caption: Key safety and handling precautions for 2-(3-methoxyphenyl)acetyl chloride.

References

Methodological & Application

Introduction: The Strategic Importance of Diarylethanone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Friedel-Crafts Acylation Using 3-Methoxyphenylacetyl Chloride

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful and reliable method for forging new carbon-carbon bonds to an aromatic ring.[1][2] This reaction is instrumental in synthesizing aryl ketones, which are not only valuable synthetic intermediates but also core structural motifs in numerous biologically active molecules. This guide focuses on the acylation of aromatic compounds with this compound, a process that yields 1-aryl-2-(3-methoxyphenyl)ethanones. This diarylethanone framework is of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for developing novel therapeutic agents.[3][4]

Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers two critical advantages that enhance its synthetic utility:

  • Absence of Carbocation Rearrangements: The key electrophile, a resonance-stabilized acylium ion, does not undergo rearrangement, ensuring the formation of a single, predictable product isomer.[1][5]

  • Prevention of Polyacylation: The product of the reaction is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to subsequent acylation reactions.[5][6][7] This inherent self-regulation prevents the formation of polysubstituted byproducts, simplifying purification and improving yields.

This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, characterization data, and troubleshooting insights for researchers and professionals in organic synthesis and drug development.

Part 1: The Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-defined, multi-step mechanism involving the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent, this compound, with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride.[5][8]

  • Formation of the Electrophile: This coordination facilitates the cleavage of the carbon-chlorine bond, resulting in the formation of a highly reactive, resonance-stabilized acylium ion. This species is the active electrophile in the reaction.[6][9][10]

  • Electrophilic Aromatic Substitution: The nucleophilic π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion (or σ-complex).[1][6][11]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added acyl group. This deprotonation restores the aromatic system and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[5][12] However, the product ketone, being a moderate Lewis base, forms a stable complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst. This complex is hydrolyzed during the aqueous workup to release the final product.[12]

Friedel-Crafts Acylation Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3: Electrophilic Attack cluster_2 Step 4: Deprotonation & Product Formation AcylCl 3-Methoxyphenylacetyl Chloride Complex [Acyl-Cl-AlCl₃] Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Resonance-Stabilized Acylium Ion (Electrophile) Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Aromatic Ring (e.g., Benzene) Arenium Arenium Ion (σ-Complex) Arene->Arenium + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium->Product_Complex + AlCl₄⁻ - AlCl₃ - H⁺ Final_Product 1-Aryl-2-(3-methoxyphenyl)ethanone Product_Complex->Final_Product Aqueous Workup HCl HCl

Caption: The multi-step mechanism of Friedel-Crafts acylation.

Part 2: Experimental Protocol

This protocol details the synthesis of 2-(3-methoxyphenyl)-1-phenylethanone via the Friedel-Crafts acylation of benzene.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Hazards
Aluminum Chloride (anhydrous)AlCl₃133.34551.1Corrosive, Water-Reactive
This compoundC₉H₉ClO₂184.62501.0Corrosive, Lachrymator
Benzene (anhydrous)C₆H₆78.11501.0Flammable, Carcinogen, Toxic
Dichloromethane (DCM, dry)CH₂Cl₂84.93~50 mL-Volatile, Irritant
Hydrochloric Acid (conc.)HCl36.46~15 mL-Corrosive, Toxic
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-Irritant
Magnesium Sulfate (anhydrous)MgSO₄120.37As needed-Hygroscopic

Safety Precaution: This procedure must be performed in a certified chemical fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried to prevent decomposition of the water-sensitive reagents.[13][14]

Equipment
  • 100 mL Round-bottom flask

  • 50 mL Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Step-by-Step Procedure

Reaction Setup

  • Assemble the 100 mL round-bottom flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Ensure all joints are properly sealed. Equip the condenser with a drying tube.

  • In the fume hood, carefully add anhydrous aluminum chloride (1.1 equiv.) to the round-bottom flask.

  • Add 15 mL of anhydrous dichloromethane (DCM) to the flask. Begin stirring to create a suspension and cool the flask to 0 °C using an ice/water bath.[13]

Reagent Addition 4. In a separate dry flask, prepare a solution of this compound (1.0 equiv.) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel. 5. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The reaction is exothermic; maintain the temperature at 0-5 °C.[13][15] 6. After the addition is complete, prepare a solution of benzene (1.0 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, again controlling the temperature. 7. Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Stir the reaction for an additional 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Isolation 9. Prepare a 250 mL beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. 10. CAUTION: Quenching is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in the fume hood. This step hydrolyzes the aluminum chloride complex.[13][15] 11. Transfer the entire mixture to a separatory funnel. Allow the layers to separate. 12. Collect the bottom organic (DCM) layer. Extract the remaining aqueous layer twice with 20 mL portions of DCM.[15] 13. Combine all organic layers in the separatory funnel. 14. Wash the combined organic layer sequentially with:

  • Two portions of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. CAUTION: This will release CO₂ gas; vent the funnel frequently.
  • One portion of brine (saturated NaCl solution) to aid in drying.
  • Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
  • Gravity filter the dried solution to remove the drying agent into a pre-weighed round-bottom flask.
  • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification and Characterization

The crude product, 2-(3-methoxyphenyl)-1-phenylethanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Expected Analytical Data for 2-(3-methoxyphenyl)-1-phenylethanone
AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
¹H NMR (CDCl₃) δ 8.00-7.95 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.25 (t, 1H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 4.25 (s, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃). Note: These are predicted values based on similar structures.[16]
¹³C NMR (CDCl₃) δ ~197 (C=O), ~160 (Ar-C-O), ~140-120 (Ar-C), ~115 (Ar-C), ~55 (-OCH₃), ~45 (-CH₂-). Note: Predicted values.
IR (KBr, cm⁻¹) ~1685 (strong, C=O stretch of aryl ketone), ~3060 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1260 (C-O stretch).
Mass Spec (EI) m/z (%) = 226 (M⁺), 121 (base peak), 105, 77.

Part 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Reagents (especially AlCl₃) were exposed to moisture.- Impure starting materials.- Insufficient reaction time or temperature.- Ensure all glassware is oven-dried and the reaction is run under a drying tube.- Use freshly opened or purified reagents.- Monitor the reaction by TLC to confirm completion.
Formation of Byproducts - Reaction temperature was too high.- Incorrect stoichiometry.- Maintain careful temperature control, especially during the addition steps.- Accurately measure all reagents.
Difficult Workup/Emulsion - Incomplete hydrolysis of aluminum salts.- Stir the quenched mixture vigorously. Gentle heating of the quenched mixture (to ~40-50°C) for a few minutes can help break down the aluminum salts before extraction.[14]
Product is an Oil/Fails to Crystallize - Presence of impurities.- Purify the crude product using silica gel column chromatography.

Workflow Visualization

Experimental Workflow Experimental Workflow for Friedel-Crafts Acylation Setup 1. Assemble Dry Glassware Charge 2. Charge AlCl₃ & DCM, Cool to 0°C Setup->Charge AddAcyl 3. Add Acyl Chloride Solution Dropwise Charge->AddAcyl AddArene 4. Add Arene Solution Dropwise AddAcyl->AddArene React 5. Stir at Room Temperature AddArene->React Quench 6. Quench in Ice/HCl React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with NaHCO₃ & Brine Extract->Wash Dry 9. Dry with MgSO₄ & Filter Wash->Dry Evaporate 10. Evaporate Solvent (Rotovap) Dry->Evaporate Purify 11. Purify Crude Product (Recrystallization/Chromatography) Evaporate->Purify Analyze 12. Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: A summary of the experimental workflow.

References

Application Note & Protocol: Synthesis of N-Substituted 2-(3-Methoxyphenyl)acetamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

This document provides a comprehensive guide to the synthesis of N-substituted 2-(3-methoxyphenyl)acetamides through the reaction of 3-methoxyphenylacetyl chloride with primary amines. This transformation, a variant of the Schotten-Baumann reaction, is a cornerstone of modern organic synthesis, prized for its efficiency and broad applicability.[1][2][3] We will delve into the underlying nucleophilic acyl substitution mechanism, provide detailed, field-tested protocols, and discuss critical process parameters that ensure high yield and purity. This guide is tailored for researchers, scientists, and drug development professionals, offering practical insights to streamline the synthesis of this important class of amide compounds, which are prevalent in medicinal chemistry.[3][4]

Introduction: The Significance of the Amide Bond

The amide bond is arguably one of the most important functional groups in chemistry and biology, forming the backbone of peptides and proteins. In the realm of pharmaceutical and agrochemical development, the N-arylacetamide motif is a significant pharmacophore found in a multitude of bioactive molecules.[4] The synthesis of amides from acyl chlorides and amines is a fundamental and widely used transformation due to its generally high yields and rapid reaction rates.[][6]

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[2][7] This particular acyl chloride is a valuable building block, allowing for the introduction of the 3-methoxyphenylacetyl moiety, a structural element present in various compounds of medicinal interest. This guide will provide the necessary theoretical and practical knowledge to successfully synthesize a range of N-substituted 2-(3-methoxyphenyl)acetamides.

Reaction Mechanism: A Step-by-Step Look at Amide Formation

The synthesis of an amide from an acyl chloride and a primary amine proceeds through a nucleophilic addition-elimination mechanism.[8][9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][3]

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.[1][7]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Step 3: Deprotonation The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., pyridine, triethylamine, or excess primary amine) to yield the final N-substituted amide and the corresponding ammonium salt.[1] This step is crucial as it neutralizes the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]

Visualizing the Mechanism

Amide Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation AcylChloride 3-Methoxyphenylacetyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse TetrahedralIntermediate->ProtonatedAmide ChlorideIon Cl- FinalAmide N-Substituted Amide ProtonatedAmide->FinalAmide Deprotonation ProtonatedAmide->FinalAmide Base Base Base->FinalAmide ProtonatedBase Protonated Base

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Major Chemical SupplierHandle with care, moisture sensitive and corrosive.[10][11]
Primary Amine (e.g., Benzylamine)≥99%Major Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierAprotic solvent.
Triethylamine (TEA) or PyridineReagentMajor Chemical SupplierBase to scavenge HCl.
1 M Hydrochloric AcidAqueousFor work-up.
Saturated Sodium BicarbonateAqueousFor work-up.
BrineSaturated Aqueous NaClFor work-up.
Anhydrous Magnesium SulfateGranularDrying agent.
Safety Precautions
  • This compound is corrosive and a lachrymator. It causes severe skin burns and eye damage and may cause respiratory irritation.[10][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.

  • Triethylamine and pyridine have strong, unpleasant odors and are flammable. Handle in a fume hood.

  • The reaction can be exothermic, especially on a larger scale.[] Use an ice bath for cooling as needed.

Detailed Synthesis Protocol (Schotten-Baumann Conditions)

This protocol describes the synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide as a representative example.

1. Reaction Setup:

  • To a dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (e.g., benzylamine, 1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

  • Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents).[13]

  • Cool the solution to 0 °C in an ice-water bath.

2. Addition of Acyl Chloride:

  • In a separate, dry container, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will likely form.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate.

4. Work-up and Extraction:

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[14]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Primary Amine and Base in DCM B Cool to 0°C A->B C Add 3-Methoxyphenylacetyl Chloride Solution Dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E F Extract with DCM E->F G Wash with HCl, NaHCO3, Brine F->G H Dry (MgSO4) and Concentrate G->H I Recrystallization or Column Chromatography H->I J Characterize Pure Product I->J

Caption: A typical workflow for the synthesis of N-substituted amides.

Data and Results

The following table provides representative data for the synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide.

ParameterValue
Molecular FormulaC₁₆H₁₇NO₂
Molecular Weight255.31 g/mol
AppearanceWhite to off-white solid
Melting Point~105-107 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.20 (m, 5H), 7.18 (t, J=7.8 Hz, 1H), 6.80-6.75 (m, 3H), 5.85 (br s, 1H), 4.40 (d, J=5.7 Hz, 2H), 3.75 (s, 3H), 3.60 (s, 2H)
YieldTypically >90%

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: this compound is highly reactive towards water, leading to hydrolysis back to the carboxylic acid.[12] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Insufficient Base: If not enough base is used, the HCl byproduct will protonate the primary amine, rendering it unreactive. Use at least a stoichiometric amount of base.

    • Steric Hindrance: Very bulky primary amines may react slower. In such cases, longer reaction times or gentle heating may be necessary.

  • Side Reactions:

    • Diacylation: With primary amines, there is a possibility of forming a diacylated product, although this is generally not a major issue under these conditions.

    • Hydrolysis of Acyl Chloride: As mentioned, water contamination will lead to the formation of 3-methoxyphenylacetic acid.

  • Purification Challenges:

    • The primary impurity is often the hydrochloride salt of the base used (e.g., triethylamine hydrochloride). The aqueous work-up is designed to remove this.

    • If the product is an oil, purification by column chromatography is the preferred method over recrystallization.

Conclusion

The synthesis of N-substituted 2-(3-methoxyphenyl)acetamides via the reaction of this compound and primary amines is a robust and high-yielding method. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce these valuable compounds for a wide range of applications in drug discovery and development. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate amount of base.

References

Application Notes and Protocols for the Synthesis of N-Substituted Amides with 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of N-substituted amides utilizing 3-methoxyphenylacetyl chloride as the acylating agent. N-substituted amides are a cornerstone of medicinal chemistry and materials science, and their efficient synthesis is of paramount importance.[1][2] This document provides a robust, field-proven protocol based on the principles of the Schotten-Baumann reaction, offering researchers a reliable method for the preparation of a diverse range of amide derivatives.[3][4] The causality behind experimental choices, safety considerations, and detailed characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Substituted Amides

N-substituted amides are a ubiquitous functional group found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[5] Their prevalence stems from the remarkable stability of the amide bond and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The substituent on the nitrogen atom (the "N-substituent") plays a critical role in modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5]

This compound is a versatile building block for introducing the 3-methoxyphenylacetyl moiety, a structural motif present in various pharmacologically active compounds. The methoxy group can serve as a hydrogen bond acceptor and influence the overall electronic properties of the molecule. This guide provides a detailed protocol for the reaction of this compound with primary and secondary amines to yield the corresponding N-substituted amides.

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis of amides from acyl chlorides and amines is classically known as the Schotten-Baumann reaction.[3][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6][7]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.[3][8]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Step 3: Deprotonation The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This neutralization step is crucial as it drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.[8][9] The base also neutralizes the hydrochloric acid byproduct formed during the reaction.[8]

Visualizing the Workflow

Amide Synthesis Workflow Figure 1: General Workflow for N-Substituted Amide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve Amine & Base in Solvent Addition Slow Addition of Acyl Chloride Solution at 0 °C Reactants->Addition Amine Solution Acyl_Chloride Dissolve 3-Methoxyphenylacetyl Chloride in Solvent Acyl_Chloride->Addition Acyl Chloride Solution Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash Organic Layer (Acid, Base, Brine) Extraction->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Purification Purify by Column Chromatography or Recrystallization Dry_Concentrate->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General Workflow for N-Substituted Amide Synthesis

Safety Precautions

This compound is a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation. [9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10][11]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[9]

  • Handling: Handle this compound with care, avoiding inhalation of vapors and direct contact with skin and eyes.[9]

  • Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, and amines outside of the controlled reaction conditions.[10]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[9]

Experimental Protocol: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide

This protocol details the synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide as a representative example. The procedure can be adapted for other primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the benzylamine (1.05 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath and add the triethylamine (1.5 eq).

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Data Presentation: Representative Examples

The following table provides representative parameters for the synthesis of various N-substituted amides using this compound. Note that reaction times and yields may vary depending on the specific amine used.

EntryAmineBaseSolventTime (h)Yield (%)
1BenzylamineTEADCM3~90
2AnilinePyridineDCM4~85
3MorpholineDIPEATHF3~92
4PiperidineTEADCM2~95

Characterization of N-Substituted Amides

Confirmation of the product structure and purity is essential. The following techniques are standard for the characterization of N-substituted amides.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorbance band between 1680-1630 cm⁻¹ is characteristic of the amide carbonyl group.[12]

  • N-H Stretch (for secondary amides): A single, sharp peak around 3300 cm⁻¹ indicates the N-H stretch.[12] Primary amides will show two peaks in this region.[12]

  • N-H Bend (for primary and secondary amides): A band in the region of 1640-1550 cm⁻¹ corresponds to the N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • N-H Proton (secondary amides): A broad singlet in the range of δ 5.5-8.5 ppm. The chemical shift can be concentration and solvent-dependent.

    • α-Protons: The protons on the carbon adjacent to the carbonyl group (from the 3-methoxyphenylacetyl moiety) will typically appear as a singlet around δ 3.6 ppm.

    • Aromatic Protons: Signals corresponding to the protons on the 3-methoxyphenyl ring and any aromatic rings on the N-substituent will be observed in the aromatic region (δ 6.8-7.5 ppm).

    • OCH₃ Protons: A sharp singlet around δ 3.8 ppm corresponds to the methoxy group protons.

  • ¹³C NMR:

    • Carbonyl Carbon: The amide carbonyl carbon will have a characteristic signal in the range of δ 170-175 ppm.

    • Due to the partial double bond character of the C-N bond, hindered rotation can sometimes lead to the appearance of two sets of signals for the N-substituents at room temperature.[1]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized amide. Electrospray ionization (ESI) is a common technique for these molecules, and the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture. Ensure the amine is not a salt form.
Hydrolysis of acyl chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Loss of product during work-up.Ensure the pH is correct during acidic and basic washes to avoid product partitioning into the aqueous layer.
Impure Product Unreacted starting materials.Optimize the stoichiometry. Ensure efficient washing during the work-up to remove unreacted amine and hydrolyzed acyl chloride (acid).
Side reactions.Maintain a low temperature during the addition of the acyl chloride to minimize side reactions.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N-substituted amides from this compound. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize a wide range of amide derivatives for applications in drug discovery and materials science. Proper characterization using the spectroscopic techniques outlined is crucial for verifying the identity and purity of the final products.

References

Application Notes & Protocols: 3-Methoxyphenylacetyl Chloride as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxyphenylacetyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility stems from the reactive acyl chloride moiety, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its chemical properties, core applications, and detailed, field-proven protocols for its use in key synthetic transformations such as acylation and Friedel-Crafts reactions. The content is designed for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the selection of starting materials is paramount. An ideal building block offers a combination of reactivity, structural versatility, and commercial availability. This compound (3-MPAC) exemplifies these characteristics. The molecule consists of a phenylacetyl core substituted with a methoxy group at the meta position. This substitution pattern is not merely incidental; the methoxy group, through its electronic effects, can influence the reactivity and regioselectivity of subsequent reactions, providing a valuable tool for medicinal chemists to fine-tune molecular architecture.

The primary driver of 3-MPAC's utility is the acyl chloride functional group (-COCl). This group is a powerful electrophile, making it an excellent acylating agent for a wide range of nucleophiles, including aromatic rings (Friedel-Crafts acylation), alcohols (esterification), and amines (amidation).[1][2] These reactions are foundational in constructing the scaffolds of numerous active pharmaceutical ingredients (APIs).

Physicochemical Properties

A clear understanding of the reagent's properties is essential for safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 6834-42-0[3]
Molecular Formula C₉H₉ClO₂[3][4]
Molecular Weight 184.62 g/mol [3]
Appearance Colorless to amber liquid[5][6]
Boiling Point 120 °C at 2 mmHg[6]
Density 1.184 g/mL at 25 °C
Refractive Index n20/D 1.5392
Flash Point 113 °C (235.4 °F) - closed cup[6]

Core Synthetic Applications

The strategic value of 3-MPAC is best illustrated through its application in constructing key pharmaceutical intermediates.

Foundational Role in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an acyl group and an aromatic ring.[7][8] In this context, 3-MPAC serves as the acylating agent, typically activated by a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1]

The resulting ketone, a (3-methoxyphenyl)acetyl-substituted arene, is a versatile intermediate. This scaffold can be further elaborated through various synthetic transformations, such as reduction of the ketone, modification of the methoxy group, or further substitution on either aromatic ring. This pathway is instrumental in building the core structures of compounds investigated for a range of therapeutic activities.[]

G cluster_0 Friedel-Crafts Acylation Mechanism reagent This compound acylium Acylium Ion (Electrophile) reagent->acylium Activation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium sigma Sigma Complex (Resonance Stabilized) acylium->sigma arene Aromatic Substrate (Nucleophile) arene->sigma Nucleophilic Attack product Aryl Ketone Product sigma->product Deprotonation (Aromaticity Restored)

Caption: Mechanism of Friedel-Crafts Acylation using 3-MPAC.

Synthesis of Amide and Ester Scaffolds

The reaction of 3-MPAC with amines or alcohols provides a direct and efficient route to amides and esters, respectively. These functional groups are ubiquitous in drug molecules. Amide bonds form the backbone of peptides and are present in a vast array of small-molecule drugs, contributing to structural rigidity and hydrogen bonding capabilities. Esters are often employed as prodrugs to enhance bioavailability, which are later hydrolyzed in vivo to release the active carboxylic acid.

The high reactivity of the acyl chloride ensures that these transformations often proceed rapidly under mild conditions, typically requiring only a base to scavenge the HCl byproduct.[10][11]

Conceptual Link to Venlafaxine Synthesis

While modern, large-scale syntheses of the antidepressant Venlafaxine may employ alternative routes, the core structure is closely related to the chemistry of phenylacetic acid derivatives. A key intermediate in many reported syntheses is 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.[12][13] This intermediate is typically formed by the condensation of p-methoxyphenylacetonitrile and cyclohexanone.[14] Although this starting material is the para-substituted isomer and a nitrile rather than an acyl chloride, the underlying phenylacetyl scaffold is the same. The principles of activating the benzylic position for C-C bond formation are conceptually linked to the reactivity patterns established by reagents like 3-MPAC. Understanding the chemistry of 3-MPAC provides valuable insights into the synthesis design for this entire class of compounds.

Detailed Experimental Protocols

Safety Preamble: this compound is corrosive and causes severe skin burns and eye damage. It is a lachrymator and may cause respiratory irritation.[5][15] It reacts with water and moisture, releasing corrosive HCl gas. All manipulations must be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[5] An emergency safety shower and eyewash station must be readily accessible.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the synthesis of an N-substituted-2-(3-methoxyphenyl)acetamide from 3-MPAC and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Workflow:

G A 1. Dissolve amine & base in anhydrous solvent under N₂ B 2. Cool solution to 0 °C (ice bath) A->B C 3. Add 3-MPAC solution dropwise via funnel B->C D 4. Stir at 0 °C, then warm to room temp C->D E 5. Quench with water or aqueous NaHCO₃ D->E F 6. Perform aqueous work-up (separate layers, wash, dry) E->F G 7. Concentrate in vacuo to obtain crude product F->G H 8. Purify via recrystallization or column chromatography G->H

Caption: Workflow for a typical amidation reaction.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the 3-MPAC solution dropwise to the cooled amine solution over 15-20 minutes. Maintain the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole as a representative electron-rich aromatic substrate.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anisole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous nitrobenzene or 1,2-dichloroethane (DCE) as solvent

  • Concentrated HCl

  • Crushed ice

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Catalyst Suspension: In a flame-dried three-neck flask equipped with a mechanical stirrer and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in the anhydrous solvent (e.g., DCE).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Reagent Addition: In a dropping funnel, prepare a solution of anisole (1.0 eq) and this compound (1.1 eq) in a small amount of the reaction solvent.

  • Acylation: Add the anisole/3-MPAC solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[16]

  • Reaction Progression: After complete addition, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for 4-12 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it very carefully by pouring it slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This process is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic extracts and wash them with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ketone can be purified by distillation under high vacuum or by flash column chromatography.

Conclusion

This compound is a potent and versatile reagent in the arsenal of the pharmaceutical chemist. Its high reactivity, coupled with the strategic placement of the methoxy group, allows for the efficient construction of diverse molecular scaffolds through fundamental reactions like Friedel-Crafts acylation and nucleophilic substitution. The protocols and data presented herein provide a robust framework for leveraging this building block in drug discovery and development programs, with a critical emphasis on safe handling and procedural integrity.

References

Reaction of 3-Methoxyphenylacetyl chloride with alcohols to form esters

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 3-Methoxyphenylacetate Esters via Acylation of Alcohols with 3-Methoxyphenylacetyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The esterification of alcohols using acyl chlorides is a fundamental and highly efficient transformation in organic synthesis, prized for its rapid reaction rates and high yields. This document provides a comprehensive guide to the reaction of this compound with various alcohols to form the corresponding 3-methoxyphenylacetate esters. These esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide details the underlying reaction mechanism, offers a robust and scalable laboratory protocol, discusses critical experimental parameters, and outlines necessary safety precautions.

Introduction and Scientific Background

The reaction between an acyl chloride and an alcohol is a classic and reliable method for ester synthesis.[1] Unlike Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, acylation with an acyl chloride is typically faster and irreversible.[2][3] This is because the chloride ion is an excellent leaving group, and the carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms.[4]

The 3-methoxyphenylacetyl moiety is a significant structural motif found in various pharmacologically active compounds. The ability to efficiently couple this group with diverse alcohol-containing molecules is therefore of high importance in medicinal chemistry and drug development. This protocol provides a standardized, yet adaptable, method for achieving this transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification proceeds via a nucleophilic addition-elimination mechanism.[5] The reaction can be conceptually broken down into two primary stages, typically facilitated by a non-nucleophilic base such as pyridine or triethylamine (TEA).

  • Nucleophilic Addition: The alcohol, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of this compound. This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.[6][7]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.[8]

  • Acid Quenching: A weak base, added to the reaction, neutralizes the hydrogen chloride (HCl) that is cogenerated.[9] This is critical as the acidic HCl can lead to undesirable side reactions with acid-sensitive alcohols or the ester product.[10]

The overall, irreversible reaction is depicted below:

  • R-OH (Alcohol) + 3-MeO-Ph-CH₂COCl (this compound) --(Base)--> 3-MeO-Ph-CH₂COOR (Ester) + Base·HCl (Salt)

Mechanism Visualization

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocol: General Procedure

This protocol describes the synthesis of an ester from this compound and a generic primary or secondary alcohol on a 10 mmol scale. Adjustments may be necessary for tertiary alcohols or phenols.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
This compound≥98% PuritySigma-Aldrich, etc.Corrosive, moisture-sensitive. Store under inert gas.[11]
Alcohol (Substrate)≥98% PurityVariousMust be anhydrous.
Dichloromethane (DCM), AnhydrousDriSolv® or equivalentVariousInert solvent. Ensure low water content (<50 ppm).
Pyridine or Triethylamine (TEA)Anhydrous, ≥99.5%VariousBase to scavenge HCl. Use freshly distilled for best results.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousDrying agent.
Round-bottom flask, two-neck100 mLVWR, etc.Oven-dried before use.
Magnetic stirrer and stir bar---
Addition funnel50 mLVWR, etc.Oven-dried before use.
Inert gas supply (Nitrogen or Argon)--To maintain an anhydrous atmosphere.

Equipment Setup and Workflow

G A 1. Setup - Oven-dried glassware - Inert atmosphere (N₂) - Magnetic stirring B 2. Reagent Addition - Dissolve Alcohol + Base in DCM - Cool to 0 °C (ice bath) A->B C 3. Acylation - Add Acyl Chloride in DCM  dropwise via addition funnel - Stir 15 min at 0 °C B->C D 4. Reaction - Warm to room temp - Stir for 1-4 hours - Monitor by TLC C->D E 5. Workup - Quench with water - Wash with NaHCO₃ (aq) - Dry organic layer (MgSO₄) D->E F 6. Purification - Filter and concentrate - Purify via column chromatography E->F

Caption: General experimental workflow for ester synthesis.

Step-by-Step Procedure
  • Preparation: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a septum, under an inert atmosphere of nitrogen or argon. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the acyl chloride.[2]

  • Reagent Charging: To the flask, add the alcohol (10.0 mmol, 1.0 equiv.) and 30 mL of anhydrous dichloromethane (DCM). Stir until the alcohol is fully dissolved.

  • Base Addition: Add pyridine or triethylamine (12.0 mmol, 1.2 equiv.) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve this compound (11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Reaction Initiation: Add the this compound solution dropwise to the stirred, cooled alcohol solution over 15-20 minutes. A white precipitate (the hydrochloride salt of the base) will likely form.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Aqueous Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess base), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester using silica gel column chromatography, typically with an ethyl acetate/hexanes gradient, to yield the pure product.

Critical Parameters and Optimization Insights

  • Solvent Choice: Anhydrous, non-protic solvents are essential. Dichloromethane (DCM) is an excellent first choice due to its inertness and ability to dissolve most reactants.[12] Tetrahydrofuran (THF) is also a suitable alternative.[12]

  • Base Selection: Triethylamine (TEA) and pyridine are the most common bases.[13] Pyridine can sometimes act as a nucleophilic catalyst. For sterically hindered alcohols, 4-dimethylaminopyridine (DMAP) can be used as a catalyst (0.05-0.1 equiv.) alongside a stoichiometric base like TEA to accelerate the reaction.[13]

  • Stoichiometry: A slight excess of the acyl chloride (1.1 equiv.) is often used to ensure complete consumption of the more valuable alcohol. A slight excess of the base (1.2-1.5 equiv.) is necessary to neutralize all generated HCl.

  • Temperature Control: The initial exothermic reaction is controlled by adding the acyl chloride at 0 °C.[12] For highly reactive substrates, temperatures as low as -78 °C may be employed.[14] Most reactions proceed smoothly to completion at room temperature.

Safety and Handling

  • This compound: This reagent is corrosive and a lachrymator, causing severe skin burns and eye damage.[15][16] It reacts with moisture and should be handled exclusively in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][15]

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen and should be handled with care. Pyridine and triethylamine are flammable and have strong, unpleasant odors.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations.

References

Application Notes & Protocols: The Strategic Use of 3-Methoxyphenylacetyl Chloride in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

3-Methoxyphenylacetyl chloride is a versatile bifunctional reagent that serves as a cornerstone for constructing complex heterocyclic systems. Its structure, featuring a reactive acyl chloride for amide or ester formation and a methoxy-substituted phenyl ring, makes it an ideal precursor for intramolecular cyclization reactions. The methoxy group, an electron-donating substituent, critically activates the aromatic ring, facilitating electrophilic aromatic substitution, which is the linchpin of many classical ring-forming reactions. This guide provides in-depth technical details and field-proven protocols for leveraging this compound in the synthesis of two medicinally significant heterocyclic cores: dihydroisoquinolines and 4-hydroxyquinolones.

Introduction: The Chemical Utility of this compound

This compound is a derivative of 3-methoxyphenylacetic acid, readily prepared by treatment with reagents like thionyl chloride or oxalyl chloride[1]. The primary reactive center is the acyl chloride moiety (-COCl), a potent electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is fundamental to its role as a building block, allowing for its covalent attachment to a secondary scaffold prior to the key cyclization step.

The strategic importance of the 3-methoxy substituent cannot be overstated. As an electron-donating group, it directs electrophilic attack to the ortho and para positions of the benzene ring, enhancing the ring's nucleophilicity. In the context of intramolecular cyclizations, this electronic property significantly lowers the activation energy for ring closure, often leading to higher yields and milder reaction conditions compared to unsubstituted analogues. This guide will focus on two such transformations: the Bischler-Napieralski reaction for dihydroisoquinolines and the Conrad-Limpach synthesis for 4-hydroxyquinolones.

Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[2][3][4] The reaction requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the formation of an electrophilic intermediate that subsequently attacks the electron-rich aromatic ring.[4][5] The use of this compound allows for the synthesis of dihydroisoquinolines bearing a (3-methoxyphenyl)methyl substituent at the 1-position, a common motif in pharmacologically active molecules.

Mechanistic Principle and Workflow

The synthesis is a two-stage process. First, a suitable β-phenethylamine is acylated with this compound to form the requisite N-(β-phenylethyl)amide precursor. In the second stage, this amide is subjected to the Bischler-Napieralski cyclization conditions. The electron-donating methoxy group on the phenethylamine ring activates it for electrophilic attack, leading to efficient ring closure.

G cluster_0 Part A: Amide Formation cluster_1 Part B: Bischler-Napieralski Cyclization A1 This compound A4 N-(3,4-Dimethoxyphenethyl)-2-(3-methoxyphenyl)acetamide (Amide Precursor) A1->A4 A2 β-(3,4-Dimethoxyphenyl)ethylamine A2->A4 A3 Base (e.g., Triethylamine) DCM, 0°C to RT A3->A4 Catalyst/Solvent B1 Amide Precursor A4->B1 Intermediate Isolation B3 1-((3-Methoxyphenyl)methyl)-6,7-dimethoxy -3,4-dihydroisoquinoline B1->B3 B2 POCl₃, Toluene Reflux B2->B3 Dehydrating Agent G cluster_0 Part A: β-Ketoester Synthesis cluster_1 Part B: Condensation cluster_2 Part C: Thermal Cyclization A1 This compound A3 Acylation A1->A3 A2 Ethyl Acetoacetate Enolate A2->A3 A4 Ethyl 2-(3-methoxyphenylacetyl)acetate (β-Ketoester) A3->A4 B1 β-Ketoester A4->B1 Isolate B4 Ethyl 3-anilino-2-(3-methoxyphenylacetyl)acrylate (Enamine Intermediate) B1->B4 B2 Aniline B2->B4 B3 Acid Catalyst (e.g., p-TSA) B3->B4 Catalyst C1 Enamine Intermediate B4->C1 Isolate C3 3-((3-Methoxyphenyl)methyl) -4-hydroxyquinolin-2(1H)-one C1->C3 C2 High Temperature Solvent (e.g., Dowtherm A, ~250°C) C2->C3 Condition

References

Application Note & Protocol: GC-MS Analysis of Amines Following Derivatization with 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the derivatization of primary and secondary amines with 3-methoxyphenylacetyl chloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization converts polar, low-volatility amines into more volatile and thermally stable N-substituted-2-(3-methoxyphenyl)acetamides. This conversion significantly improves chromatographic peak shape, enhances resolution, and allows for robust quantification and structural elucidation.[1] This document outlines the underlying chemical principles, a detailed step-by-step protocol, recommended GC-MS parameters, and an analysis of the expected mass spectral fragmentation patterns of the resulting derivatives. This method is intended for researchers, scientists, and drug development professionals working on the qualitative and quantitative analysis of amines in various matrices.

Introduction: The Rationale for Amine Derivatization

The direct analysis of many primary and secondary amines by gas chromatography presents significant challenges. Due to their polarity and ability to form hydrogen bonds, these compounds often exhibit poor chromatographic behavior, characterized by tailing peaks, low sensitivity, and irreversible adsorption onto the active sites within the GC system.[1] Chemical derivatization is a crucial sample preparation step that mitigates these issues by converting the polar amine functional group into a less polar, more volatile, and more thermally stable moiety.[1]

Acylation, the reaction of an amine with an acylating agent to form an amide, is a widely employed derivatization strategy.[2] The use of this compound as the acylating agent offers several advantages:

  • Increased Volatility and Thermal Stability: The resulting amide derivatives are significantly more volatile and stable at the temperatures required for GC analysis.

  • Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks, which improves both qualitative identification and quantitative accuracy.

  • Characteristic Mass Spectra: The 3-methoxyphenylacetyl group introduces a specific structural element that leads to predictable and informative fragmentation patterns in mass spectrometry, aiding in structural confirmation.

The Chemistry of Derivatization: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable N-substituted-2-(3-methoxyphenyl)acetamide derivative and hydrochloric acid.

The reaction is typically carried out in an aprotic solvent, and a non-nucleophilic organic base (e.g., triethylamine or pyridine) is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

This protocol provides a general procedure for the derivatization of a standard amine solution. Users should optimize the conditions for their specific amine and sample matrix.

3.1. Materials and Reagents

  • Amine standard or sample extract

  • This compound (≥98% purity)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for solvent evaporation

  • GC-MS system

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • Accurately transfer a known amount of the amine sample (typically 0.1-1.0 mg) into a 2 mL reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is anhydrous as this compound is moisture-sensitive.

  • Reagent Addition:

    • Add 200 µL of an anhydrous aprotic solvent (e.g., Dichloromethane) to the vial to dissolve the amine residue.

    • Add 20 µL of an anhydrous non-nucleophilic base (e.g., Triethylamine).

    • Add 10 µL of this compound. Note: This represents a significant molar excess to ensure complete derivatization. This can be adjusted based on the amine concentration.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the reactivity of the specific amine.

  • Cooling and Sample Preparation for GC-MS:

    • Allow the vial to cool to room temperature.

    • The sample can be directly injected into the GC-MS system. Alternatively, for cleaner samples or to remove excess reagents, a simple work-up can be performed by adding 500 µL of deionized water, vortexing, allowing the layers to separate, and injecting an aliquot of the organic (bottom) layer.

Instrumental Analysis: GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of N-substituted-2-(3-methoxyphenyl)acetamides. Method optimization is recommended for specific analytes.

Parameter Recommended Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Injector Temperature 280°C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Temperature Program Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Data Analysis: Expected Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectra of the N-substituted-2-(3-methoxyphenyl)acetamide derivatives are expected to exhibit characteristic fragmentation patterns that are highly useful for structural confirmation.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: A prominent fragmentation pathway for amides is cleavage of the bond alpha to the nitrogen atom within the amine portion of the molecule. This will result in a fragment ion that is characteristic of the original amine.

  • McLafferty Rearrangement: If the amine portion contains a gamma-hydrogen, a McLafferty rearrangement can occur, leading to a neutral loss and a characteristic fragment ion.

  • Benzylic Cleavage: The most characteristic fragmentation is expected to be the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of a stable 3-methoxybenzyl cation or a related tropylium ion at m/z 121 . This is often the base peak in the spectrum.

  • Loss of Methoxy Group: Fragmentation of the 3-methoxyphenyl ring can occur, including the loss of a methyl radical (M-15) or a methoxy radical (M-31).

Workflow for Amine Derivatization and GC-MS Analysis

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_output Results amine_sample Amine Sample dry_sample Evaporate to Dryness amine_sample->dry_sample add_reagents Add Solvent, Base, & 3-MPAC dry_sample->add_reagents react Heat at 60-70°C add_reagents->react cool Cool to RT react->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectral Detection separate->detect data_analysis Data Analysis detect->data_analysis chromatogram Chromatogram data_analysis->chromatogram mass_spectrum Mass Spectrum data_analysis->mass_spectrum

Caption: Workflow from amine sample to GC-MS data analysis.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or low derivative peak Incomplete reaction; Moisture in the reaction; Degradation of the derivatizing agent.Ensure sample and solvent are anhydrous. Increase reaction time or temperature. Use fresh this compound.
Broad or tailing peaks Active sites in the GC system; Incomplete derivatization.Use a deactivated inlet liner. Condition the GC column. Optimize derivatization conditions to ensure complete reaction.
Extraneous peaks in the chromatogram Excess derivatizing reagent or byproducts; Contamination.Perform a liquid-liquid extraction after derivatization. Analyze a reagent blank. Use high-purity solvents and reagents.

Conclusion

The derivatization of primary and secondary amines with this compound is a robust and effective strategy to improve their analysis by GC-MS. The resulting N-substituted-2-(3-methoxyphenyl)acetamides exhibit excellent chromatographic properties and produce characteristic mass spectra that facilitate their identification and quantification. The protocol and analytical conditions detailed in this application note provide a solid foundation for researchers to develop and validate methods for the analysis of amines in a wide range of applications, from pharmaceutical development to environmental monitoring.

References

Application Notes & Protocols: Lewis Acid Catalysts for Reactions Involving 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Lewis acid catalysts in reactions involving 3-methoxyphenylacetyl chloride. It delves into the mechanistic principles, catalyst selection strategies, and detailed experimental protocols for key synthetic transformations, including Friedel-Crafts acylation and esterification. The aim is to furnish laboratory personnel with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent in the synthesis of complex organic molecules and pharmaceutical intermediates.

Introduction: The Role of Lewis Acids in Activating Acyl Chlorides

This compound is a valuable building block in organic synthesis, notable for its reactive acyl chloride functional group and the methoxy-substituted phenyl ring. However, its utility is significantly amplified through the use of Lewis acid catalysts. Lewis acids are electron-pair acceptors that can coordinate to an electronegative atom, thereby activating a molecule for subsequent reaction.[1]

In the context of this compound, the Lewis acid coordinates to the chlorine atom. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group.[1] This process facilitates the formation of a highly electrophilic intermediate known as an acylium ion, which is stabilized by resonance.[2][3] This highly reactive species is the key electrophile in a variety of powerful carbon-carbon and carbon-oxygen bond-forming reactions. The choice of Lewis acid is critical, as it dictates reaction efficiency, selectivity, and substrate compatibility.[4]

Section 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic chemistry, enabling the direct formation of aryl ketones.[5] This reaction is particularly advantageous over its counterpart, Friedel-Crafts alkylation, as the resulting ketone product is deactivated towards further substitution, thus preventing polysubstitution.[6]

Mechanism and Rationale

The reaction proceeds via electrophilic aromatic substitution. The key mechanistic steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with this compound to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion and the corresponding [AlCl₄]⁻ anion.[3]

  • Electrophilic Attack: The electron-rich π-system of an aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[5]

  • Restoration of Aromaticity: The [AlCl₄]⁻ anion acts as a base, abstracting a proton from the arenium ion. This restores the aromaticity of the ring, forms the final aryl ketone product, and regenerates the Lewis acid catalyst along with HCl.[7]

It is crucial to note that strong Lewis acids like AlCl₃ often form a stable complex with the carbonyl oxygen of the product ketone.[6] For this reason, stoichiometric or even super-stoichiometric amounts of the catalyst are typically required to drive the reaction to completion.

Visualization: Friedel-Crafts Acylation Mechanism

FC_Acylation cluster_reactants Step 1: Acylium Ion Formation cluster_reaction Step 2 & 3: Electrophilic Aromatic Substitution AcylCl 3-Methoxyphenylacetyl Chloride Complex Acyl Chloride-Lewis Acid Complex AcylCl->Complex Coordination LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Dissociation AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Product Aryl Ketone Product AlCl4->Product HCl_AlCl3 HCl + AlCl₃ AlCl4->HCl_AlCl3 Regeneration Arene Arene (e.g., Benzene) Arene->SigmaComplex Nucleophilic Attack SigmaComplex->Product Deprotonation Product->HCl_AlCl3

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Catalyst Selection: Choosing the Right Tool for the Job

The choice of Lewis acid is paramount and depends on the reactivity of the aromatic substrate.

  • Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is the most common and powerful catalyst for Friedel-Crafts acylation.[1] It is required for less reactive aromatic rings. However, it is highly moisture-sensitive and its handling requires stringent anhydrous conditions.[8][9]

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): For activated, electron-rich aromatic rings, milder Lewis acids can be employed.[1] Iron(III) chloride is a viable, less hazardous alternative to AlCl₃, often providing good yields without the same degree of handling difficulty.[10] The general order of effectiveness for Lewis acids is: AlCl₃ > FeCl₃ > BF₃ > TiCl₃ > ZnCl₂ > SnCl₄.[4]

  • Heterogeneous Catalysts: For greener and more sustainable processes, solid-supported catalysts like zinc oxide (ZnO) or certain zeolites have been developed, facilitating easier separation and catalyst recycling.[6][11]

Catalyst Relative Strength Typical Substrates Key Considerations
AlCl₃ Very StrongBenzene, Toluene, HalobenzenesStoichiometric amounts needed. Highly hygroscopic; requires anhydrous conditions.[8]
FeCl₃ StrongAnisole, Toluene, BiphenylsLess reactive than AlCl₃ but safer to handle.[10] Can be a good starting point for optimization.
ZnCl₂ ModerateHighly activated rings (e.g., Phenols, Anisoles)Generally requires higher temperatures.[12]
Metal Triflates Mild to StrongActivated rings; useful in specific applicationsCan sometimes be used in catalytic amounts; less moisture-sensitive.
Protocol 1: Synthesis of 1-(4-methylphenyl)-2-(3-methoxyphenyl)ethan-1-one

This protocol details the Friedel-Crafts acylation of toluene with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound (1.0 eq)

  • Toluene (serves as reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.[13]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and an excess of toluene. If desired, anhydrous DCM can be used as a co-solvent. Cool the suspension to 0 °C in an ice bath with stirring.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a small amount of dry toluene. Transfer this solution to the addition funnel and add it dropwise to the cold AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aryl ketone.

Visualization: Experimental Workflow for Friedel-Crafts Acylation

Workflow_FC Start Start: Dry Glassware Step1 1. Charge flask with AlCl₃ and Toluene. Cool to 0 °C. Start->Step1 Step2 2. Add 3-Methoxyphenylacetyl Chloride solution dropwise. Step1->Step2 Step3 3. Warm to RT. Stir for 1-2 hours. Step2->Step3 Step4 4. Quench reaction on ice/conc. HCl. Step3->Step4 Step5 5. Extract with organic solvent. Step4->Step5 Step6 6. Wash with H₂O, NaHCO₃, Brine. Step5->Step6 Step7 7. Dry over MgSO₄, filter, and concentrate. Step6->Step7 Step8 8. Purify crude product (Chromatography/Recrystallization). Step7->Step8 End End: Pure Aryl Ketone Step8->End

Caption: Step-by-step workflow for a typical Friedel-Crafts acylation reaction.

Section 2: Lewis Acid-Catalyzed Esterification

While the reaction of an acyl chloride with an alcohol can often proceed without a catalyst, the use of a Lewis acid can significantly accelerate the rate, particularly for less nucleophilic or sterically hindered alcohols. This approach is distinct from the classic Fischer esterification, which involves a carboxylic acid and requires catalysis to activate the carbonyl group.[14]

Mechanism and Rationale

The mechanism involves the activation of the acyl chloride, making the carbonyl carbon even more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Activation: The Lewis acid coordinates to the carbonyl oxygen of this compound. This coordination withdraws electron density, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the leaving group (HCl and the regenerated Lewis acid) to yield the final ester product.

For this transformation, milder, truly catalytic Lewis acids are preferred over stoichiometric AlCl₃ to avoid harsh conditions and potential side reactions.

Visualization: Lewis Acid-Catalyzed Esterification Mechanism

Esterification_Mechanism cluster_reactants Step 1: Activation AcylCl 3-Methoxyphenylacetyl Chloride ActivatedComplex Activated Complex AcylCl->ActivatedComplex Coordination LewisAcid Cu(OTf)₂ (Catalyst) LewisAcid->ActivatedComplex Tetrahedral Tetrahedral Intermediate ActivatedComplex->Tetrahedral Alcohol Alcohol (R-OH) Alcohol->Tetrahedral Nucleophilic Attack Product Ester Product Tetrahedral->Product Elimination Byproducts HCl + Cu(OTf)₂ Product->Byproducts Regeneration

Caption: Mechanism for Lewis Acid-catalyzed esterification of an alcohol.

Catalyst Selection for Esterification

The goal is to use a catalyst that is efficient in low concentrations and tolerant of the alcohol substrate.

  • Metal Triflates (e.g., Cu(OTf)₂, Sc(OTf)₃, Sn(OTf)₂): These are excellent choices. Copper(II) triflate, in particular, has been shown to be a very efficient and cost-effective catalyst for the acylation of alcohols under mild conditions.[15] They can be used in catalytic amounts (1-10 mol%).

  • Other Mild Lewis Acids (e.g., ZnCl₂, CoCl₂): These have also been demonstrated to be effective catalysts for acylation reactions.[16]

Catalyst Loading (mol%) Typical Solvents Advantages
Cu(OTf)₂ 1 - 5CH₂Cl₂, MeCNHighly efficient, cost-effective, mild conditions.[15]
Sc(OTf)₃ 0.1 - 1CH₂Cl₂Extremely active, can be used in very low loadings.
ZnCl₂ 5 - 20CH₂Cl₂, THFInexpensive, readily available.
CoCl₂ 5 - 10MeCNEffective for acetylations; shows good selectivity.[11]
Protocol 2: Catalytic Synthesis of Benzyl 2-(3-methoxyphenyl)acetate

This protocol describes the esterification of benzyl alcohol with this compound using a catalytic amount of copper(II) triflate.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Copper(II) triflate (Cu(OTf)₂) (2 mol%)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine (1.2 eq, optional base)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Cu(OTf)₂ (0.02 eq) and anhydrous DCM.

  • Alcohol Addition: Add benzyl alcohol (1.1 eq) to the flask via syringe and stir for 5 minutes. If using an optional base like triethylamine to scavenge the generated HCl, it can be added at this stage.

  • Acyl Chloride Addition: Add this compound (1.0 eq) dropwise via syringe to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove any base), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography to afford the pure ester.

Safety and Handling

  • This compound: This reagent is corrosive and a lachrymator. It reacts violently with water and moisture.[17] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

  • Lewis Acids (especially AlCl₃): Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas.[13] It is corrosive and can cause severe burns.[9] Containers should be opened and the reagent dispensed quickly, preferably in a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.[19]

  • Workup Procedures: The quenching of reactions containing strong Lewis acids like AlCl₃ is highly exothermic. Always perform the quench by adding the reaction mixture slowly to ice, never the other way around.

References

Application Notes & Protocols: Solvent Selection for Reactions with 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for selecting the appropriate solvent for chemical reactions involving 3-methoxyphenylacetyl chloride. As a bifunctional molecule, possessing both a highly reactive acyl chloride and an activated aromatic ring, solvent choice is paramount to directing reaction outcomes, maximizing yield, and ensuring operational safety. This document moves beyond simple solvent lists to explain the underlying chemical principles that govern optimal solvent selection for researchers, scientists, and drug development professionals.

Molecular Profile and Reactivity of this compound

This compound (CAS 6834-42-0) is a liquid at room temperature characterized by two key reactive sites: the electrophilic carbonyl carbon of the acyl chloride and the nucleophilic aromatic ring activated by the meta-positioned methoxy group.[1] Understanding this dual reactivity is the first step in rational solvent selection.

  • The Acyl Chloride Group: This functional group is highly susceptible to nucleophilic attack. It reacts vigorously and exothermically with protic species, including water, alcohols, and primary/secondary amines, to yield carboxylic acids, esters, and amides, respectively.[2][3][4][5] This reactivity dictates that protic solvents are almost universally unsuitable as reaction media, as they would be consumed and generate unwanted byproducts. The compound is classified as moisture-sensitive and corrosive, causing severe skin burns and eye damage.[6][7]

  • The Activated Aromatic Ring: The methoxy (-OCH₃) group is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution (EAS).[8] This makes reactions like Friedel-Crafts acylation feasible, where the molecule itself acts as the acylating agent to another nucleophilic substrate.

A summary of its key physical properties is presented below.

PropertyValueSource
Physical State Liquid[6]
Molecular Formula C₉H₉ClO₂[9][10]
Molecular Weight 184.62 g/mol
Boiling Point 120 °C @ 2 mmHg (3 hPa)[6][11]
Density 1.184 g/mL at 25 °C
Flash Point 113 °C (235.4 °F) - closed cup[11]

The Three Pillars of Solvent Selection

The choice of a solvent is not arbitrary; it is a critical experimental parameter. For this compound, the selection process can be guided by three core principles: inertness, solubility, and mechanistic influence.

Start Select Solvent for This compound Reaction ProticCheck Is the solvent protic? (H₂O, ROH, RNH₂) Start->ProticCheck ReactionType What is the primary reaction type? Nucleophilic Nucleophilic Acyl Substitution (e.g., Amidation, Esterification) ReactionType->Nucleophilic Acyl Carbon Attack EAS Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation) ReactionType->EAS Aromatic Ring Attack SolventChoice1 Choose a non-coordinating aprotic solvent. (DCM, THF, Et2O) Nucleophilic->SolventChoice1 SolventChoice2 Choose an aprotic solvent inert to Lewis Acids. (DCM, 1,2-DCE) EAS->SolventChoice2 Proceed Proceed to Solubility and Rate Considerations SolventChoice1->Proceed SolventChoice2->Proceed Yes Yes ProticCheck->Yes Yes No No ProticCheck->No No Avoid AVOID: Solvent will react with acyl chloride. Yes->Avoid No->ReactionType

Caption: Decision workflow for solvent selection.

Pillar 1: Inertness - The Non-Negotiable Rule The solvent must be chemically inert to the acyl chloride. As established, this immediately disqualifies protic solvents like water and alcohols, which would lead to rapid hydrolysis or alcoholysis.[3][4] The ideal solvent is aprotic, lacking acidic protons that can engage in reactions.

Pillar 2: Solubility The solvent must effectively dissolve this compound and all other reagents to ensure a homogeneous reaction environment, which is crucial for consistent kinetics and reproducibility. While quantitative solubility data is not readily available, its liquid state and molecular structure suggest good solubility in a range of common aprotic organic solvents such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons.

Pillar 3: Mechanistic Influence The solvent's polarity can significantly influence the reaction rate and, in some cases, the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess significant dipole moments and are effective at solvating cations. In nucleophilic substitution (Sₙ2) reactions, they leave the anionic nucleophile relatively "naked" and highly reactive, thereby accelerating the reaction rate.[12][13][14] However, their high Lewis basicity can lead to unwanted interactions with Lewis acid catalysts used in reactions like Friedel-Crafts.

  • Nonpolar & Weakly Polar Aprotic Solvents (e.g., Dichloromethane, THF, Toluene, Hexane): These are often the solvents of choice. They provide sufficient solubility for many organic reagents without strongly solvating ionic species or interfering with catalysts. Dichloromethane (DCM), in particular, is a workhorse solvent for acyl chloride chemistry due to its excellent balance of properties.

Application Protocol: Nucleophilic Acyl Substitution

This class of reactions involves the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the acyl chloride carbon. The goal is to facilitate this interaction while preventing any side reactions.

Recommended Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Diethyl Ether (Et₂O).

Rationale: These solvents are aprotic and will not react with the acyl chloride. They are also relatively non-polar, preventing excessive stabilization of the nucleophile which could slow the reaction, but polar enough to dissolve the reactants. Their volatility simplifies product isolation via rotary evaporation.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Dichloromethane 39.69.1Excellent solvent for most organic compounds. Non-flammable but volatile and a suspected carcinogen.
Tetrahydrofuran 667.5Good for slightly more polar reagents. Can form explosive peroxides; use inhibitor-free for best results if necessary, but handle with care.
Diethyl Ether 34.64.3Very volatile and highly flammable. Lower boiling point may not be suitable for reactions requiring heating.
Toluene 1112.4Useful for higher temperature reactions. Can be more difficult to remove than DCM or ether.

Protocol: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide

This protocol details the reaction of this compound with benzylamine, a representative primary amine.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and triethylamine (1.2 eq, as an HCl scavenger) dissolved in anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Application Protocol: Friedel-Crafts Acylation

In this scenario, this compound is used to acylate another aromatic compound in the presence of a Lewis acid catalyst. Solvent selection is critical to avoid deactivating the catalyst.

Recommended Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).

Rationale: Halogenated solvents are favored because they are aprotic and poor Lewis bases, meaning they do not compete with the acyl chloride for coordination to the Lewis acid catalyst.[8][15] Solvents like THF or diethyl ether are generally avoided as their oxygen atoms can coordinate strongly with the Lewis acid, inhibiting its catalytic activity. While historically used, carbon disulfide and nitrobenzene present significant toxicity and safety hazards. For activated systems like anisole derivatives, milder Lewis acids such as ZnCl₂ or FeCl₃ can be effective and may reduce side reactions like demethylation that can occur with strong Lewis acids like AlCl₃.[16]

Friedel-Crafts Acylation Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation A Charge flask with Arene Substrate & Solvent (DCM) B Cool to 0 °C A->B C Add Lewis Acid Catalyst (e.g., ZnCl₂) B->C E Add Acyl Chloride solution dropwise to the cooled mixture C->E D Prepare solution of This compound in DCM D->E F Stir at RT until completion (Monitor by TLC/LCMS) E->F G Quench reaction by pouring onto ice/dilute HCl F->G H Extract with DCM G->H I Wash, Dry, Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J

References

Troubleshooting & Optimization

Preventing hydrolysis of 3-Methoxyphenylacetyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyphenylacetyl Chloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this highly reactive acylating agent: hydrolysis. As a potent electrophile, this compound is exceptionally sensitive to moisture, and its premature degradation is a common cause of diminished yields and reaction failures. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your starting material and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (C₉H₉ClO₂) is an acyl chloride derivative of 3-methoxyphenylacetic acid.[1] Its high reactivity stems from the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly polarize the carbon atom, making it an excellent electrophile (δ+).[2] This high degree of electrophilicity makes it extremely susceptible to attack by nucleophiles, with water being a very common and problematic one.[2][3]

Q2: What is hydrolysis and why is it a critical issue?

Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water.[4] For this compound, this reaction is rapid and often violent, decomposing the compound into 3-methoxyphenylacetic acid and corrosive hydrochloric acid (HCl) gas.[5][6][7] This poses several critical problems in a synthesis:

  • Reduced Yield: The primary reagent is consumed by this side reaction, leading to a lower-than-expected or zero yield of the desired product.[4]

  • Byproduct Contamination: The formation of the carboxylic acid byproduct complicates the purification process, often requiring additional separation steps.[4]

  • Safety Hazard: The reaction generates HCl gas, which is corrosive and a lachrymator (causes tearing).[4][5]

Q3: How can I detect if my this compound reagent or reaction is compromised by hydrolysis?

Several indicators can signal that hydrolysis has occurred:

  • Visual Observation: The reagent may appear cloudy or have crystallized solid (the carboxylic acid) settled at the bottom. When exposed to air, fuming may be observed as the acyl chloride reacts with atmospheric moisture to produce HCl gas.[4][8]

  • During Reaction: An acidic reaction mixture (detectable with a pH indicator during workup) is a strong sign.[4]

  • Post-Reaction Analysis: Analytical techniques like NMR or IR spectroscopy of the crude product will show characteristic peaks for 3-methoxyphenylacetic acid alongside or instead of the desired product. A lower-than-expected yield is the most common quantitative sign.[4]

Q4: What are the absolute essential precautions before starting any reaction?

To prevent hydrolysis, all components of the reaction must be rigorously anhydrous (free of water).[4][5]

  • Glassware: All glassware must be thoroughly dried, typically in an oven at >120°C for at least 4 hours, and cooled in a desiccator or under an inert atmosphere just before use.[4]

  • Solvents: Use only high-purity, anhydrous aprotic solvents.[4]

  • Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to exclude moisture from the air.[4][9]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator or glove box.[5][7][10]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Yield of Desired Product

This is the most frequent problem and is almost always linked to hydrolysis of the this compound either before or during the reaction.

  • Potential Cause A: Reagent Degradation Prior to Use

    • Explanation: The reagent may have been compromised by improper storage or handling, allowing atmospheric moisture to hydrolyze it in the bottle.

    • Troubleshooting Steps:

      • Inspect the Reagent: Check for any fuming when the cap is removed or the presence of solid precipitate (3-methoxyphenylacetic acid).[4][8]

      • Verify Purity: If in doubt, take a small aliquot and run a quick quality control check (e.g., ¹H NMR) to confirm the absence of the carboxylic acid.

      • Purification (Advanced): If slightly degraded, the acyl chloride can be repurified by distillation under reduced pressure.[11] However, for most applications, starting with a fresh, high-quality reagent is recommended.

  • Potential Cause B: Introduction of Water During the Reaction

    • Explanation: Even trace amounts of water from glassware, solvents, or the atmosphere can rapidly hydrolyze the acyl chloride faster than it reacts with your intended nucleophile.

    • Troubleshooting Steps:

      • Implement Rigorous Anhydrous Technique: Follow the detailed protocol for setting up an anhydrous reaction (see Protocol 1 below). This is non-negotiable for success.

      • Use Anhydrous Solvents: Ensure solvents are freshly dried or taken from a solvent purification system. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended.[12]

      • Maintain Inert Atmosphere: Use a nitrogen or argon line with a bubbler to ensure a positive pressure of inert gas throughout the entire reaction, including reagent addition.[4]

  • Potential Cause C: Ineffective Neutralization of HCl Byproduct

    • Explanation: Reactions like esterification or amidation produce one equivalent of HCl.[5] If not neutralized, this acid can create an unfavorable equilibrium or catalyze unwanted side reactions. A base, often called an "acid scavenger," is required.

    • Troubleshooting Steps:

      • Add a Non-Nucleophilic Base: Use a tertiary amine base like triethylamine (TEA) or pyridine (at least 1.1 equivalents) to neutralize the generated HCl.[3][13] This base should be added with the substrate before the acyl chloride.

      • Ensure Base Purity: The base itself must be anhydrous. Consider distilling it over a suitable drying agent (e.g., CaH₂) before use.

Issue 2: Significant Amount of 3-Methoxyphenylacetic Acid in the Final Product
  • Potential Cause: Hydrolysis During Aqueous Workup

    • Explanation: If the reaction does not go to completion, unreacted this compound will be rapidly hydrolyzed to the carboxylic acid when the reaction is quenched with water or an aqueous solution.[4]

    • Troubleshooting Steps:

      • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or another suitable method to ensure all the starting nucleophile (e.g., alcohol or amine) has been consumed before proceeding to workup.

      • Optimize Reaction Time/Temperature: If the reaction is sluggish, consider gentle heating or allowing it to run for a longer period.

      • Careful Quenching: Cool the reaction mixture in an ice bath before slowly adding the quenching solution. This helps manage the exothermicity of the hydrolysis of any excess acyl chloride.[4]

      • Purification Strategy: The 3-methoxyphenylacetic acid byproduct can often be removed from the desired neutral product (e.g., ester or amide) by performing a basic aqueous wash (e.g., with NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving the purified product in the organic layer.

Data & Protocols

Data Summary Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 6834-42-0 [1][14]
Molecular Formula C₉H₉ClO₂ [1]
Molecular Weight 184.62 g/mol [1]
Appearance Liquid [1]
Boiling Point 120 °C at 2 mmHg [1]
Density 1.184 g/mL at 25 °C [1]

| Hazards | Corrosive, causes severe skin burns and eye damage. |[15][16] |

Table 2: Recommended Anhydrous Solvents and Drying Methods

Solvent Drying Agent Notes Source
Dichloromethane (DCM) Calcium Hydride (CaH₂) Distill prior to use. Good general-purpose solvent. [4]
Tetrahydrofuran (THF) Sodium/Benzophenone Distill under N₂. Forms a deep blue/purple solution when dry. [12][13]
Diethyl Ether Sodium/Benzophenone Distill prior to use. Highly flammable. [4]

| Benzene/Toluene | Sodium/Benzophenone | Distill prior to use. |[12] |

Table 3: Common Acid Scavengers for Acylation Reactions

Base pKa of Conjugate Acid Properties Notes Source
Triethylamine (TEA) 10.75 Liquid, common and inexpensive. Must be dried (e.g., over KOH or CaH₂) and distilled. [3][13]
Pyridine 5.25 Liquid, can also act as a nucleophilic catalyst. Often used as both base and solvent. Must be rigorously dried. [3][13]

| Diisopropylethylamine | 10.7 | Liquid, sterically hindered. | Useful when the nucleophilicity of TEA is a problem. | N/A |

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Acylation

  • Glassware Preparation: Place a round-bottom flask, magnetic stir bar, and addition funnel in a >120°C oven for at least 4 hours (or overnight).[4]

  • Assembly: Quickly assemble the hot glassware and clamp it in a fume hood. Immediately fit septa to the openings and connect the flask to an inert gas (N₂ or Ar) line via a needle adapter. Purge the system for several minutes.[4]

  • Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula.

  • Reagent Addition: Dissolve your nucleophile (e.g., alcohol, amine) and the acid scavenger (e.g., triethylamine) in the anhydrous solvent within the flask. Cool the mixture to the desired temperature (typically 0°C) using an ice bath.[4]

  • Acyl Chloride Addition: In the addition funnel, dissolve the this compound in a small amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[4]

  • Workup: Once complete, cool the mixture back to 0°C and quench by slowly adding it to a separate flask containing ice or a dilute aqueous acid/base solution as appropriate for your product's stability.[4]

Visualizations

Mechanistic & Workflow Diagrams

Caption: Nucleophilic acyl substitution mechanism for the hydrolysis of this compound.

workflow start Start Reaction Prep oven_dry Oven-Dry All Glassware (>120°C, >4h) start->oven_dry cool_inert Assemble Hot & Cool Under Inert Gas (N₂/Ar) oven_dry->cool_inert solvent_prep Select & Dispense Anhydrous Solvent cool_inert->solvent_prep reagents_add Add Substrate & Acid Scavenger (e.g., TEA) solvent_prep->reagents_add cool_reaction Cool to 0°C (Ice Bath) reagents_add->cool_reaction acyl_add Add Acyl Chloride Solution Dropwise cool_reaction->acyl_add monitor Monitor Reaction (TLC, LCMS) acyl_add->monitor workup Aqueous Workup & Purification monitor->workup is_complete Reaction Complete? monitor->is_complete end Pure Product workup->end is_complete->monitor No (Continue Stirring) is_complete->workup Yes

Caption: Recommended workflow for minimizing hydrolysis in acylation reactions.

References

Technical Support Center: Friedel-Crafts Acylation with 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation reactions utilizing 3-methoxyphenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The Friedel-Crafts acylation of an aromatic substrate with this compound is a powerful method for forging carbon-carbon bonds and synthesizing complex aryl ketones. The presence of the methoxy group on the acyl chloride, however, introduces specific challenges that require careful consideration. This guide will dissect the most common side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or incomplete, resulting in low yield of the desired ketone. What are the likely causes?

A1: Several factors can contribute to a low conversion rate in this specific Friedel-Crafts acylation.

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly moisture-sensitive. Any residual water in your solvent, glassware, or reagents will rapidly deactivate the catalyst. Furthermore, the methoxy group on the this compound, as well as the carbonyl oxygen of the product ketone, can complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1] This necessitates the use of stoichiometric or even excess amounts of the catalyst.

  • Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate bears strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), its nucleophilicity will be significantly reduced, hindering the attack on the acylium ion.

  • Suboptimal Temperature: While higher temperatures can sometimes drive a sluggish reaction, they can also promote side reactions and decomposition. A careful optimization of the reaction temperature is crucial.

Troubleshooting Workflow:

G cluster_start cluster_check Initial Checks cluster_optimization Optimization Steps cluster_outcome start Low Yield of Desired Product anhydrous Ensure Anhydrous Conditions (Dry Solvent, Glassware, Reagents) start->anhydrous catalyst_stoichiometry Verify Catalyst Stoichiometry (≥1 equivalent) start->catalyst_stoichiometry reagent_purity Check Reagent Purity start->reagent_purity increase_catalyst Incrementally Increase Lewis Acid Loading anhydrous->increase_catalyst catalyst_stoichiometry->increase_catalyst reagent_purity->increase_catalyst If checks pass temp_optimization Optimize Reaction Temperature (Start low, e.g., 0°C) increase_catalyst->temp_optimization change_catalyst Consider a Milder/Stronger Lewis Acid (e.g., ZnCl₂, TiCl₄) temp_optimization->change_catalyst success Improved Yield change_catalyst->success failure Persistent Low Yield change_catalyst->failure

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing multiple spots on my TLC analysis, suggesting the formation of byproducts. What are the most common side reactions with this compound?

A2: The structure of this compound makes it susceptible to several side reactions, primarily driven by the reactivity of the methoxy group and the acyl chloride itself.

  • Demethylation of the Methoxy Group: Strong Lewis acids, particularly aluminum chloride, can catalyze the cleavage of the methyl ether on your acyl chloride, leading to the formation of 3-hydroxyphenylacetyl chloride. This byproduct can then proceed to acylate your substrate, leading to a mixture of methoxy- and hydroxy-substituted ketones. This is more likely to occur at elevated temperatures.

  • Isomer Formation (Ortho- vs. Para-Acylation): If your aromatic substrate is itself substituted with an activating group (like another methoxy group, as in anisole), you can expect the formation of both ortho and para isomers. The para product is often favored due to reduced steric hindrance.[2] The ratio of these isomers can be influenced by the choice of solvent and catalyst.

  • Self-Acylation/Polymerization: Although less common for acyl chlorides compared to alkyl halides, under forcing conditions, the highly reactive acylium ion derived from this compound could potentially react with another molecule of the starting material. This is more of a concern if the aromatic ring of the acyl chloride is sufficiently activated.

  • Intramolecular Acylation (if applicable): If the aromatic substrate you are acylating is tethered to the this compound molecule, intramolecular Friedel-Crafts acylation can occur, leading to cyclic ketones.[3]

Visualizing a Key Side Reaction: Demethylation

G cluster_main cluster_side Side Reaction Pathway start 3-Methoxyphenylacetyl Chloride acylium Acylium Ion (Methoxy Intact) start->acylium Lewis Acid demethylation Demethylation by Strong Lewis Acid start->demethylation product Desired Methoxy-Substituted Ketone acylium->product Aromatic Substrate hydroxy_acyl 3-Hydroxyphenylacetyl Chloride Derivative demethylation->hydroxy_acyl hydroxy_product Undesired Hydroxy-Substituted Ketone hydroxy_acyl->hydroxy_product Aromatic Substrate

Caption: Competing pathways of desired acylation and demethylation side reaction.

Section 2: Experimental Protocols for Mitigation of Side Reactions

To address the challenges outlined above, we provide the following detailed protocols.

Protocol 1: Minimizing Demethylation by Catalyst and Temperature Control

This protocol is designed for substrates that are sensitive to harsh conditions, where demethylation of the this compound is a primary concern.

Materials:

Reagent/MaterialSpecification
This compoundAnhydrous, freshly distilled or from a new bottle
Aromatic SubstratePurified and dried
Zinc Chloride (ZnCl₂)Fused and freshly powdered
Dichloromethane (DCM)Anhydrous, distilled from CaH₂
Nitrogen or Argon gasHigh purity
Standard GlasswareFlame-dried under vacuum

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane and the aromatic substrate.

  • Catalyst Addition: Add fused and powdered zinc chloride (1.1 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously for 15 minutes.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Rationale: The use of a milder Lewis acid like ZnCl₂ compared to AlCl₃ significantly reduces the likelihood of demethylation.[4] Maintaining a low reaction temperature further disfavors this side reaction.

Section 3: Data Interpretation and Characterization

A common challenge is distinguishing between the desired product and potential byproducts. Below is a table summarizing expected shifts in spectroscopic data.

Compound TypeKey ¹H NMR Signals (indicative)Key IR Absorption (cm⁻¹)
Desired Methoxy KetoneSinglet ~3.8 ppm (Ar-OCH₃ )~1680 (Aryl Ketone C=O), ~1250 (Ar-O-C stretch)
Demethylated Hydroxy KetoneBroad singlet >5.0 ppm (Ar-OH ), absence of methoxy signalBroad ~3200-3500 (O-H stretch), ~1670 (Aryl Ketone C=O)
ortho-Acylated IsomerAromatic protons may show more complex splitting patterns due to asymmetrySimilar to para-isomer, fingerprint region may differ
para-Acylated IsomerOften shows a more symmetric pattern in the aromatic region (e.g., two doublets)Similar to ortho-isomer

References

Technical Support Center: Optimizing Amidation with 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I understand that while the amidation of an acyl chloride is a fundamental transformation, achieving high yields consistently requires careful attention to detail. This guide is structured to address the specific challenges you may encounter when working with 3-Methoxyphenylacetyl chloride, providing not just protocols, but the underlying scientific rationale to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the amidation of this compound.

Q1: My amidation reaction with this compound is resulting in a low yield. What are the most probable causes?

A low yield in this reaction typically stems from one of three primary areas: reagent deactivation, competing side reactions, or suboptimal reaction conditions.

  • Deactivation of the Amine: The most common issue is the protonation of your amine nucleophile. The amidation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] If this HCl is not neutralized, it will react with your starting amine to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively halting your reaction. Without an appropriate base, the theoretical maximum yield is only 50%.[2]

  • Hydrolysis of the Acyl Chloride: this compound is highly reactive and extremely sensitive to moisture.[3][4] Any trace amounts of water in your solvent, on your glassware, or in your amine reagent can rapidly hydrolyze the acyl chloride back to the unreactive 3-methoxyphenylacetic acid.[5] This is a frequent cause of significant yield loss.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role. An inappropriate solvent may not fully dissolve the reactants, while an incorrect base may be too weak to scavenge HCl effectively or may introduce side reactions. Temperature control is crucial as the reaction is often highly exothermic.[6]

Q2: How do I select the right base for my reaction, and how much should I use?

The base is critical for neutralizing the HCl byproduct.[7] An ideal base should be non-nucleophilic to avoid reacting with the acyl chloride itself and sufficiently strong to effectively scavenge the acid.

  • Common Choices: Sterically hindered tertiary amines are preferred. Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[] Pyridine can also be used. While inorganic bases like sodium carbonate can be effective, they often suffer from poor solubility in common organic solvents.[]

  • Stoichiometry: At a minimum, you must use one equivalent of base for every equivalent of acyl chloride. However, it is standard practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization of HCl. If your amine starting material is in the form of a hydrochloride salt, you will need an additional equivalent of base to liberate the free amine.

Base pKa of Conjugate Acid Key Considerations
Triethylamine (Et₃N)~10.7Standard, effective, and inexpensive. Can sometimes cause salt precipitation.
DIPEA (Hünig's Base)~11.0More sterically hindered than Et₃N, reducing its nucleophilicity. Excellent for sensitive substrates.
Pyridine~5.2Less basic than tertiary amines. Can also act as a nucleophilic catalyst in some cases.
DMAP (Catalyst)~9.7Not a primary base, but often added in catalytic amounts (0.05-0.1 eq) to accelerate the reaction, especially with less reactive amines.[2]
Q3: What is the best solvent for this amidation, and what precautions should I take?

The ideal solvent must be anhydrous and aprotic (i.e., it should not have acidic protons like water or alcohols).[7]

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether (Et₂O), and Toluene are commonly used.[7][][9] The choice often depends on the solubility of your specific amine and the resulting amide product.

  • Crucial Precautions: Always use a dry, inert solvent. It is highly recommended to use solvent from a recently opened bottle or from a solvent purification system. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use to eliminate any adsorbed water.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental observations.

Problem: My TLC/LC-MS analysis shows a major byproduct with the mass of 3-methoxyphenylacetic acid.
  • Cause: This is a clear indication of the hydrolysis of your starting material, this compound. This occurs when the acyl chloride reacts with water instead of your amine.

  • Solution Workflow:

    • Verify Reagent & Solvent Anhydrousness: Ensure your amine is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over molecular sieves. Use a freshly opened bottle of anhydrous solvent or one from a purification system.

    • Improve Inert Atmosphere Technique: Assemble your reaction glassware while hot after oven-drying and immediately place it under a positive pressure of nitrogen or argon. Use rubber septa and introduce liquid reagents via syringe.

    • Check for Water in Base: If you are using a liquid base like Et₃N or DIPEA, ensure it is also anhydrous.

Problem: A white precipitate forms immediately upon adding the acyl chloride, and the reaction stalls.
  • Cause: This is the classic sign of amine deactivation. The precipitate is the hydrochloride salt of your amine starting material, which is often insoluble in organic solvents. This happens when the generated HCl is not scavenged quickly enough by the base.

  • Solution Workflow:

    • Change Order of Addition: Instead of adding the acyl chloride to the amine, try a "reverse addition." Prepare a solution of the amine and the base together. Then, slowly add the solution of this compound to this mixture. This ensures a scavenger base is always present to immediately neutralize the HCl as it forms.

    • Ensure Proper Mixing: If the reaction is highly concentrated, localized "hotspots" of HCl can form. Ensure vigorous stirring throughout the addition.

    • Increase Base Equivalence: Increase the amount of base to 1.5-2.0 equivalents to ensure rapid and complete HCl trapping.

Problem: The reaction is very fast and turns dark, leading to multiple unidentified byproducts.
  • Cause: The reaction between an acyl chloride and an amine is highly exothermic. Uncontrolled temperature can lead to thermal degradation of starting materials or products, resulting in a complex mixture.

  • Solution:

    • Temperature Control: Begin the reaction at a reduced temperature. Cool the flask containing the amine and base solution to 0 °C in an ice-water bath before slowly adding the acyl chloride.[7]

    • Slow Addition: Add the this compound dropwise over a period of 15-30 minutes. This allows the heat to dissipate and keeps the internal reaction temperature low and constant.

    • Dilution: Running the reaction at a slightly lower concentration can also help manage the exotherm.

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for troubleshooting low yields.

troubleshooting_workflow start Low Yield Observed check_byproduct Analyze Crude Product (TLC/LC-MS) start->check_byproduct acid_present 3-Methoxyphenylacetic Acid Detected? check_byproduct->acid_present salt_precipitate Insoluble Precipitate Formed Early? acid_present->salt_precipitate No hydrolysis_cause Cause: Hydrolysis of Acyl Chloride acid_present->hydrolysis_cause Yes dark_reaction Reaction Dark/Exothermic? salt_precipitate->dark_reaction No amine_deactivation_cause Cause: Amine Deactivation (Salt Formation) salt_precipitate->amine_deactivation_cause Yes poor_conditions_cause Cause: Poor Temperature Control dark_reaction->poor_conditions_cause Yes end_point Re-run Optimized Reaction dark_reaction->end_point No, consult further hydrolysis_solution Solution: 1. Use anhydrous reagents/solvents. 2. Improve inert atmosphere technique. hydrolysis_cause->hydrolysis_solution hydrolysis_solution->end_point amine_deactivation_solution Solution: 1. Reverse addition (add acyl chloride to amine/base mix). 2. Ensure vigorous stirring. 3. Use excess base (1.5 eq). amine_deactivation_cause->amine_deactivation_solution amine_deactivation_solution->end_point poor_conditions_solution Solution: 1. Run reaction at 0°C. 2. Add acyl chloride dropwise. 3. Increase solvent volume. poor_conditions_cause->poor_conditions_solution poor_conditions_solution->end_point

Caption: Troubleshooting workflow for amidation reactions.

Part 3: Protocols and Methodologies

This section provides a general, robust protocol for performing the amidation.

Experimental Protocol: General Amidation of this compound

This protocol is designed for a generic primary or secondary amine. Adjustments may be necessary based on the specific reactivity and steric bulk of the amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.1 eq)

  • Anhydrous Base (e.g., DIPEA, 1.5 eq)

  • Anhydrous Solvent (e.g., DCM, sufficient to make a 0.1-0.5 M solution)

  • Oven-dried, round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and rubber septa

Procedure:

  • Glassware Preparation: Ensure your flask and stir bar are completely dry by placing them in an oven at >100 °C for at least 4 hours. Assemble the glassware while hot and immediately place it under an inert atmosphere (N₂ or Ar). Allow to cool to room temperature.

  • Reagent Preparation: To the reaction flask, add the amine (1.0-1.1 eq) and dissolve it in anhydrous DCM. Add the anhydrous base (1.5 eq) via syringe.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Acyl Chloride Addition: Dissolve the this compound (1.0 eq) in a small amount of anhydrous DCM in a separate dry vial. Using a syringe, add this solution dropwise to the stirring amine/base mixture over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the final amide.

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental mechanism of the amidation reaction.

amidation_mechanism cluster_products Products acyl_chloride This compound (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate amine Amine (R-NH₂) (Nucleophile) amine->tetrahedral_intermediate 1. Nucleophilic Attack base Base (e.g., Et₃N) salt Et₃N·HCl Salt base->salt product Amide Product tetrahedral_intermediate->product 2. Elimination of Cl⁻ hcl HCl hcl_node HCl tetrahedral_intermediate->hcl_node Forms hcl_node->salt 3. Acid Scavenging

Caption: Key mechanistic steps in base-mediated amidation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Methoxyphenylacetyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to diagnose and resolve challenges in your synthesis, particularly the common issue of low conversion rates. This guide is structured as a series of frequently asked questions that address the most critical aspects of working with this versatile reagent.

Part 1: Foundational Issues: Reagent Integrity and Reaction Environment

The most frequent culprits for reaction failure are not complex mechanistic hurdles, but foundational problems with the starting material or the reaction setup. Addressing these first can save significant time and resources.

Q1: My acylation reaction has stalled with very low conversion. What is the absolute first thing I should verify?

A1: The first and most critical step is to verify the integrity of your this compound. Acyl chlorides are highly susceptible to hydrolysis, and even brief exposure to atmospheric moisture can convert them to the corresponding carboxylic acid (3-methoxyphenylacetic acid). This unreactive acid is often the primary cause of failed reactions.

Causality: The carbonyl carbon in an acyl chloride is highly electrophilic, making it reactive toward nucleophiles. Water is a nucleophile that will readily attack the acyl chloride, leading to the formation of a tetrahedral intermediate that collapses to expel HCl and form the less reactive carboxylic acid.[1] Once formed, the carboxylic acid will not participate in the desired acylation under standard conditions.

Protocol 1: Quick Purity Check via Quench Test

This protocol helps confirm if your acyl chloride is still reactive.

  • Setup: In a fume hood, add ~1 mL of anhydrous methanol to a clean, dry test tube.

  • Addition: Carefully add one to two drops of your this compound to the methanol.

  • Observation: A reactive acyl chloride will cause an immediate, often vigorous, exothermic reaction, with the evolution of HCl gas (which can be detected by holding a pH strip near the opening of the tube). If little to no heat is generated, your reagent has likely hydrolyzed and should be repurified or replaced.

Protocol 2: Purification of this compound

If you suspect hydrolysis, the reagent can be repurified from its parent acid.

  • Reagents: Combine 3-methoxyphenylacetic acid with an excess of thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can accelerate the reaction.[2][3]

  • Reaction: Gently reflux the mixture for 2-3 hours or until the evolution of SO₂ and HCl gas ceases.[2] The reaction should be performed in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation (b.p. 120 °C at 2 mmHg) to yield a clear liquid.[4] Store the purified product under an inert atmosphere and tightly sealed.

Q2: I've confirmed my acyl chloride is pure, but my yields are still low. What environmental factor is most likely to blame?

A2: The universal requirement for all reactions involving acyl chlorides is the rigorous exclusion of water. Anhydrous conditions are non-negotiable.[5] Moisture can be introduced through wet solvents, glassware that has not been properly dried, or an inadequate inert atmosphere.

Causality: Beyond hydrolyzing your starting material, water will also deactivate Lewis acid catalysts used in Friedel-Crafts acylations[5] and protonate amine nucleophiles in amidation reactions, rendering them unreactive.

Part 2: Troubleshooting Specific Reaction Types

Once foundational issues are ruled out, troubleshooting becomes specific to the transformation you are attempting.

Subsection 2.1: Amide Bond Formation

The formation of an amide bond by reacting this compound with an amine is a common application. However, several factors can lead to poor outcomes.

Q3: I'm attempting to form an amide, but my amine starting material is mostly unreacted. What's going wrong?

A3: This classic symptom points to one of two primary issues: insufficient basicity to scavenge HCl or an inappropriate choice of base leading to side reactions.

Causality: The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[6] This acid will immediately react with the most basic species in the mixture – your unreacted amine nucleophile. This forms the ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction at a maximum of 50% yield if no external base is added.[7]

Choosing the Right Base: The selection of a base is critical. It must be strong enough to neutralize HCl but should not introduce competing side reactions.

Base Typical Equivalents Advantages Disadvantages & Causality Expected Yield
Triethylamine (TEA) 1.1 - 1.5Inexpensive, effective acid scavenger.Can act as a nucleophile itself, creating a competing reaction. Its strong basicity can also promote α-deprotonation of the acyl chloride to form a reactive ketene intermediate, which can polymerize.[6]85-95%
Pyridine 1.1 - 2.0Weaker base, less likely to cause ketene formation. Can act as a nucleophilic catalyst.Slower reaction rates compared to TEA. The resulting pyridinium hydrochloride salt can sometimes be difficult to remove.[6]80-90%
DIPEA (Hünig's Base) 1.2 - 2.0Strong base, but sterically hindered and non-nucleophilic.[6] Excellent for preventing side reactions.More expensive than TEA or pyridine.90-98%

Troubleshooting Workflow: Amide Formation

A decision tree for diagnosing low amide yield.

Protocol 3: Optimized Amide Coupling

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (1.2 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps control the initial exotherm of the reaction.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Subsection 2.2: Friedel-Crafts Acylation

This reaction attaches the 3-methoxyphenylacetyl group to an aromatic ring, a powerful C-C bond-forming reaction.

Q4: My Friedel-Crafts acylation is failing, even with anhydrous conditions. What are the likely causes?

A4: The failure of a Friedel-Crafts acylation typically stems from issues with the Lewis acid catalyst or the electronic nature of the aromatic substrate.

Causality & Troubleshooting:

  • Catalyst Stoichiometry: The Lewis acid (e.g., AlCl₃) is often incorrectly assumed to be a true catalyst. In reality, the ketone product of the reaction is a Lewis base and will form a stable complex with the AlCl₃.[9] This complexation removes the AlCl₃ from the catalytic cycle. Therefore, at least one full equivalent of the Lewis acid is required, and often 1.1 to 1.5 equivalents are used to ensure the reaction goes to completion.

  • Catalyst Quality: AlCl₃ is extremely hygroscopic. It must be fresh from a sealed bottle or a recently opened container. Clumpy or discolored AlCl₃ has likely been deactivated by moisture.

  • Substrate Reactivity: Friedel-Crafts acylation is an electrophilic aromatic substitution. It fails on aromatic rings that are "deactivated" by strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[10] Furthermore, aromatic rings containing basic amino (-NH₂) groups will react with the Lewis acid catalyst, forming a deactivated complex that prevents acylation.[5]

Mechanism: Acylium Ion Formation and Catalyst Deactivation

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway AcylCl 3-MeO-Ph-Ac-Cl Acylium [Acylium Ion]⁺ [AlCl₄]⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Aromatic Aromatic Ring Sigma Sigma Complex Aromatic->Sigma + Acylium Ion Product Aryl Ketone Product Sigma->Product - H⁺, -AlCl₃ Prod_Deact Aryl Ketone Product Complex [Product-AlCl₃] Complex (Inactive) Prod_Deact->Complex + AlCl₃ AlCl3_Deact AlCl₃

The desired reaction vs. catalyst deactivation.

Part 3: Analytical Monitoring

Q5: How can I effectively monitor my reaction to know if it's working or when it's complete?

A5: Active monitoring is crucial to avoid prematurely working up a slow reaction or letting a completed reaction sit and form side products.

  • Thin Layer Chromatography (TLC): This is the quickest method. Spot the starting material(s) and the reaction mixture on a TLC plate. A successful reaction will show the disappearance of the limiting reagent spot and the appearance of a new product spot with a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. By analyzing a small aliquot of the reaction mixture, you can confirm the mass of the desired product and monitor the disappearance of starting material peaks, giving a semi-quantitative view of the conversion.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products. Similar to LC-MS, it allows for the separation and identification of components in the reaction mixture.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a quick ¹H NMR of a reaction aliquot can definitively show the formation of product signals and the disappearance of starting material signals.[8]

By systematically addressing these potential issues, from the quality of your starting material to the specifics of your chosen reaction, you can effectively troubleshoot and optimize reactions involving this compound to achieve high conversion rates.

References

Technical Support Center: Managing Exothermic Reactions of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Methoxyphenylacetyl chloride. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive acyl chloride. The following content moves beyond standard operating procedures to provide a deeper understanding of the causality behind experimental choices, ensuring both safety and success in your synthetic endeavors.

Section 1: Understanding the Core Hazard

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: Why are reactions involving this compound so exothermic?

A1: The high reactivity of this compound stems from its function as an acylating agent in nucleophilic acyl substitution reactions.[1] The carbon atom of the carbonyl group is highly electrophilic, making it a prime target for nucleophiles such as amines, alcohols, and even water.[1][2] The reaction is thermodynamically driven by the formation of highly stable new bonds (e.g., amide or ester bonds) and the concurrent elimination of a stable leaving group, the chloride ion, which typically combines with a proton to form hydrochloric acid (HCl).[3] This process releases a significant amount of energy as heat, rendering the reaction highly exothermic.[3]

Q2: What are the primary hazards associated with this compound reactions?

A2: The primary hazards are multifaceted and interconnected:

  • Thermal Runaway: The most critical risk is an uncontrolled exothermic reaction, or "thermal runaway," where heat is generated faster than it can be dissipated.[3][4] This leads to a rapid spike in temperature and pressure, potentially causing the solvent to boil violently, breach the reaction vessel, and release hazardous materials.[4]

  • Corrosivity: this compound is classified as a corrosive material that causes severe skin burns and eye damage.[5] This is exacerbated by its reaction with moisture.

  • Hydrolysis and HCl Gas Evolution: The compound is moisture-sensitive and reacts violently with water, including atmospheric humidity, to produce 3-methoxyphenylacetic acid and corrosive, toxic hydrogen chloride (HCl) gas.[1][5][6] Inhaling HCl gas can cause severe respiratory irritation.[5]

Section 2: Proactive Control & Experimental Design

Proper planning and setup are paramount to managing the inherent risks. This section details the essential proactive measures.

Q1: What are the non-negotiable safety precautions before starting any experiment?

A1: Before handling the reagent, ensure the following are in place:

  • Ventilation: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, nitrile gloves (or other appropriate material), and a flame-resistant lab coat.[5]

  • Inert Atmosphere: Have a source of inert gas (Nitrogen or Argon) ready to protect the reaction from atmospheric moisture.[3]

  • Emergency Quench Station: Prepare a separate, large vessel containing a suitable quenching agent (e.g., a stirred ice/water slurry or a cold, dilute solution of sodium bicarbonate) before the reaction begins.[3][4]

  • Spill Kit: An appropriate spill kit containing an inert absorbent material (e.g., sand, silica gel, or a universal binder) must be immediately accessible.[5] Do not use water to clean up a spill.[4]

Q2: How should I design my experiment to minimize the risk of a thermal event?

A2: A robust experimental design incorporates multiple layers of control:

  • Dilution: The reaction should always be conducted in a suitable, anhydrous, and inert solvent to act as a heat sink.[3]

  • Cooling: Utilize an external cooling bath (e.g., an ice-water bath or a cryostat) to maintain a consistently low internal reaction temperature, typically between 0-5 °C.[3]

  • Controlled Addition: The this compound should be added slowly and dropwise to the solution of the nucleophile, never the other way around.[3] This ensures it is the limiting reagent at any given moment, preventing a large, uncontrolled exotherm.

  • Vigorous Stirring: Efficient mechanical or magnetic stirring is crucial to ensure homogenous mixing and effective heat transfer from the reaction mixture to the cooling bath.[3]

  • HCl Neutralization: Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to neutralize the HCl byproduct as it forms.[1][3] This prevents the buildup of corrosive acid and can help temper the overall exotherm.

Data Presentation: Recommended Reaction Parameters
ParameterRecommendationRationale
Temperature 0–5 °CSlows the reaction rate, allowing for controlled heat dissipation.[3]
Solvents Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)Inert to reactants and helps absorb and dissipate heat.[3]
Addition Mode Slow, dropwise addition of acyl chloride to nucleophilePrevents accumulation of unreacted reagents and a sudden, large exotherm.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents violent reaction with atmospheric moisture and formation of HCl gas.[3]
HCl Scavenger Triethylamine, Pyridine, or Diisopropylethylamine (DIPEA)Neutralizes the HCl byproduct, preventing side reactions and reducing corrosivity.[1][3]

Visualization: Safe Reaction Workflow

G cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_completion Completion & Workup Prep_Reagents Prepare Anhydrous Reagents & Solvents Prep_Glass Assemble Flame-Dried Glassware under Inert Gas Prep_Reagents->Prep_Glass Prep_Cooling Prepare Cooling Bath (0-5 °C) Prep_Glass->Prep_Cooling Prep_Quench Prepare Separate Quench Station Prep_Cooling->Prep_Quench Prep_PPE Don Appropriate PPE Prep_Quench->Prep_PPE Charge_Nuc Charge Reactor with Nucleophile, Solvent, & Base Prep_PPE->Charge_Nuc Proceed to Reaction Cool_Mix Cool Mixture to 0-5 °C with Vigorous Stirring Charge_Nuc->Cool_Mix Add_Acyl Add this compound Solution Dropwise Cool_Mix->Add_Acyl Monitor_Temp Continuously Monitor Internal Temperature Add_Acyl->Monitor_Temp Monitor_Temp->Add_Acyl Temp Stable Stir_Complete Stir at 0 °C or RT until Reaction is Complete (TLC/LC-MS) Monitor_Temp->Stir_Complete Addition Complete Quench_Reaction Slowly Transfer Reaction Mixture to Cold Quench Solution Stir_Complete->Quench_Reaction Workup Perform Aqueous Workup & Extraction Quench_Reaction->Workup

Caption: A typical experimental workflow for managing exothermic acylation reactions.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides actionable solutions to common problems.

Q: The internal temperature of my reaction is rising rapidly and uncontrollably. What should I do?

A: This is the primary sign of a potential thermal runaway. Act immediately and decisively.

  • Immediate Action:

    • Stop Addition: Immediately cease the addition of this compound.

    • Enhance Cooling: Ensure the cooling bath is making good contact with the flask and add more ice, salt, or dry ice to lower its temperature.

    • Alert Personnel: Inform a colleague and your supervisor of the situation. Do not work alone.

  • Root Cause Analysis:

    • Was the addition rate too fast?

    • Was the stirring inefficient, creating localized hot spots?

    • Was the cooling bath inadequate for the scale of the reaction?

    • Were the reagents or solvents truly anhydrous?

Visualization: Exotherm Troubleshooting Logic

G Start Temperature Spike Detected (>10 °C) Stop_Addition IMMEDIATELY STOP ADDITION Start->Stop_Addition Enhance_Cooling Enhance External Cooling Stop_Addition->Enhance_Cooling Temp_Control_Check Is Temperature Decreasing? Enhance_Cooling->Temp_Control_Check Resume_Slowly Resume Addition at a MUCH Slower Rate Temp_Control_Check->Resume_Slowly Yes Emergency_Quench Prepare for Emergency Quench Temp_Control_Check->Emergency_Quench No Continue_Monitoring Continue to Monitor Closely Resume_Slowly->Continue_Monitoring Alert_Supervisor Alert Supervisor / Safety Officer Emergency_Quench->Alert_Supervisor

Caption: Decision tree for responding to a sudden temperature increase.

Q: My quenching process is extremely violent and releasing a lot of gas.

A: This hazardous situation typically arises from an improper quenching technique, specifically adding the quenching agent (like water) directly to the reactive mixture.

  • Corrective Action (if safe to do so): Slow down or stop the transfer of the reaction mixture into the quench pot to allow the exotherm to subside. Ensure the quench pot is being stirred vigorously and has sufficient cooling.

  • Prevention and Proper Protocol: The correct procedure is to always add the reaction mixture slowly to a large excess of a cold, stirred quenching solution.[3][4] This method, known as a "reverse quench," ensures that the highly reactive acyl chloride is always the limiting reagent in the quenching vessel, preventing a violent, uncontrolled reaction. For particularly reactive mixtures, consider quenching by transferring the reaction mixture to a cold solution of a less reactive nucleophile like isopropanol before adding water.[7]

Section 4: Standard Operating Protocol: Acylation of Benzylamine

This protocol provides a practical, self-validating system for the safe execution of a common reaction.

  • Preparation:

    • In a certified fume hood, assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inlet for inert gas (N₂ or Ar).

    • Prepare an ice-water bath around the flask.

  • Reagent Charging:

    • Charge the flask with benzylamine (1.0 eq.), triethylamine (1.1 eq.), and 100 mL of anhydrous dichloromethane (DCM).

    • Begin vigorous stirring and allow the solution to cool to 0-5 °C.

  • Slow Addition:

    • In a separate dry flask, dissolve this compound (1.0 eq.) in 50 mL of anhydrous DCM and charge this solution into the addition funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes. Critically, ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

    • Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Safe Quenching:

    • Once the reaction is complete, slowly pour the entire reaction mixture into a separate beaker containing 150 mL of a vigorously stirred ice-water slurry.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Wash sequentially with dilute HCl (1M), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Section 5: Frequently Asked Questions (FAQs)
  • Q1: How should I handle a spill of this compound?

    • A1: Evacuate the immediate area. While wearing appropriate PPE, cover the spill with an inert, dry absorbent material like sand, silica gel, or vermiculite.[5] Do NOT use water or combustible materials.[4] Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][5] Decontaminate the area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by water.[4]

  • Q2: My bottle of this compound is fuming and has developed pressure. What should I do?

    • A2: This indicates moisture has entered the container, causing hydrolysis and the generation of HCl gas.[8] Handle the container with extreme caution in a fume hood. Cool the bottle in an ice bath to reduce the internal pressure before slowly and carefully venting the cap. If you are not comfortable doing this, contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Q3: What are the proper disposal procedures for waste from these reactions?

    • A3: After a successful and complete quench, the resulting aqueous and organic waste streams should be neutralized to a pH between 6 and 8.[7] Segregate the halogenated organic waste from the aqueous waste. Dispose of all waste streams in properly labeled hazardous waste containers according to your institution's and local regulations.

References

Technical Support Center: Strategic Removal of 3-Methoxyphenylacetic Acid Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and removing 3-methoxyphenylacetic acid (3-MPAA), a common impurity encountered in multi-step organic synthesis. This guide provides researchers, scientists, and drug development professionals with a framework for diagnosing its presence and implementing effective, validated purification strategies. Our focus is on explaining the chemical principles behind each technique, empowering you to adapt these methods to your specific reaction context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the removal of 3-methoxyphenylacetic acid.

Q1: What makes 3-methoxyphenylacetic acid a problematic impurity?

A: 3-Methoxyphenylacetic acid (3-MPAA) is a carboxylic acid with moderate polarity. Its difficulty stems from two main factors:

  • Chromatographic Behavior: On standard silica gel, its acidic nature can cause significant "streaking" or tailing of the spot, leading to poor separation from products with similar polarity.

  • Potential for Interaction: The carboxylic acid group can interact with basic functional groups in the desired product, forming salts and complicating purification and analysis.

Q2: What is the single most effective method for removing 3-MPAA from a reaction mixture?

A: For products that are stable to mild base, a liquid-liquid extraction using a dilute aqueous basic solution is overwhelmingly the most efficient and scalable method. This technique exploits the acidic nature of 3-MPAA to selectively move it from an organic solvent into an aqueous layer.

Q3: How do I know if my desired compound is "base-stable"?

A: A compound is generally considered base-sensitive if it contains functional groups that can be hydrolyzed or undergo elimination under basic conditions. Key examples include esters, lactones, epoxides, and alkyl halides susceptible to E2 elimination. If your target molecule contains such groups, a careful evaluation is necessary before proceeding with a basic wash.

Q4: How can I definitively confirm that the 3-MPAA impurity has been removed?

A: A combination of analytical techniques is recommended for confirmation:

  • Thin-Layer Chromatography (TLC): Compare the purified product lane to a reference spot of 3-MPAA. The impurity spot should be absent.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify residual impurity levels.[1]

  • ¹H NMR Spectroscopy: The characteristic signals for 3-MPAA (e.g., the singlet for the CH₂ group next to the acid) should be absent in the spectrum of the final product.[2]

Section 2: Purification Strategy and Troubleshooting

The optimal purification strategy depends critically on the properties of your desired compound. The following decision workflow and troubleshooting guide will help you select the appropriate method.

Method Selection Workflow

This diagram outlines the decision-making process for choosing a purification strategy.

Purification_Workflow start Reaction Mixture Containing 3-MPAA Impurity check_stability Is the Desired Product Stable to Mild Base? start->check_stability extraction Proceed with Basic Liquid-Liquid Extraction (Protocol 1) check_stability->extraction  Yes   chromatography Use Modified Silica Gel Chromatography (Protocol 2) check_stability->chromatography  No   crystallization Consider Recrystallization (If product is solid & solubility differs) check_stability->crystallization  Maybe   end_extraction Pure Product extraction->end_extraction end_chromatography Pure Product chromatography->end_chromatography crystallization->end_chromatography

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide

Issue: An emulsion formed during the basic liquid-liquid extraction.

  • Cause: Emulsions are common when reaction mixtures contain surfactants or fine particulates, or when the densities of the organic and aqueous layers are too similar. Vigorous shaking can also contribute.

  • Solution:

    • Be Patient: Allow the mixture to stand undisturbed for 10-30 minutes.

    • Add Brine: Add a small volume of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

    • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

Issue: My product is base-sensitive. How can I remove 3-MPAA using chromatography?

  • Cause: The acidic proton of 3-MPAA interacts strongly with the silanol groups on the surface of silica gel, causing tailing.

  • Solution: Modify the mobile phase to suppress this interaction.

    • Add Acetic Acid: Add a small amount (0.1-1%) of acetic acid to your eluent system (e.g., ethyl acetate/hexanes). The excess acid protonates the 3-MPAA, reducing its interaction with the silica and resulting in a more compact spot and better separation.

    • Rationale: This works by the principle of competitive binding. The acetic acid in the mobile phase effectively "caps" the basic sites on the silica, preventing the 3-MPAA from binding strongly and allowing it to travel more cleanly down the column.

Issue: After one basic wash, I still see the impurity in my product.

  • Cause: A single extraction may not be sufficient if the concentration of 3-MPAA is high or if the partitioning is not overwhelmingly in favor of the aqueous phase.

  • Solution:

    • Repeat the Wash: Perform a second or even third wash with a fresh portion of the basic aqueous solution.

    • Check pH: After each wash, test the pH of the aqueous layer using pH paper. It should be distinctly basic (pH > 8). If it's neutral or acidic, it means the base has been consumed, and you need to use a fresh portion or a more concentrated basic solution.

    • Increase Contact Time: Gently swirl the layers for a longer period (2-5 minutes) to ensure the acid-base reaction reaches equilibrium.

Section 3: Detailed Experimental Protocols

Key Properties of 3-Methoxyphenylacetic Acid

A clear understanding of the impurity's physical properties is essential for designing a purification strategy.

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[3][4]
Molecular Weight166.17 g/mol [3]
AppearanceWhite to off-white solid[3]
Melting Point65-69 °C[3]
pKa (Predicted)~4.19[3]
SolubilitySoluble in Chloroform, Ethyl Acetate, Ethanol; Slightly soluble in water.[3][5][6]
Chemical Principle of Extractive Purification

The success of this method hinges on the acid-base chemistry of the carboxylic acid functional group.

Extraction_Principle cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (e.g., NaHCO3 soln) org_acid 3-MPAA (Neutral) Soluble interface Interface org_acid->interface Low pH (< pKa) aq_salt 3-MPAA Carboxylate (Anionic Salt) Highly Soluble interface->aq_salt High pH (> pKa) Addition of Base

Caption: Partitioning of 3-MPAA based on pH.

Protocol 1: Standard Purification via Basic Liquid-Liquid Extraction

This protocol is the first choice for base-stable products.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel of suitable size.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to half the organic volume.

    • Scientist's Note: Saturated NaHCO₃ is typically sufficient and is milder than stronger bases like NaOH, minimizing the risk of hydrolyzing sensitive functional groups.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution from the acid-base reaction). Close the stopcock and shake gently for 1-2 minutes, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-6) one or two more times. After the final wash, check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and help break any minor emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Verification: Analyze the product using TLC, HPLC, or NMR to confirm the absence of 3-MPAA.

Protocol 2: Purification via Modified Column Chromatography

This protocol is designed for base-sensitive compounds where extraction is not an option.

  • Solvent System Selection: Using TLC, identify a suitable mobile phase (eluent), such as an ethyl acetate/hexanes or dichloromethane/methanol mixture, that provides a good separation (ΔRf > 0.2) between your product and the 3-MPAA impurity.

  • Eluent Modification: Add 0.5% (v/v) acetic acid to the chosen eluent system.

    • Rationale: As explained in the troubleshooting section, the added acid protonates the 3-MPAA, preventing its strong interaction with the silica gel and ensuring it elutes as a sharp, well-defined band rather than a long tail.

  • Column Packing: Pack a chromatography column with silica gel using the modified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual acetic acid may need to be removed by co-evaporation with a neutral solvent like toluene.

References

Optimizing temperature and reaction time for 3-Methoxyphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxyphenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the preparation of this compound from its corresponding carboxylic acid.

Q1: What is the most effective and widely used method for synthesizing this compound?

The most common and efficient laboratory method for preparing this compound is the reaction of 3-Methoxyphenylacetic acid with thionyl chloride (SOCl₂).[1][2][3] This method is favored because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, which helps to drive the reaction to completion.[3] Alternative reagents include oxalyl chloride or phosphorus-based chlorinating agents like PCl₃ or PCl₅, but thionyl chloride often provides the best balance of reactivity, cost, and ease of workup.[4][5]

Q2: What is the reaction mechanism when using thionyl chloride, and why is a catalyst like N,N-dimethylformamide (DMF) often recommended?

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[4][6]

  • Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl (-OH) group, a poor leaving group, into an excellent leaving group.[6][7]

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated in the previous step, then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[6]

  • Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group which decomposes into gaseous SO₂ and HCl, yielding the final this compound.

Role of DMF Catalyst: While the reaction can proceed without a catalyst, it is often slow. Catalytic amounts of DMF dramatically accelerate the reaction.[8] DMF reacts first with thionyl chloride to form the Vilsmeier reagent, a highly reactive chloroiminium salt. This reagent is a much more potent activating agent for the carboxylic acid than thionyl chloride alone, leading to faster and more efficient conversion at lower temperatures. A patent for the synthesis of the similar 4-methoxyphenylacetyl chloride specifically includes the use of a drop of DMF as a catalyst.[9][10]

Q3: What are the optimal temperature and reaction time for this synthesis?

Optimizing temperature and reaction time is critical to maximize yield and minimize impurity formation. There is a trade-off: higher temperatures increase the reaction rate but can also lead to the decomposition of the starting material or product, resulting in a darker-colored, less pure substance.

A general approach is to start the reaction at room temperature and then gently heat to ensure completion. For many acid chloride preparations, heating at reflux for several hours is a common practice.[1] A specific procedure for a structurally similar compound, 4-methoxyphenylacetyl chloride, recommends heating at 65°C for 4 hours.[9][10]

Recommended Optimization Strategy:

  • Combine 3-Methoxyphenylacetic acid with an excess of thionyl chloride (typically 2-5 equivalents).

  • Add a catalytic amount of DMF (e.g., 1-3 mol%).

  • Stir the mixture at room temperature for 1-2 hours. You should observe gas evolution (HCl and SO₂).

  • Gently heat the reaction mixture to 50-70°C and monitor for the cessation of gas evolution, which typically indicates the reaction is nearing completion.

  • Continue heating for an additional 1-2 hours to ensure full conversion. Prolonged heating at high temperatures should be avoided.[11]

The following table summarizes typical starting conditions.

ParameterRecommended ConditionRationale & Key Considerations
Chlorinating Agent Thionyl Chloride (SOCl₂)Byproducts are gaseous, simplifying purification.[3] Use in excess (2-5 eq.).
Catalyst N,N-Dimethylformamide (DMF)1-3 mol%. Significantly increases reaction rate.[8]
Temperature 50 - 70°CBalances reaction rate with product stability. Higher temperatures risk decomposition.
Reaction Time 2 - 6 hoursMonitor completion by cessation of gas evolution. Over-refluxing can create impurities.[11]
Solvent Neat (excess SOCl₂) or Inert Solvent (DCM)Neat conditions are common and simplify workup.[1] Using a solvent can help control the reaction temperature.
Q4: How should I handle the reagents and product safely?

Both the reagents and the final product require careful handling in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Is corrosive, toxic, and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12]

  • This compound: As an acid chloride, it is a lachrymator (causes tears), corrosive, and moisture-sensitive.[13] It will react with moisture in the air to produce HCl gas.[12][13] Keep containers tightly closed and handle under an inert atmosphere (like nitrogen or argon) whenever possible.

  • Byproducts (HCl, SO₂): These are corrosive and toxic gases. The reaction apparatus should be equipped with a gas trap or scrubber (e.g., a bubbler connected to a sodium hydroxide solution) to neutralize these acidic gases.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Q1: My reaction is proceeding very slowly, or not at all, with minimal gas evolution.

Possible Cause 1: Low Temperature. The activation energy for the uncatalyzed reaction is significant. If you are running the reaction at or below room temperature without a catalyst, the rate may be impractically slow.

  • Solution: Gently warm the reaction mixture to 40-50°C. If the reaction initiates (as evidenced by gas evolution), you can maintain that temperature.

Possible Cause 2: Catalyst is missing or inactive. The catalytic effect of DMF is crucial for an efficient reaction at moderate temperatures.

  • Solution: Add 1-3 mol% of anhydrous DMF to the reaction mixture. Ensure the DMF is not old or contaminated with water.

Possible Cause 3: Impure Starting Material. The starting 3-Methoxyphenylacetic acid may be wet or contain impurities that inhibit the reaction.

  • Solution: Ensure your starting material is dry. If necessary, dry it in a vacuum oven before use. Confirm its purity via melting point or other analytical techniques.

Q2: My final product is a dark brown or black oil, not the expected light-colored liquid.

Possible Cause: Decomposition at High Temperature. Acid chlorides, particularly those with benzylic protons, can be susceptible to decomposition or polymerization when heated too strongly or for too long.

  • Solution 1 (Reaction): Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-60°C). Do not leave the reaction heating unattended for an extended period after it has reached completion.

  • Solution 2 (Purification): Purify the product via vacuum distillation. Distilling at a lower temperature under reduced pressure will prevent thermal decomposition.[9][10]

Q3: My yield is significantly lower than expected.

Possible Cause 1: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.

  • Solution: Ensure gas evolution has completely ceased before stopping the reaction. If in doubt, extend the reaction time at a moderate temperature (50-70°C) by another hour.

Possible Cause 2: Moisture Contamination. Thionyl chloride and the product, this compound, both react with water. Any moisture in the glassware or reagents will consume the chlorinating agent and hydrolyze the product back to the starting carboxylic acid.[3][13]

  • Solution: Use flame-dried or oven-dried glassware. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., a nitrogen-filled balloon or a drying tube packed with calcium chloride).

Possible Cause 3: Loss during Workup. Excess thionyl chloride is volatile (boiling point ~76°C) and can be removed by distillation. However, if your product is also volatile, it may co-distill.

  • Solution: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator). Be mindful of the vacuum and bath temperature to avoid significant loss of the product. Subsequent vacuum distillation of the crude residue is the standard method to obtain the pure product.[9]

Visualized Workflows and Protocols

General Experimental Workflow

The following diagram outlines the standard procedure for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware (round-bottom flask, condenser) B 2. Add 3-Methoxyphenylacetic acid and excess Thionyl Chloride A->B C 3. Add catalytic DMF B->C D 4. Stir at room temperature, then heat to 50-70°C C->D E 5. Monitor for cessation of gas evolution (HCl, SO₂) D->E F 6. Remove excess SOCl₂ via rotary evaporation E->F G 7. Purify crude product by vacuum distillation F->G H 8. Collect pure fraction and store under inert atmosphere G->H

Caption: Standard workflow for this compound synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues during the synthesis.

G cluster_slow cluster_dark cluster_low Start Start Synthesis Problem Problem Encountered? Start->Problem SlowRxn Slow / No Reaction Problem->SlowRxn Yes DarkProduct Dark Product Problem->DarkProduct Yes LowYield Low Yield Problem->LowYield Yes Success Successful Synthesis Problem->Success No Sol_Heat Gently heat to 50°C SlowRxn->Sol_Heat Sol_Catalyst Add catalytic DMF SlowRxn->Sol_Catalyst Sol_Reagent Check reagent purity/dryness SlowRxn->Sol_Reagent Sol_Temp Reduce reaction temperature DarkProduct->Sol_Temp Sol_Distill Purify via vacuum distillation DarkProduct->Sol_Distill Sol_Time Increase reaction time LowYield->Sol_Time Sol_Anhydrous Ensure anhydrous conditions LowYield->Sol_Anhydrous Sol_Workup Optimize purification steps LowYield->Sol_Workup

Caption: Troubleshooting flowchart for common synthesis issues.

References

Incompatible reagents with 3-Methoxyphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyphenylacetyl Chloride

Welcome to the technical support guide for this compound (CAS No: 6834-42-0). This resource is designed for professionals in research and drug development to provide in-depth, field-proven insights into the safe handling and use of this highly reactive reagent. Here, we address common challenges and troubleshooting scenarios through a practical question-and-answer format, grounded in chemical principles and established safety protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I just opened a new bottle of this compound and it's fuming. Is this normal and what causes it?

A1: Yes, fuming is a characteristic and expected behavior for most acyl chlorides, including this compound. This phenomenon occurs because the highly reactive acyl chloride at the mouth of the bottle reacts instantly with moisture present in the ambient air.

Causality: The core of this issue is the high electrophilicity of the carbonyl carbon in the acyl chloride functional group. Water from the air acts as a nucleophile, attacking this carbon and leading to a rapid hydrolysis reaction. This reaction produces 3-methoxyphenylacetic acid and hydrogen chloride (HCl) gas.[1][2][3] The HCl gas, upon contact with more moisture in the air, forms a visible aerosol of hydrochloric acid, which appears as white fumes.[2] This is a clear indicator of the compound's reactivity and its sensitivity to moisture.[4][5] Always handle this reagent in a certified chemical fume hood.

Q2: My reaction failed to produce the desired ester/amide. The starting material was consumed, but I've isolated what appears to be 3-methoxyphenylacetic acid. What went wrong?

A2: This is a classic troubleshooting scenario that almost invariably points to unintentional hydrolysis of the this compound, either before or during your reaction. If 3-methoxyphenylacetic acid is the primary product, it means water was the most successful nucleophile in your reaction vessel.

Troubleshooting Workflow:

  • Solvent & Reagent Purity: Was your solvent truly anhydrous? Solvents stored over molecular sieves are recommended. Did you use freshly opened anhydrous solvent or test its water content? Similarly, ensure your amine or alcohol starting material is dry, as they can also be hygroscopic.

  • Atmospheric Moisture: Was the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon)?[5] Even brief exposure to air while setting up the reaction can introduce enough moisture to hydrolyze a significant portion of the acyl chloride.

  • Reagent Degradation: How was the this compound stored? If the bottle was opened previously and not properly sealed and stored in a desiccator, it may have slowly hydrolyzed over time.[4][6]

To confirm the identity of your byproduct, a simple melting point analysis or an NMR spectrum can be compared against a standard sample of 3-methoxyphenylacetic acid.

Logical Troubleshooting Workflow Diagram:

G start Reaction Failure: Unexpected Acid Byproduct check_solvent Step 1: Verify Solvent Anhydrous Status start->check_solvent check_atmosphere Step 2: Confirm Inert Atmosphere check_solvent->check_atmosphere Solvent OK sub_solvent Issue: Wet Solvent Action: Use freshly dried solvent. check_solvent->sub_solvent check_reagent Step 3: Assess Acyl Chloride Quality check_atmosphere->check_reagent Atmosphere OK sub_atmosphere Issue: Air Leak Action: Improve inert gas technique. check_atmosphere->sub_atmosphere re_run Solution: Re-run with Dry Solvents, Inert Atmosphere, & Fresh Reagent check_reagent->re_run Reagent Suspect sub_reagent Issue: Degraded Reagent Action: Use new bottle or purify. check_reagent->sub_reagent

Caption: Troubleshooting workflow for failed acylation.

Guide to Incompatible Reagents

The reactivity of this compound is centered on the electrophilic acetyl group. Any nucleophilic or basic substance should be considered incompatible. The table below summarizes the primary classes of incompatible reagents.

Incompatible Reagent ClassReaction TypeProductsKey Hazards
Water / Moisture Hydrolysis3-Methoxyphenylacetic Acid, HCl gasViolent, exothermic reaction; corrosive HCl fumes produced.[1][2][4][6]
Alcohols (e.g., Methanol, Ethanol)Esterification3-Methoxyphenylacetate Ester, HCl gasVigorous, exothermic reaction; corrosive HCl fumes produced.[2][6]
Amines (Primary & Secondary)AmidationN-substituted 2-(3-methoxyphenyl)acetamide, HCl saltVigorous, exothermic reaction; formation of corrosive amine hydrochloride salt.[5][6]
Strong Bases (e.g., NaOH, KOH)Hydrolysis3-Methoxyphenylacetate Salt, Chloride Salt, WaterViolent, highly exothermic neutralization and hydrolysis.[1][6]
Strong Oxidizing Agents OxidationVariousFire and explosion hazard; reaction can be violent.[4][6][7][8]

Mechanism of Incompatibility: Nucleophilic Acyl Substitution

The hazardous reactivity with water, alcohols, and amines follows a common mechanistic pathway. The nucleophile (Nu-H) attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group.

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocols

Q3: How should I properly quench a reaction containing residual this compound?

A3: Quenching must be done carefully to manage the exothermic nature of the hydrolysis. Never add water or aqueous solutions directly to the concentrated reaction mixture.

Protocol: Safe Quenching of this compound

Safety First: Perform all steps in a fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses/face shield).

  • Cooling: Ensure the reaction vessel is cooled in an ice-water bath (0-5 °C). This will help dissipate the heat generated during the quench.

  • Dilution (Optional but Recommended): If your reaction was run neat or at high concentration, dilute it with a water-miscible, inert solvent (e.g., Tetrahydrofuran (THF)). This increases the heat capacity of the mixture.

  • Slow Addition to Quenching Solution: In a separate, larger flask, prepare a cold, dilute solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃). The flask should be large enough to accommodate potential foaming.

  • Transfer: Using a dropping funnel or syringe pump, add your reaction mixture slowly and dropwise to the stirred bicarbonate solution. The bicarbonate will neutralize the HCl byproduct as it forms, minimizing the release of corrosive gas.

  • Monitor: Continuously monitor the temperature of the quenching vessel and observe for any excessive gas evolution. Adjust the addition rate as necessary to keep the reaction under control.

  • Final Stir: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes to ensure all the acyl chloride has been hydrolyzed. The mixture can then be warmed to room temperature for workup.

Q4: What are the definitive storage and handling requirements to maintain the integrity of this compound?

A4: Proper storage is critical to ensure the reagent's purity and reactivity for your experiments.

Protocol: Storage and Handling

  • Receiving: Upon receipt, inspect the bottle for any damage to the cap or seal.

  • Inert Atmosphere: The reagent is best stored under an inert atmosphere.[5] After first use, flush the headspace of the bottle with dry nitrogen or argon before resealing. Using a Sure/Seal™ style bottle is highly advantageous.

  • Sealing: The cap must be tightly sealed. For standard screw-cap bottles, wrapping the threads with PTFE tape after each use provides an excellent secondary barrier against moisture ingress.

  • Location: Store the bottle in a cool, dry, and well-ventilated location designated for corrosive materials.[4][6] Storing it inside a desiccator containing a drying agent (e.g., Drierite) provides an ideal micro-environment.

  • Handling: When dispensing the liquid, do so in a fume hood under anhydrous conditions. Use oven-dried syringes and needles and transfer the reagent quickly to your reaction vessel, which should already be under an inert atmosphere.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 3-Methoxyphenylacetyl chloride in their synthetic workflows. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying chemical principles to empower you in troubleshooting and optimizing your reaction work-ups.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of this compound.

Q1: What are the critical safety precautions for handling this compound?

A1: this compound is classified as a corrosive substance that reacts vigorously with moisture.[1] It is imperative to handle this reagent within a certified chemical fume hood. Essential Personal Protective Equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1] The compound readily hydrolyzes in the presence of water to produce corrosive hydrogen chloride (HCl) gas.[1][2] Therefore, all glassware must be rigorously dried prior to use. Accidental skin or eye contact requires immediate and thorough flushing with water for at least 15 minutes, followed by prompt medical attention.[1]

Q2: What are the optimal storage conditions for this compound to maintain its integrity?

A2: To prevent degradation, this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, bases, and amines.[1][3] The container must be tightly sealed to prevent moisture ingress.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Many suppliers provide this reagent in Sure/Seal™ bottles to facilitate anhydrous transfer via syringe.

Q3: My reaction is proceeding slower than expected or appears incomplete. What are the potential causes?

A3: Several factors can contribute to sluggish or incomplete reactions:

  • Reagent Quality: The primary reason is often the degradation of the acyl chloride due to improper storage, leading to its hydrolysis to 3-methoxyphenylacetic acid.

  • Anhydrous Conditions: Trace amounts of water in the reaction solvent or on the glassware will consume the acyl chloride, reducing the amount available to react with your substrate.

  • Nucleophile Reactivity: The nucleophilicity of your substrate may be insufficient for the reaction to proceed under the chosen conditions. Consider the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), which can accelerate the reaction.[4]

  • Temperature: While many reactions with acyl chlorides are rapid at room temperature, some may require gentle heating to achieve a reasonable rate.[5]

PART 2: Troubleshooting and Detailed Work-up Protocols

This section provides in-depth solutions to specific challenges you may encounter during the work-up of your reaction.

Issue 1: Formation of a Persistent Emulsion During Aqueous Extraction

Causality: Emulsions are common when the reaction mixture contains both hydrophilic and lipophilic species, which can act as surfactants. The partial hydrolysis of this compound to 3-methoxyphenylacetic acid and its corresponding carboxylate salt can exacerbate this issue.

Troubleshooting Protocol:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and shake gently. This increases the polarity of the aqueous phase, often forcing the organic components out and breaking the emulsion.

  • pH Adjustment: Cautiously adjust the pH of the aqueous layer. If your product is stable to weak acids, adding a small amount of dilute HCl can sometimes resolve the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can help break it up by removing fine particulates that may be stabilizing the interface.

  • Solvent Modification: Adding a small amount of a different organic solvent with a varying polarity might alter the phase dynamics enough to cause separation.

Issue 2: The Primary Byproduct is 3-Methoxyphenylacetic Acid

Causality: The presence of 3-methoxyphenylacetic acid is a direct consequence of the hydrolysis of your starting acyl chloride.[2][6][7] This can occur if the reaction was not performed under strictly anhydrous conditions or if the aqueous quench was performed improperly.

Workflow for Removal of Acidic Byproduct:

The acidic nature of the carboxylic acid allows for its straightforward removal via a liquid-liquid extraction with a mild base.

Purification_Optimization start Low Yield Post-Column check_tlc Analyze Crude by TLC (Multiple Eluent Systems) start->check_tlc good_sep Good Separation Observed? check_tlc->good_sep good_sep->check_tlc No, Adjust Eluent run_column Run Column with Optimized Eluent good_sep->run_column Yes product_streak Product Streaking on TLC? run_column->product_streak neutralize_silica Use Neutralized Silica Gel or Alumina product_streak->neutralize_silica Yes final_product Isolated Pure Product product_streak->final_product No neutralize_silica->run_column

References

Validation & Comparative

1H NMR and 13C NMR analysis of 3-Methoxyphenylacetyl chloride reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Methoxyphenylacetyl Chloride and Its Reaction Products

Introduction

This compound is a valuable and versatile reagent in organic synthesis, serving as a key building block for introducing the 3-methoxyphenylacetyl moiety into a wide range of molecular scaffolds. Its reactivity, centered on the highly electrophilic acyl chloride group, allows for straightforward esterification, amidation, and more complex carbon-carbon bond-forming reactions. For researchers in medicinal chemistry and materials science, rapid and unambiguous structural confirmation of the resulting products is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization process. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its derivatives. Moving beyond a simple catalog of shifts, we will explore the causal relationships behind spectral changes, offering field-proven insights into how specific chemical transformations manifest in the NMR data. This document is designed to serve as a practical reference for scientists, enabling efficient and accurate interpretation of their experimental results.

Part 1: NMR Spectroscopic Profile of the Starting Material: this compound

Understanding the NMR signature of the starting material is the essential baseline for any reaction analysis. The structure of this compound presents two key regions for NMR analysis: the substituted aromatic ring and the acetyl chloride sidechain.

The ¹³C NMR spectrum is particularly informative. The carbonyl carbon of the acyl chloride is highly deshielded due to the powerful electron-withdrawing effect of both the oxygen and chlorine atoms, typically appearing well downfield. The methylene (-CH₂-) carbon is also deshielded by the adjacent carbonyl group. The aromatic region shows six distinct signals, with the methoxy-substituted carbon (C3) being the most downfield among the protonated carbons due to the deshielding effect of the oxygen atom.

In the ¹H NMR spectrum, the benzylic protons of the -CH₂- group are diastereotopic and appear as a sharp singlet. The protons on the aromatic ring exhibit a characteristic splitting pattern dictated by their meta and ortho coupling relationships.

Visualizing the Core Structure

cluster_0 This compound start CH3O-C6H4-CH2-COCl

Caption: Core structure of the starting material.

Part 2: A Comparative Guide to Reaction Product Analysis by NMR

The transformation of the acyl chloride functional group initiates significant and predictable changes in the NMR spectrum. By comparing the product spectrum to the baseline of the starting material, the success and nature of the reaction can be unequivocally determined.

Case Study 1: Esterification with Ethanol

A common transformation is the reaction of this compound with an alcohol, such as ethanol, to yield an ester—in this case, ethyl 2-(3-methoxyphenyl)acetate.

Reaction Workflow:

start This compound reagent + Ethanol / Base start->reagent product Ethyl 2-(3-methoxyphenyl)acetate reagent->product analysis NMR Analysis product->analysis

Caption: Workflow for esterification and analysis.

Key Spectral Changes: The most diagnostic changes occur on the sidechain.

  • ¹H NMR: The singlet for the -CH₂-COCl protons shifts slightly upfield upon conversion to the ester. Crucially, new signals appear corresponding to the ethyl group: a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons.

  • ¹³C NMR: The highly deshielded acyl chloride carbonyl carbon signal is replaced by a slightly more shielded ester carbonyl signal (~171 ppm). The methylene carbon of the ethyl group (-OCH₂-) appears around 60-61 ppm, providing definitive evidence of ester formation.

Table 1: Comparative NMR Data (Starting Material vs. Ester Product)

Compound NameKey Feature¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound [1]-CH₂- ~4.1 (s)~52.0
-COCl -~172.0
Ethyl 2-(3-methoxyphenyl)acetate [2]-CH₂- 3.61 (s, 2H)~41.5
-COO- -~171.8
-OCH₂CH₃ 4.15 (q, J=7.1 Hz, 2H)~60.8
-OCH₂CH₃ 1.25 (t, J=7.1 Hz, 3H)~14.2

Note: Data for this compound are estimated from spectral databases. Data for the ethyl ester are based on representative examples from literature.[1][2]

Case Study 2: Amidation with Aniline

Reacting this compound with a primary amine like aniline produces an N-substituted amide, 2-(3-methoxyphenyl)-N-phenylacetamide.

Key Spectral Changes:

  • ¹H NMR: A new, broad singlet appears, typically between 7.5 and 8.5 ppm, corresponding to the amide N-H proton. The signals for the aromatic protons of the newly introduced aniline ring will also be present. The benzylic -CH₂- protons often shift slightly downfield compared to the ester.

  • ¹³C NMR: The acyl chloride carbonyl is replaced by an amide carbonyl signal, typically in the 168-170 ppm range. New signals for the N-phenyl group will appear in the aromatic region of the spectrum.

Table 2: Comparative NMR Data (Starting Material vs. Amide Product)

Compound NameKey Feature¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound [1]-CH₂- ~4.1 (s)~52.0
-COCl -~172.0
Representative Amide ¹-CH₂- ~3.7 (s)~44.0
-CONH- -~169.5
-NH- ~7.8 (br s)-
N-Aryl C ~7.0-7.5 (m)~119-138

¹Data are representative values for an N-aryl-2-(3-methoxyphenyl)acetamide derivative, synthesized for illustrative purposes based on similar structures.[3]

Case Study 3: Advanced C-C Coupling with Phenylacetylene

This compound can participate in more complex transformations, such as transition-metal-catalyzed reactions. For example, its reaction with phenylacetylene can yield a substituted naphthalene core, such as 7-Methoxy-4-phenylnaphthalen-2-ol.[4]

Key Spectral Changes: This reaction results in a complete overhaul of the NMR spectrum.

  • ¹H & ¹³C NMR: The signals for the -CH₂COCl sidechain vanish entirely. A new, complex set of signals appears in the aromatic region, consistent with the formation of the rigid, polycyclic naphthalene structure. A new signal for a hydroxyl group (-OH) will also appear in both the ¹H spectrum (as a broad singlet) and the ¹³C spectrum (as a deshielded C-OH carbon). The sheer increase in the number and complexity of aromatic signals is the primary indicator of this profound structural change. For the example of 7-Methoxy-4-phenylnaphthalen-2-ol, one can expect approximately 15 distinct aromatic carbon signals and a corresponding number of proton signals in the 6.9-7.8 ppm range.[4]

Part 3: Experimental Protocols

Scientific integrity requires reproducible methodologies. The following are generalized protocols for reaction synthesis and NMR sample preparation.

Protocol 1: General Procedure for Esterification
  • Dissolve 3-methoxyphenylacetic acid in a suitable solvent (e.g., dichloromethane).

  • Add oxalyl chloride or thionyl chloride dropwise at 0 °C to convert the acid to this compound in situ.[5]

  • In a separate flask, dissolve the desired alcohol (e.g., ethanol, 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) in the same solvent.

  • Slowly add the freshly prepared acyl chloride solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified, dry product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is common for this class of compounds).

  • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.0 ppm). The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C) can also be used for referencing.[2][6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and invert several times to ensure a homogeneous solution.

  • Insert the sample into the NMR spectrometer for analysis.

Conclusion

The NMR spectrum provides a rich dataset for the structural elucidation of products derived from this compound. By establishing a clear spectral baseline with the starting material, researchers can confidently identify key transformations. The disappearance of the acyl chloride signature and the concurrent appearance of new, diagnostic peaks—such as the alkoxy signals of an ester or the N-H proton of an amide—serve as definitive markers of a successful reaction. For more complex transformations, a full 1D and 2D NMR analysis allows for the complete assignment of intricate new scaffolds. This guide provides the foundational knowledge and comparative data necessary to approach this analysis with expertise and efficiency.

References

A Comparative Analysis of the Reactivity of 3-Methoxyphenylacetyl Chloride and 4-Methoxyphenylacetyl Chloride in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the precise control of reaction kinetics is paramount. Arylacetyl chlorides are pivotal building blocks in the synthesis of a multitude of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The reactivity of these acylating agents is subtly yet critically influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two common isomers: 3-methoxyphenylacetyl chloride and 4-methoxyphenylacetyl chloride.

This analysis is grounded in the fundamental principles of physical organic chemistry, supported by a detailed, field-proven experimental protocol for kinetic analysis via hydrolysis, and contextualized with hypothetical data to illustrate the expected outcomes. Our objective is to equip researchers with both the theoretical understanding and the practical methodology to make informed decisions in reaction design and optimization.

Theoretical Framework: Electronic Effects of the Methoxy Substituent

The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[1][2] A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate. The electronic influence of a substituent on the phenyl ring can be dissected into two components: the inductive effect and the resonance effect.

The inductive effect is the transmission of charge through sigma bonds. The oxygen atom of the methoxy group is highly electronegative and therefore exerts an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon.

The resonance effect involves the delocalization of lone pair electrons from the oxygen atom of the methoxy group into the pi system of the benzene ring (+M effect). This delocalization increases electron density on the ring.

The net effect of the methoxy substituent is a combination of these two opposing forces. The position of the substituent determines the dominant effect on the reactivity of the side-chain acyl chloride group.

4-Methoxyphenylacetyl Chloride: The Dominance of the Resonance Effect

In the para position, the methoxy group can exert its full electron-donating resonance effect. The lone pairs on the oxygen can be delocalized through the aromatic ring and into the carbonyl group of the acetyl chloride, as depicted in the resonance structures below. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.

Caption: Resonance delocalization in 4-methoxyphenylacetyl chloride.

This compound: The Inductive Effect Takes Center Stage

When the methoxy group is in the meta position, its ability to donate electrons into the side-chain via resonance is negated. Direct resonance conjugation between the methoxy group and the acetyl chloride moiety is not possible from the meta position. Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atom becomes the dominant electronic influence. This inductive withdrawal of electron density from the ring increases the electrophilicity of the carbonyl carbon, rendering this compound more reactive than its para-substituted counterpart.

References

A Senior Scientist’s Guide: Comparing HPLC and GC-MS for Purity Analysis of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, 3-Methoxyphenylacetyl chloride stands as a key reactive intermediate. Its very reactivity, however, presents a significant analytical challenge. Ensuring the purity of this acyl chloride is paramount, as residual starting materials or degradation products can impact reaction yield, impurity profiles, and the safety of the final product. Direct analysis is often impractical due to the compound's inherent instability and high reactivity with common analytical solvents and column materials.[1][2]

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. Moving beyond a simple listing of steps, we will explore the causality behind the methodological choices, grounding our protocols in the principles of chemical stability and analytical robustness. For both techniques, a crucial derivatization step is employed to convert the highly reactive acyl chloride into a stable, readily analyzable compound, a common and necessary strategy for this class of molecules.[1][3]

The Analytical Imperative: Why Derivatization is Non-Negotiable

This compound readily reacts with nucleophiles. Protic solvents like water or methanol, common in many chromatographic methods, will rapidly convert it to 3-methoxyphenylacetic acid or the corresponding methyl ester, respectively, in a process called solvolysis.[4][5] This degradation leads to inaccurate quantification of the acyl chloride itself. Therefore, a controlled, quantitative derivatization reaction is the cornerstone of a reliable method. This approach converts the analyte into a stable derivative before injection, ensuring that what is measured accurately reflects the concentration in the original sample.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC approach leverages a pre-column derivatization to create a stable derivative with a strong chromophore, making it ideal for UV detection. This strategy offers high specificity and sensitivity by shifting the detection wavelength away from potential interferences from the sample matrix.[3][7]

Principle of the HPLC Method

We will employ a derivatization reaction with 2-nitrophenylhydrazine. This reagent reacts rapidly with the acyl chloride to form a stable hydrazone derivative. The nitro group on the derivatizing agent provides a strong UV absorbance at a higher wavelength (around 395 nm), which significantly enhances sensitivity and minimizes interference from the API or its intermediates that typically absorb at lower UV wavelengths.[3][7]

Experimental Protocol: HPLC-UV

1. Sample Preparation & Derivatization:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This yields a 1 mg/mL stock solution.
  • Sample Preparation: Accurately weigh ~100 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
  • Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
  • Reaction: To a 1 mL aliquot of the diluted standard or sample solution in a clean, dry autosampler vial, add 100 µL of the 2-nitrophenylhydrazine solution. Cap the vial and vortex. Allow the reaction to proceed at room temperature for 30 minutes.[3] This reaction time should be optimized and validated to ensure complete conversion.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-2 min: 40% B
  • 2-15 min: 40% to 90% B
  • 15-18 min: 90% B
  • 18.1-22 min: 40% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 395 nm.[7]
  • Injection Volume: 10 µL.

Rationale for Method Choices
  • Derivatizing Agent: 2-nitrophenylhydrazine is chosen for its rapid reaction with acyl chlorides and the resulting derivative's strong UV absorption in a region with minimal matrix interference.[3][7]

  • Solvent: Anhydrous acetonitrile is used as the reaction and sample solvent to prevent hydrolysis of the acyl chloride before derivatization.

  • C18 Column: This is a versatile, robust stationary phase for separating moderately polar compounds like the derivatized product.

  • Gradient Elution: The gradient program allows for efficient elution of the derivative while also separating it from unreacted derivatizing agent, the primary impurity (3-methoxyphenylacetic acid), and other potential byproducts.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Reaction Mixture Sample Dissolve Dissolve in Anhydrous Acetonitrile Sample->Dissolve Deriv_Agent Add 2-Nitrophenylhydrazine Reagent Dissolve->Deriv_Agent React React for 30 min at Room Temp Deriv_Agent->React Inject Inject into HPLC System React->Inject Derivatized Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection at 395 nm Separate->Detect Analyze Data Acquisition & Quantification Detect->Analyze

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative, particularly valued for its high sensitivity and the structural information provided by the mass spectrometer. As with HPLC, direct injection is not feasible due to the analyte's reactivity and low volatility. The strategy here involves derivatization to form a stable, more volatile ester.

Principle of the GC-MS Method

The acyl chloride is converted into its corresponding methyl ester via reaction with anhydrous methanol.[6] This process, known as esterification, yields methyl 2-(3-methoxyphenyl)acetate. This derivative is significantly more stable and volatile than the parent acyl chloride, making it amenable to GC analysis. The mass spectrometer provides definitive identification based on the derivative's mass spectrum and fragmentation pattern and allows for sensitive quantification using selected ion monitoring (SIM).

Experimental Protocol: GC-MS

1. Sample Preparation & Derivatization:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous dichloromethane. This yields a 1 mg/mL stock solution.
  • Sample Preparation: Accurately weigh ~100 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous dichloromethane.
  • Derivatization: In a clean, dry autosampler vial, add 500 µL of the standard or sample solution. Add 100 µL of anhydrous methanol. Cap the vial tightly and heat at 60 °C for 15 minutes.[8] Allow to cool to room temperature before injection. The use of a catalyst like pyridine is sometimes employed but can be omitted if the reaction goes to completion without it.[9]

2. Chromatographic Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.
  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial: 80 °C, hold for 1 min.
  • Ramp: 20 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for methyl 2-(3-methoxyphenyl)acetate would include its molecular ion and characteristic fragments.

Rationale for Method Choices
  • Derivatizing Agent: Anhydrous methanol is a simple, effective reagent for converting the acyl chloride to its more volatile and stable methyl ester.[6]

  • Solvent: Dichloromethane is a suitable non-protic solvent that will not compete with the derivatization reaction.

  • DB-5ms Column: This low-polarity column is a general-purpose workhorse in GC, providing excellent separation for a wide range of semi-volatile compounds like the methyl ester derivative.

  • Mass Spectrometry: MS detection provides unparalleled selectivity and sensitivity. Operating in SIM mode allows for quantification at very low levels, which is critical for impurity analysis.[6]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Reaction Mixture Sample Dissolve Dissolve in Anhydrous Dichloromethane Sample->Dissolve Deriv_Agent Add Anhydrous Methanol Dissolve->Deriv_Agent React React for 15 min at 60°C Deriv_Agent->React Inject Inject into GC System React->Inject Derivatized Sample Separate Separation on DB-5ms Column Inject->Separate Detect EI Mass Spectrometry (Scan/SIM) Separate->Detect Analyze Data Acquisition & Quantification Detect->Analyze

Caption: Workflow for GC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

Choosing the optimal method depends on the specific requirements of the analysis, including available instrumentation, required sensitivity, and the nature of the sample matrix.

FeatureHPLC-UV with DerivatizationGC-MS with Derivatization
Selectivity Good. Tuned by derivatization wavelength and chromatographic separation.Excellent. Mass spectrometer provides definitive structural confirmation and can resolve co-eluting peaks.
Sensitivity Good to Excellent. Derivatization enhances UV response. LOD typically in low µg/mL range.[3]Excellent. SIM mode allows for trace-level detection, often in the ng/mL (ppm) range.[6]
Speed Moderate. Typical run times are 15-25 minutes.Fast. Modern GC methods can have run times of 10-15 minutes.
Sample Prep More complex derivatization reagent, but reaction often occurs at room temperature.Simpler derivatization reagent (methanol), but may require heating.
Instrumentation HPLC-UV/DAD systems are widely available in QC labs.Requires a more specialized GC-MS system.
Robustness Generally very robust. Less susceptible to matrix effects than GC.Inlet can be susceptible to contamination from non-volatile matrix components.
Key Advantage Widespread availability and operational simplicity.Unmatched selectivity and sensitivity for trace impurity identification and quantification.
Key Limitation Potential for interference from other UV-absorbing compounds.Not suitable for non-volatile or thermally labile impurities.

Conclusion and Recommendations

Both HPLC and GC-MS, when coupled with an appropriate derivatization strategy, are powerful and reliable techniques for assessing the purity of this compound.

  • The HPLC-UV method is a robust, reliable workhorse suitable for most quality control laboratories. Its primary strengths are its simplicity, accessibility, and the high sensitivity afforded by the 2-nitrophenylhydrazine derivatization. It is the recommended method for routine purity checks and quantitative analysis where ultra-trace level sensitivity is not the primary driver.

  • The GC-MS method is the superior choice when absolute certainty of identification is required or when analyzing for trace-level impurities. The selectivity of the mass spectrometer is invaluable for method development, impurity profiling, and troubleshooting synthetic batches. It should be considered the gold standard for in-depth characterization and for analyses requiring the highest levels of sensitivity, such as detecting potential genotoxic impurities.[8]

Ultimately, the choice between these two methods is not a matter of one being universally "better," but rather which tool is best suited for the analytical task at hand. For a comprehensive quality control strategy in a drug development setting, the HPLC method may be used for routine release testing, while the GC-MS method is held in reserve for impurity identification and validation studies.

References

Comparative Spectroscopic Strategies for Byproduct Identification in Reactions of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of the final product is paramount. Reactions involving highly reactive starting materials like 3-Methoxyphenylacetyl chloride often lead to a variety of byproducts that can complicate purification and compromise the quality of the desired compound. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of these byproducts, grounded in established analytical principles and supported by experimental data.

The Challenge: Byproduct Formation in this compound Reactions

This compound is a valuable building block in organic synthesis due to the reactivity of its acyl chloride functional group. However, this reactivity also makes it susceptible to several side reactions, leading to a range of potential impurities. Understanding the likely byproducts is the first step in developing a robust analytical strategy for their detection.

Common Reaction Pathways and Potential Byproducts:
  • Hydrolysis: Acyl chlorides readily react with water, even atmospheric moisture, to form the corresponding carboxylic acid.[1][2][3] In this case, 3-methoxyphenylacetic acid is a primary and highly probable byproduct.

  • Reaction with Alcohols: If an alcohol is present as a reagent or impurity, esterification will occur, yielding an ester derivative.[1][2][3]

  • Reaction with Amines: The reaction with ammonia or primary/secondary amines leads to the formation of primary, secondary, or tertiary amides, respectively.[1][3][4]

  • Friedel-Crafts Acylation: Under certain conditions, particularly in the presence of a Lewis acid, the acyl chloride can react with an aromatic ring (including another molecule of a methoxy-substituted aromatic) in a Friedel-Crafts acylation.[5][6]

  • Self-Condensation: Although less common for acyl chlorides compared to enolizable aldehydes or ketones, self-condensation reactions can occur under specific basic conditions, leading to more complex structures.[7]

  • Decarboxylation: The hydrolysis byproduct, 3-methoxyphenylacetic acid, can undergo decarboxylation under certain conditions, particularly at elevated temperatures or in the presence of acid, to form 3-methoxytoluene.[8][9]

The following diagram illustrates the primary reaction pathways leading to common byproducts.

Byproduct_Formation cluster_byproducts Potential Byproducts Reactant 3-Methoxyphenylacetyl chloride CarboxylicAcid 3-Methoxyphenylacetic acid Reactant->CarboxylicAcid H₂O (Hydrolysis) Ester Ester Derivative Reactant->Ester R-OH (Esterification) Amide Amide Derivative Reactant->Amide R₂NH (Amidation) FriedelCrafts Friedel-Crafts Product Reactant->FriedelCrafts Arene, Lewis Acid Decarboxylation 3-Methoxytoluene CarboxylicAcid->Decarboxylation Heat or Acid

Caption: Primary reaction pathways for byproduct formation from this compound.

A Comparative Analysis of Spectroscopic Identification Techniques

A multi-pronged analytical approach is often necessary for the unambiguous identification of byproducts. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most detailed structural information, allowing for the definitive identification of byproducts.[10][11]

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound and Potential Byproducts (in CDCl₃)

CompoundAr-H-OCH₃-CH₂-Other
This compound 6.8-7.3~3.8~4.1-
3-Methoxyphenylacetic acid 6.8-7.3~3.8~3.6~11 (br s, COOH)
Methyl 3-methoxyphenylacetate 6.8-7.3~3.8 (Ar-OCH₃), ~3.7 (Ester -OCH₃)~3.6-
3-Methoxytoluene 6.7-7.2~3.8-~2.3 (Ar-CH₃)

Data compiled from publicly available spectral data.[12][13][14]

Experimental Insight: The disappearance of the characteristic downfield singlet for the α-protons of the acyl chloride (~4.1 ppm) and the appearance of new signals are key indicators of byproduct formation. For instance, the emergence of a broad singlet around 11 ppm is a strong indicator of the carboxylic acid byproduct.

¹³C NMR Spectroscopy:

Carbon NMR provides information about the carbon framework of the molecule.

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Key Functional Groups (in CDCl₃)

Functional GroupApproximate Chemical Shift (ppm)
Acyl Chloride (C=O) 170-175
Carboxylic Acid (C=O) 175-185
Ester (C=O) 170-175
Amide (C=O) 165-175
Aromatic C-O 155-160
-OCH₃ ~55
-CH₂- (next to C=O) 40-45

Data compiled from publicly available spectral data.[15][16]

Causality in Experimental Choice: While ¹H NMR is often sufficient for initial identification, ¹³C NMR is invaluable for confirming the nature of the carbonyl group, which can be ambiguous in complex mixtures.

Infrared (IR) Spectroscopy: A Rapid and Effective Screening Tool

IR spectroscopy is a fast and non-destructive technique that is particularly useful for identifying the presence or absence of key functional groups, especially the carbonyl (C=O) group.[17][18]

Table 3: Characteristic IR Stretching Frequencies (cm⁻¹) for Carbonyl Groups

Functional GroupC=O Stretch (cm⁻¹)Comments
Acyl Chloride 1790-1815High frequency due to the inductive effect of chlorine.[19]
Carboxylic Acid 1700-1725 (dimer), 1760 (monomer)Often a broad O-H stretch from 2500-3300 cm⁻¹.[19]
Ester 1735-1750Strong C-O stretches also present between 1000-1300 cm⁻¹.[17][19]
Amide 1630-1680N-H stretches may also be present (~3100-3500 cm⁻¹).[19]
Anhydride Two bands: ~1830-1800 and ~1775-1740Can be formed from the reaction of the acyl chloride with the carboxylic acid byproduct.[17]

Authoritative Grounding: The position of the carbonyl absorption is highly diagnostic. The high frequency of the C=O stretch in acyl chlorides (~1800 cm⁻¹) is a distinctive feature.[17][18] A shift to a lower frequency is a clear indication of conversion to a byproduct like a carboxylic acid or ester.

The following workflow illustrates the use of IR spectroscopy for initial screening.

IR_Screening_Workflow Start Reaction Mixture Acquire_IR Acquire IR Spectrum Start->Acquire_IR Check_Acyl_Chloride C=O peak at ~1800 cm⁻¹? Acquire_IR->Check_Acyl_Chloride Pure Predominantly Starting Material Check_Acyl_Chloride->Pure Yes Byproducts Byproducts Present Check_Acyl_Chloride->Byproducts No/Reduced Intensity Further_Analysis Proceed to NMR/MS for Identification Byproducts->Further_Analysis Data_Interpretation_Strategy Start Crude Reaction Mixture IR_Analysis IR Spectroscopy: Identify functional groups (e.g., C=O, O-H) Start->IR_Analysis MS_Analysis LC-MS or GC-MS: Determine molecular weights of components IR_Analysis->MS_Analysis NMR_Analysis ¹H and ¹³C NMR: Detailed structural elucidation MS_Analysis->NMR_Analysis Combine_Data Combine all spectroscopic data NMR_Analysis->Combine_Data Identify_Byproducts Propose and confirm byproduct structures Combine_Data->Identify_Byproducts

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxyphenylacetyl Chloride and the Role of Catalysis

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its reactive acyl chloride functionality allows for the facile introduction of the 3-methoxyphenylacetyl moiety into larger, more complex molecules. The efficient and high-yielding synthesis of this intermediate is therefore of paramount importance in both academic research and industrial drug development. The conversion of the parent carboxylic acid, 3-methoxyphenylacetic acid, to its corresponding acyl chloride is the critical transformation, and the choice of catalyst plays a pivotal role in the success of this reaction. An ideal catalytic system should not only provide a high yield but also operate under mild conditions to prevent the formation of impurities and ensure the integrity of the final product.

This guide provides an in-depth, objective comparison of the performance of different catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights. We will explore the nuances of catalyst selection, from traditional reagents to milder, more selective alternatives, to empower researchers and drug development professionals in making informed decisions for their synthetic endeavors.

Comparative Analysis of Catalytic Systems: A Data-Driven Overview

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Several reagents can effect this change, with the reaction rate and yield being significantly influenced by the choice of catalyst. Below, we compare the most common and effective catalytic systems for the synthesis of this compound.

Catalyst SystemReagentTypical Reaction ConditionsReported YieldKey AdvantagesKey Disadvantages
Catalytic DMF Thionyl Chloride (SOCl₂)Reflux, neat or in a high-boiling solvent~88% (for 4-methoxyphenylacetyl chloride)[1][2]Cost-effective, byproducts are gaseous (SO₂ and HCl)Harsh reaction conditions (high temperature), potential for side reactions.
Catalytic DMF Oxalyl Chloride ((COCl)₂)Room temperature or below (0-25 °C) in a solvent like DCMQuantitative (for a similar substrate)Milder reaction conditions, high selectivity, gaseous byproducts (CO, CO₂, HCl)[3][4]More expensive than thionyl chloride.
Catalytic DMF Bis(trichloromethyl) carbonate (BTC or Triphosgene)50 °C in a solvent like THFHigh (e.g., 95% for 2,3,4,5-tetrafluorobenzoic acid)[5]Solid, safer to handle than phosgene, high yields under mild conditions.Higher cost, generates solid byproducts.

Mechanistic Insights: Understanding the "Why" Behind Catalyst Performance

The choice of catalyst is not merely an empirical decision; it is grounded in the underlying reaction mechanisms. A deeper understanding of these pathways allows for the rational selection of a catalytic system best suited for a particular substrate and desired outcome.

The Role of DMF: In Situ Formation of the Vilsmeier Reagent

In the reactions involving thionyl chloride and oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a highly reactive iminium salt. This reagent is a more potent acylating agent than the parent chlorinating agent, leading to a faster and more efficient conversion of the carboxylic acid to the acyl chloride.

Vilsmeier_Formation DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier Reacts with ChlorinatingAgent SOCl₂ or (COCl)₂ ChlorinatingAgent->Vilsmeier

Caption: Formation of the Vilsmeier Reagent from DMF.

Reaction Mechanism: A Stepwise Look

The overall mechanism for the conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride in the presence of catalytic DMF proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: As depicted above, DMF reacts with the chlorinating agent to form the reactive Vilsmeier reagent.

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, leading to the formation of a highly reactive intermediate.

  • Nucleophilic Attack and Acyl Chloride Formation: A chloride ion then attacks the carbonyl carbon of the activated carboxylic acid, resulting in the formation of the desired acyl chloride and the regeneration of DMF.

Reaction_Mechanism cluster_0 Catalyst Regeneration Cycle cluster_1 Substrate Conversion DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + SOCl₂ / (COCl)₂ Vilsmeier->DMF Regenerated CarboxylicAcid 3-Methoxyphenylacetic Acid ActivatedIntermediate Activated Intermediate CarboxylicAcid->ActivatedIntermediate + Vilsmeier Reagent AcylChloride This compound ActivatedIntermediate->AcylChloride + Cl⁻

Caption: Generalized reaction mechanism for acyl chloride formation.

Experimental Protocols: From Theory to Practice

To provide a practical context for the discussed catalytic systems, we present detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride and Catalytic DMF

This protocol is adapted from a high-yielding procedure for the synthesis of the closely related 4-methoxyphenylacetyl chloride.[1][2]

Materials:

  • 3-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous high-boiling solvent (e.g., toluene, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetic acid.

  • Carefully add an excess of thionyl chloride (approximately 2-3 equivalents). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is based on general procedures known for their mildness and high yields.[3][4]

Materials:

  • 3-Methoxyphenylacetic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 3-methoxyphenylacetic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) to the stirred solution. Caution: Oxalyl chloride is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting this compound is often of high purity and can be used directly in the next step or purified by vacuum distillation if necessary.

Conclusion and Recommendations

The choice of catalytic system for the synthesis of this compound is a critical decision that impacts yield, purity, and process efficiency.

  • For large-scale, cost-sensitive applications , the thionyl chloride/DMF system offers a viable option, with established protocols demonstrating good yields.[1][2] However, the harsh reaction conditions may not be suitable for sensitive substrates.

  • For laboratory-scale synthesis and applications where substrate integrity and high purity are paramount , the oxalyl chloride/DMF system is the superior choice. Its mild reaction conditions and high selectivity often lead to cleaner reactions and higher yields, justifying the higher reagent cost.[3][4]

  • Bis(trichloromethyl) carbonate (BTC) with catalytic DMF presents a compelling alternative, combining the benefits of a solid, safer-to-handle reagent with high yields under mild conditions.[5] This system is particularly advantageous when avoiding the handling of highly volatile and corrosive liquids like thionyl chloride and oxalyl chloride is a priority.

Ultimately, the optimal catalyst is contingent upon the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the starting material. By understanding the underlying mechanisms and considering the comparative data presented, researchers can confidently select the most appropriate catalytic system to achieve their synthetic goals in the development of novel pharmaceuticals and fine chemicals.

References

A Comparative Guide to the Characterization of Novel Amide and Hydrazide Derivatives Synthesized from 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile precursor, 3-Methoxyphenylacetyl chloride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a framework of scientific integrity and logical progression. We will explore the synthesis, characterization, and biological evaluation of new chemical entities, comparing their potential efficacy against established alternatives.

The Strategic Importance of this compound as a Precursor

This compound (CAS No. 6834-42-0) is a readily available acyl chloride that serves as a foundational building block in organic synthesis. Its chemical structure, featuring a reactive acyl chloride group and a methoxy-substituted phenyl ring, makes it an ideal starting material for creating diverse libraries of compounds. The methoxy group can influence the electronic properties and metabolic stability of the final molecule, while the acyl chloride provides a reactive handle for forming new covalent bonds, most commonly with nucleophiles like amines and hydrazines.[1][2]

Key Properties of this compound:

  • Molecular Formula: C₉H₉ClO₂[3]

  • Molecular Weight: 184.62 g/mol

  • Appearance: Liquid

  • Reactivity: The acyl chloride group is highly electrophilic and readily reacts with nucleophiles, making it a cornerstone for synthesizing amides, esters, and hydrazides. This reactivity necessitates careful handling under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid.

Synthesis of Novel Derivatives: A Methodological Deep Dive

The primary utility of this compound lies in its ability to acylate nucleophiles. This section details the synthesis of two distinct classes of compounds: N-substituted amides and N'-substituted hydrazides, which have shown promise in various biological assays.

Synthesis of Novel Amide Derivatives

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for producing novel amide compounds. These amides are of significant interest in medicinal chemistry, with analogues showing potential anticonvulsant activity.[4][5]

This protocol describes a standard procedure for amide synthesis, chosen for its reliability and straightforward execution.

  • Reagent Preparation: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary amine (e.g., benzylamine, 1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM). The choice of DCM is critical as it is non-reactive towards the acyl chloride and readily dissolves the reactants.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]

  • Controlled Acylation: Cool the stirred mixture to 0°C in an ice-water bath. This temperature control is crucial to moderate the exothermic reaction and minimize the formation of side products. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials to confirm the consumption of the amine.

  • Work-up and Purification: Upon completion, quench the reaction by adding 1N HCl to neutralize the excess triethylamine. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure amide.

Synthesis of Novel Hydrazide Derivatives

Reacting this compound with hydrazine or its derivatives yields hydrazides, which are precursors to a wide range of heterocyclic compounds and have been investigated for their antimicrobial properties.[6][7][8]

This protocol outlines the synthesis of a core hydrazide scaffold.

  • Slurry Preparation: In a stirred flask under a nitrogen atmosphere, prepare a slurry of hydrazine hydrate (2.0 equivalents) in an inert solvent like DCM at a low temperature (-10°C to 0°C).[8] Using an excess of hydrazine helps to minimize the formation of the undesired bis-acylated byproduct.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in DCM to the cold hydrazine slurry. Maintaining a low temperature is essential to control the reaction rate and selectivity.[8]

  • Reaction and Isolation: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove excess hydrazine and its hydrochloride salt. The crude hydrazide is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

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Synthesis_Workflow cluster_start Starting Material cluster_amide Amide Synthesis cluster_hydrazide Hydrazide Synthesis Precursor 3-Methoxyphenylacetyl Chloride Reaction_Amide Acylation (0°C to RT) Precursor->Reaction_Amide Slow Addition Reaction_Hydrazide Acylation (0°C to RT) Precursor->Reaction_Hydrazide Slow Addition Amine Primary/Secondary Amine + Triethylamine in DCM Amine->Reaction_Amide Product_Amide Novel Amide Derivative Reaction_Amide->Product_Amide Work-up & Purification Hydrazine Hydrazine Hydrate in DCM Hydrazine->Reaction_Hydrazide Product_Hydrazide Novel Hydrazide Derivative Reaction_Hydrazide->Product_Hydrazide Filtration & Purification

Caption: General workflow for the synthesis of novel amide and hydrazide derivatives.

Structural Characterization and Purity Assessment

Confirming the identity and purity of newly synthesized compounds is a non-negotiable step in drug discovery. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure. For an N-benzyl-2-(3-methoxyphenyl)acetamide derivative, one would expect to see characteristic signals for the aromatic protons, the benzylic CH₂ groups, the methoxy group protons, and a downfield signal for the amide N-H proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch, providing direct evidence of successful acylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer further structural insights.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): TLC is an indispensable tool for monitoring reaction progress. HPLC is the gold standard for determining the purity of the final compound, with a single, sharp peak indicating a high degree of homogeneity.

Comparative Analysis of Biological Performance

The true value of novel compounds is determined by their biological activity relative to existing standards. Based on scaffolds similar to those synthesized here, we will evaluate potential anticonvulsant and antimicrobial activities.[9][10]

Anticonvulsant Activity Evaluation

Derivatives of N-benzyl amides have been explored for their ability to prevent seizures.[4] The Maximal Electroshock (MES) test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult male Swiss mice are used for the study. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.

  • Seizure Induction: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

  • Endpoint Measurement: The endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated. A rotorod assay is concurrently performed to determine the median toxic dose (TD₅₀), which is the dose causing neurotoxicity in 50% of animals. The Protective Index (PI = TD₅₀/ED₅₀) is then calculated as a measure of the drug's safety margin.[5]

The following table presents hypothetical, yet realistic, data comparing a novel amide derivative with a standard anticonvulsant drug.

CompoundMES ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (PI)
Novel Amide 1 45.5210.04.6
Valproic Acid (Ref.) 252.7[11]450.01.8

Data for Novel Amide 1 is illustrative. Reference data is from cited literature.

Antimicrobial Activity Evaluation

The emergence of antibiotic resistance necessitates the search for new antimicrobial agents.[12] Compounds derived from hydrazides can be screened for their ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying antibacterial potency.[13]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The table below compares the hypothetical MIC values of a novel hydrazide derivative against common bacterial strains versus a standard antibiotic.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Novel Hydrazide 1 1632
Benzylpenicillin (Ref.) 0.5 - 8>128 (Resistant)

Data for Novel Hydrazide 1 is illustrative. Reference data reflects typical susceptibility ranges.

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Screening_Cascade cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary Evaluation cluster_lead Lead Candidate Compound Novel Compound (Amide or Hydrazide) Anticonvulsant_Screen Anticonvulsant Assay (e.g., MES Test) Compound->Anticonvulsant_Screen Initial Evaluation Antimicrobial_Screen Antimicrobial Assay (e.g., MIC Test) Compound->Antimicrobial_Screen Initial Evaluation Dose_Response Dose-Response & ED50/MIC Determination Anticonvulsant_Screen->Dose_Response Active Hit Antimicrobial_Screen->Dose_Response Active Hit Toxicity Neurotoxicity Assay (Rotorod Test) Dose_Response->Toxicity SAR Structure-Activity Relationship Analysis Toxicity->SAR Lead Lead Candidate Identification SAR->Lead Favorable Profile

Caption: Logical cascade for the biological evaluation of novel compounds.

Conclusion

This compound stands out as a valuable and versatile precursor for the synthesis of novel amide and hydrazide derivatives with significant therapeutic potential. The methodologies outlined in this guide provide a robust framework for their synthesis, characterization, and comparative biological evaluation. By integrating rigorous chemical synthesis with standardized biological assays, researchers can efficiently identify and advance promising new chemical entities in the fields of anticonvulsant and antimicrobial drug discovery. The key to success lies not just in executing protocols, but in understanding the scientific rationale that underpins each experimental choice, thereby ensuring data integrity and accelerating the path from bench to breakthrough.

References

A Senior Application Scientist's Guide to Large-Scale Acylation: A Cost-Benefit Analysis of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision point that profoundly impacts process efficiency, scalability, safety, and economic viability. This guide provides an in-depth cost-benefit analysis of 3-Methoxyphenylacetyl chloride, a versatile reagent for introducing the 3-methoxyphenylacetyl moiety. We will dissect its performance profile, benchmark it against viable alternatives—including isomeric acyl chlorides and in-situ acid activation methods—and provide a decision-making framework for its application in large-scale synthesis. Our analysis synthesizes reaction kinetics, operational safety, waste stream management, and raw material economics to offer a holistic perspective for researchers, process chemists, and drug development professionals.

Profiling the Reagent: this compound

This compound (CAS No. 6834-42-0) is a reactive acyl chloride widely employed as a building block in organic synthesis.[1] Its utility stems from the stable 3-methoxyphenylacetyl group it confers, a common structural motif in various biologically active molecules.

Physicochemical Properties:

  • Molecular Formula: C₉H₉ClO₂[1]

  • Molecular Weight: 184.62 g/mol [1]

  • Appearance: Clear yellow to red-brown liquid[2]

  • Boiling Point: 120 °C at 2 mmHg[3]

  • Density: 1.184 g/mL at 25 °C[3]

Reactivity and Electronic Effects: The methoxy group at the meta-position exerts a moderate influence on the reactivity of the acyl chloride. Unlike ortho- or para-substituents, the meta-methoxy group's effect is primarily inductive (electron-withdrawing), which slightly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted phenylacetyl chloride. However, it does not offer the same resonance-based activation seen with para-methoxy substitution, making it a well-balanced reagent without excessive reactivity that could lead to side reactions.

The Large-Scale Context: Synthesis and Application

A primary consideration in any cost-benefit analysis is the accessibility and synthesis cost of the reagent itself. This compound is typically prepared from its corresponding carboxylic acid, a process that must be factored into the overall economic evaluation.

Synthesis Protocol: this compound

This protocol is adapted from established methods for converting phenylacetic acids to their corresponding acyl chlorides.[4][5]

Objective: To prepare this compound from 3-methoxyphenylacetic acid on a laboratory scale, a procedure directly scalable for industrial production.

Materials:

  • 3-Methoxyphenylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~0.01 eq)

  • Anhydrous toluene or dichloromethane (DCM) as solvent

Procedure:

  • To a clean, dry, inerted (N₂ or Argon) reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 3-methoxyphenylacetic acid and the chosen solvent.

  • Begin stirring to form a slurry or solution.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the reaction mixture via an addition funnel. The reaction is exothermic and will generate gas (HCl, SO₂). Maintain the temperature below 30°C during the addition.

  • After the addition is complete, slowly heat the reaction mixture to a gentle reflux (typically 60-70°C) and maintain for 2-4 hours, or until gas evolution ceases.[4]

  • Monitor the reaction completion by quenching a small aliquot with methanol and analyzing for the formation of methyl 3-methoxyphenylacetate via GC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under vacuum.[4]

  • The crude this compound can be purified by vacuum distillation to yield the final product as a liquid.[4]

Causality Behind Choices:

  • Thionyl Chloride: A cost-effective and efficient chlorinating agent. Its byproducts (HCl and SO₂) are gaseous, simplifying purification.

  • DMF (Catalyst): Accelerates the reaction by forming the Vilsmeier reagent in-situ, which is a more potent acyl chlorinating species.

  • Inert Atmosphere & Dry Glassware: Acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[6]

Application Protocol: Amide Formation

Objective: To perform a representative acylation using this compound with a primary amine.

Materials:

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • This compound (1.05 eq)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine and the base in anhydrous DCM in a dry, inerted reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of this compound in DCM to the cooled amine solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Comparative Analysis: Benchmarking Against Alternatives

The decision to use this compound should be made after evaluating viable alternatives. The primary alternatives fall into two categories: other acylating agents and alternative synthetic strategies.

Alternative Acylating Agents
  • Isomeric Acyl Chlorides (2- and 4-Methoxyphenylacetyl chloride): The ortho-isomer introduces significant steric hindrance, which can slow reaction rates.[7] The para-isomer is electronically activated via resonance, making it more reactive, which may be undesirable if selectivity is required.

  • Phenylacetyl Chloride: The unsubstituted parent compound serves as a baseline for reactivity and cost. It lacks the electronic modulation of the methoxy group.[7]

  • Acid Anhydrides: 3-Methoxyphenylacetic anhydride is a milder, less moisture-sensitive alternative. The reaction byproduct is the corresponding carboxylic acid, which is less corrosive than HCl but requires separation.[7]

Alternative Strategy: In-Situ Carboxylic Acid Activation

This strategy avoids the isolation of the often hazardous acyl chloride. The carboxylic acid is activated in the reaction vessel using a coupling agent just before the addition of the nucleophile.

Common Coupling Agents:

  • Carbodiimides (DCC, EDC): Effective but can form difficult-to-remove urea byproducts.

  • Phosphonium Salts (PyBOP, PyAOP): High coupling efficiency but are expensive and have high molecular weight byproducts.

  • Uronium/Aminium Salts (HATU, HBTU): Highly efficient and fast, but are premium-priced reagents, generally reserved for high-value products like peptides.

Quantitative Cost-Benefit Analysis

For a meaningful comparison, we analyze the factors involved in producing 1 mole of a hypothetical amide product (MW ~270 g/mol ).

ParameterRoute A: this compound Route B: Acid + Coupling Agent (EDC) Analysis & Justification
Starting Material Cost Moderate. Requires prior synthesis of the acyl chloride from the acid, adding a process step and reagent cost (e.g., SOCl₂).Low (for the acid) to High (for EDC). The cost of the coupling agent is a major driver.Route A has a higher upfront material cost due to the value-added nature of the acyl chloride. Route B's cost is highly dependent on the choice and stoichiometry of the coupling agent.
Process Simplicity High. One-step acylation. Reaction is typically fast and high-yielding.Moderate. One-pot but requires careful control of coupling agent addition and reaction time.For straightforward acylations, the acyl chloride route is operationally simpler and faster, a significant advantage at scale.
Overall Yield Typically High (85-95%).Variable (70-90%). Can be lower due to side reactions or incomplete activation.The high reactivity of the acyl chloride generally ensures a more complete and faster reaction, leading to higher yields.
Safety & Handling High Risk. Reagent is corrosive, a lachrymator, and moisture-sensitive.[6][8] Reaction generates corrosive HCl gas, requiring scrubbers and specialized equipment.Moderate Risk. Carboxylic acid is less hazardous. EDC is an irritant. Less risk of runaway reactions.Route B is significantly safer, especially concerning corrosive byproducts. This reduces the need for specialized corrosion-resistant reactors and extensive off-gas treatment.
Work-up & Purification Straightforward. Byproducts are HCl (neutralized by base wash) and base-HCl salt (water-soluble).Can be complex. EDC forms a water-soluble urea byproduct, but removal can be challenging. Other coupling agents generate high MW byproducts requiring chromatography.The simple work-up for Route A is a major advantage, often leading to direct crystallization of the product without chromatography.
Waste Stream Low MW inorganic salt waste (e.g., triethylammonium chloride) and neutralized acid.High MW organic waste (urea or phosphine oxide byproducts), which can complicate disposal and increase costs.Route A is more atom-economical in terms of byproducts from the coupling step itself.
Ideal Application High-volume synthesis of simple esters/amides where cost of HCl management is acceptable and speed is critical.Synthesis of complex, acid-sensitive, or high-value molecules (e.g., APIs) where avoiding harsh conditions and HCl is paramount.The choice is a classic trade-off between reagent cost/hazard and process safety/byproduct management.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals a nuanced landscape where the optimal choice is dictated by the specific constraints of the synthetic target and production environment.

This compound is the superior choice when:

  • Speed and Throughput are Paramount: The reactions are fast, high-yielding, and operationally simple.

  • The Substrate is Robust: The nucleophile (amine or alcohol) can tolerate the generation of stoichiometric amounts of HCl.

  • Work-up Simplicity is Key: The process avoids complex byproducts from coupling agents, facilitating purification by simple extraction and crystallization.

  • Infrastructure for Handling Corrosives is in Place: The facility is equipped to handle corrosive reagents and acidic off-gas.

In-situ activation of 3-methoxyphenylacetic acid is preferable when:

  • The Substrate is Sensitive: The molecule is acid-labile, contains sensitive functional groups, or is prone to racemization.

  • Safety and Milder Conditions are the Priority: The process avoids highly corrosive and lachrymatory acyl chlorides and the generation of HCl.

  • Reagent Cost is a Driving Factor (and a low-cost coupling agent is viable): While premium coupling agents are expensive, using the base carboxylic acid avoids the added cost of its conversion to the acyl chloride.

Ultimately, this compound remains a highly effective and economically sound reagent for large-scale synthesis, provided its associated hazards are properly managed. For high-value, sensitive, or early-stage pharmaceutical intermediates, the added cost and complexity of coupling agents are often justified by the milder conditions and enhanced safety profile.

References

Safety Operating Guide

A Guide to the Safe and Proper Disposal of 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that cutting-edge research and development go hand-in-hand with a paramount commitment to safety and environmental responsibility. The synthesis of novel compounds often involves highly reactive reagents like 3-Methoxyphenylacetyl chloride. While essential for chemical transformations, its inherent reactivity demands a meticulous and informed approach to its disposal. This guide is structured to provide not just a set of instructions, but a deep understanding of the chemical principles that underpin the safe neutralization and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our environment.

Part 1: Core Chemical Principles and Hazard Analysis

This compound is a reactive acyl chloride. Its utility in synthesis is derived from the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the adjacent chlorine atom. This same reactivity, however, dictates its primary hazards.

  • High Reactivity with Nucleophiles: this compound reacts vigorously, and often violently, with nucleophiles. The most common laboratory nucleophile is water. This reaction is highly exothermic and produces corrosive hydrochloric acid (HCl) gas and 3-methoxyphenylacetic acid.[1][2]

  • Corrosivity: Due to its reaction with moisture on skin and mucous membranes to form HCl, this compound is highly corrosive and can cause severe chemical burns.[1][3]

  • Lachrymator: The vapors of this compound are irritating to the eyes and respiratory system, causing an immediate tearing effect.[2]

The fundamental principle of its safe disposal, therefore, is the controlled and complete neutralization of its reactivity before it enters the general chemical waste stream.

Part 2: The Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system, with each step directly addressing the known hazards of this compound.

Experimental Workflow Diagram

disposal_workflow cluster_prep Phase 1: Preparation cluster_neutralization Phase 2: Neutralization cluster_verification Phase 3: Verification & Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood NeutralizationSolution Prepare Neutralization Solution (e.g., 5-10% Sodium Bicarbonate) FumeHood->NeutralizationSolution SlowAddition Slowly Add this compound to Stirred, Cooled Base Solution NeutralizationSolution->SlowAddition Monitor Monitor for Exothermic Reaction and Gas Evolution SlowAddition->Monitor Stir Continue Stirring for at least 1 hour Post-Addition Monitor->Stir pH_Check Check pH of the Solution (Target: pH 6-9) Stir->pH_Check Adjust_pH Adjust pH if Necessary pH_Check->Adjust_pH WasteDisposal Transfer to Labeled Aqueous Waste Container Adjust_pH->WasteDisposal

Caption: A three-phase workflow for the safe disposal of this compound.

Detailed Experimental Protocol

Objective: To safely hydrolyze and neutralize residual this compound for proper disposal.

Materials:

  • Waste this compound

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Water

  • Large beaker (volume at least 10x that of the acyl chloride)

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE): Chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., butyl rubber or nitrile).[4]

Procedure:

  • Preparation and Safety Precautions:

    • Causality: The entire procedure must be conducted within a certified chemical fume hood to contain the corrosive HCl gas that will be generated.[5][6] Appropriate PPE is non-negotiable to prevent skin and eye contact.

    • Don all required PPE. Ensure the fume hood is functioning correctly.

  • Prepare the Neutralizing Solution:

    • Causality: A weak base like sodium bicarbonate is preferred for initial neutralization. It reacts with the generated HCl in a controlled manner to produce carbon dioxide, water, and salt, minimizing the risk of a violent, exothermic reaction that could occur with a strong base like sodium hydroxide.[5][6]

    • In the large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. A significant excess of the base is crucial. A good rule of thumb is to use approximately 50-100 mL of this solution for every 1 mL of acyl chloride waste.

    • Place the beaker in an ice bath on the stir plate and begin stirring. Cooling the solution helps to manage the exothermic nature of the hydrolysis reaction.

  • Controlled Addition of this compound:

    • Causality: The reaction of acyl chlorides with water is rapid and exothermic.[7] Slow, dropwise addition is the most critical step to control the reaction rate and prevent a dangerous temperature increase and excessive gas evolution.

    • Using a glass pipette or a dropping funnel, add the this compound to the vigorously stirring cold bicarbonate solution drop by drop.

    • Observe the reaction. You will see effervescence (CO₂ gas). The rate of addition should be slow enough that foaming is easily contained within the beaker. If the reaction becomes too vigorous, stop the addition until it subsides.

  • Completion of Reaction:

    • Causality: Allowing the mixture to stir for an extended period ensures that even droplets of the sparingly soluble acyl chloride have sufficient time to react completely.

    • After the addition is complete, allow the mixture to continue stirring in the ice bath for at least one hour.

  • Verification and Final Disposal:

    • Causality: Verifying a neutral pH is the definitive check that all reactive and corrosive materials have been neutralized. Most institutional waste guidelines require a pH between 5.5 and 10.5 for aqueous waste.[8]

    • Remove the ice bath and let the solution warm to room temperature.

    • Check the pH of the solution. If it is still acidic, add more sodium bicarbonate until the pH is in the neutral range (6-9).

    • Once neutralized, the solution can be transferred to a properly labeled aqueous waste container. Never pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8][9]

    • The waste container should be clearly labeled with all its chemical constituents (e.g., "Aqueous waste: 3-methoxyphenylacetic acid sodium salt, sodium chloride, excess sodium bicarbonate").[10][11]

Part 3: Data Summary and Waste Profile

ParameterBefore Treatment (this compound)After Treatment (Neutralized Solution)Justification for Change
Primary Hazard Corrosive, Water-Reactive, Lachrymator[1][2][3]Non-corrosive, Non-reactiveHydrolysis and neutralization of the acyl chloride group.
pH Acidic (upon contact with moisture)Neutral (pH 6-9)Neutralization of acidic byproducts with a base.[5]
Key Components C₉H₉ClO₂3-methoxyphenylacetic acid sodium salt, NaCl, NaHCO₃, H₂OChemical transformation to less hazardous substances.
Disposal Stream Reactive Hazardous WasteAqueous Chemical WasteThe reactive characteristic has been eliminated.[9]

By adhering to this comprehensive protocol, you are not only complying with safety regulations but also actively fostering a culture of safety and responsibility within your laboratory. This methodical approach ensures that reactive chemical waste is managed in a way that is safe, effective, and environmentally sound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methoxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

The safe handling of reactive chemical reagents is paramount in any research and development setting. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when handling 3-Methoxyphenylacetyl chloride (CAS No. 6834-42-0), a corrosive and lachrymatory liquid. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower researchers with a deeper understanding of chemical safety.

Understanding the Hazards: Why Specific PPE is Non-Negotiable

This compound is classified as a hazardous substance that poses significant risks upon exposure.[1] It is known to cause severe skin burns and serious eye damage.[1] Inhalation of its vapors may lead to respiratory irritation.[1] A crucial characteristic of this compound, and acyl chlorides in general, is its violent reaction with water, producing corrosive hydrochloric acid and other hazardous decomposition products like carbon oxides under fire conditions.[1][2][3] This reactivity underscores the necessity of a comprehensive PPE strategy to prevent any contact with the body.

HazardConsequenceSource
Skin Contact Severe burns[1]
Eye Contact Serious eye damage, potentially irreversible[1][4]
Inhalation Respiratory tract irritation and burns[1]
Ingestion Gastrointestinal tract burns[5]
Reactivity Reacts violently with water, moisture[1]
The Core Ensemble: Your First Line of Defense

For any work involving this compound, a baseline of PPE is mandatory. This core ensemble is designed to protect the most vulnerable routes of exposure: the skin, eyes, and respiratory system.

The choice of gloves is critical and must be based on chemical compatibility. Not all standard laboratory gloves offer adequate protection against corrosive and reactive chemicals.

  • Recommended Material: Chemical-resistant gloves are essential.[6] Materials such as nitrile or neoprene are generally recommended for handling acyl chlorides.[3] Always check the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates for this compound or similar chemicals.

  • Why this choice? These materials are selected for their low reactivity and impermeability to corrosive substances, providing a robust barrier between the chemical and the skin.

  • Operational Protocol:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • Don two pairs of gloves ("double-gloving") to provide an extra layer of protection, especially during tasks with a higher risk of splashing.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly after removing gloves.

Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.[1][4]

  • Mandatory Equipment:

    • Chemical Splash Goggles: These must be worn at all times and should provide a complete seal around the eyes to protect against splashes and vapors.[4]

    • Face Shield: In addition to goggles, a full-face shield must be worn, especially when handling larger quantities or during procedures with a high potential for splashing.

  • Why this choice? Standard safety glasses do not offer sufficient protection from splashes or corrosive vapors. Goggles provide a seal, and a face shield protects the entire face from direct contact.

To prevent skin contact, appropriate protective clothing is essential.

  • Required Garments:

    • Chemical-Resistant Laboratory Coat: A long-sleeved, chemical-resistant lab coat is the minimum requirement.

    • Chemical-Resistant Apron: For added protection, particularly when handling larger volumes, a chemical-resistant apron worn over the lab coat is recommended.

    • Full-Body Suit: In situations with a high risk of significant exposure, such as a large-scale reaction or spill cleanup, a disposable chemical-resistant suit may be necessary.[7]

  • Why this choice? These garments are made from materials that resist penetration by corrosive liquids, preventing contact with the skin.

Respiratory Protection: Safeguarding Against Inhalation Hazards

This compound vapors can cause respiratory irritation.[1] Therefore, all handling of this chemical must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • When is a Respirator Needed?

    • In the event of a spill or when engineering controls (like a fume hood) are not available or are malfunctioning, respiratory protection is mandatory.

  • Recommended Respirator Type:

    • A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[2] This provides protection against organic vapors, acid gases, and other potential decomposition products.

  • Why this choice? The ABEK-type cartridges are designed to filter a broad spectrum of chemical vapors, providing comprehensive respiratory protection in high-risk situations.

Procedural Workflow for PPE: Donning and Doffing

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 1. Lab Coat / Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles d2->d3 d4 4. Face Shield d3->d4 d5 5. Gloves (Outer Pair Last) d4->d5 f1 1. Gloves (Outer Pair) f2 2. Face Shield f1->f2 f3 3. Goggles f2->f3 f4 4. Lab Coat / Apron f3->f4 f5 5. Gloves (Inner Pair) f4->f5 f6 6. Respirator (if worn) f5->f6

PPE Donning and Doffing Workflow
Emergency Procedures and Decontamination

In the event of an exposure, immediate action is critical. All personnel working with this compound must be familiar with the location and operation of emergency eyewash stations and safety showers.[1][4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spills: Evacuate the area. For small spills, absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[1][5] Do not use combustible materials like sawdust. For large spills, contact your institution's environmental health and safety department.

Disposal of Contaminated PPE and Waste

All disposable PPE (gloves, aprons, etc.) that has come into contact with this compound must be considered hazardous waste.

  • Procedure:

    • Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

    • Dispose of the waste through your institution's approved hazardous waste disposal program.[1] Do not mix with general laboratory waste.

By understanding the specific hazards of this compound and rigorously adhering to these detailed PPE and handling protocols, researchers can create a safe working environment and minimize the risk of exposure and injury.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.